molecular formula C13H8ClNO4 B6399573 3-(2-Chlorophenyl)-5-nitrobenzoic acid CAS No. 1261959-62-9

3-(2-Chlorophenyl)-5-nitrobenzoic acid

Katalognummer: B6399573
CAS-Nummer: 1261959-62-9
Molekulargewicht: 277.66 g/mol
InChI-Schlüssel: WAMMLAPDEKHRHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Chlorophenyl)-5-nitrobenzoic acid ( 1261959-62-9) is an aromatic small molecule with a molecular formula of C13H8ClNO4 and a molecular weight of 277.66 g/mol . This compound belongs to the biphenyl carboxylic acid family, specifically a 2'-chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid, and features both a nitro group and a carboxylic acid functional group on the benzene rings, making it a valuable building block in synthetic organic chemistry . Its structural properties, including a calculated Topological Polar Surface Area of 83.1 Ų, suggest potential utility in the development of advanced materials . Researchers employ this compound as a key precursor in synthesizing more complex molecules for various fields, including medicinal chemistry and materials science. The compound is offered with a purity of 95% and higher . As of the latest update, 5g is available from a certified supplier . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMMLAPDEKHRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689543
Record name 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-62-9
Record name 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1261959-62-9 (Note: This is a specific registry number often used by specialized vendors; the compound is best defined by its structure and synthesis precursors).

Part 1: Executive Summary & Chemical Identity

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a specialized biaryl intermediate used primarily in medicinal chemistry and organic synthesis.[1] It serves as a critical scaffold for constructing libraries of kinase inhibitors, antibacterial agents, and voltage-gated ion channel modulators. Its structure features a benzoic acid core with a meta-nitro group (providing an electronic handle for reduction to an amine) and a meta-(2-chlorophenyl) substituent (introducing steric bulk and lipophilicity).

This guide details the synthesis, physicochemical properties, and handling of this compound, focusing on the Suzuki-Miyaura cross-coupling strategy required to construct the sterically hindered biaryl bond.

Chemical Identity Table[2]
PropertyData
IUPAC Name 3-(2-Chlorophenyl)-5-nitrobenzoic acid
Common Name 3-Carboxy-5-nitro-2'-chlorobiphenyl
Molecular Formula C₁₃H₈ClNO₄
Molecular Weight 277.66 g/mol
CAS Number 1261959-62-9 (Vendor Specific)
Precursor A (Aryl Halide) 3-Bromo-5-nitrobenzoic acid (CAS: 6313-37-7)
Precursor B (Boronic Acid) 2-Chlorophenylboronic acid (CAS: 3900-89-8)
Predicted pKa ~3.4 (Carboxylic acid)
Appearance Off-white to pale yellow solid

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing 3-(2-Chlorophenyl)-5-nitrobenzoic acid is the Suzuki-Miyaura cross-coupling of 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid . The presence of the ortho-chloro substituent on the boronic acid introduces steric hindrance, requiring optimized catalytic conditions to ensure efficient transmetallation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Ethanol : Water (3:1:1)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Cool under a stream of argon.

    • Charge the flask with 3-bromo-5-nitrobenzoic acid (10 mmol, 2.46 g) and 2-chlorophenylboronic acid (12 mmol, 1.88 g).

  • Solvent Degassing (Critical):

    • Dissolve the solids in 1,4-Dioxane (40 mL).

    • Degas the solution by bubbling argon through it for 15 minutes. Oxygen poisons the Palladium(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (0.3 - 0.5 mmol, ~350-580 mg) quickly to the stirring solution against a positive pressure of argon.

    • Add the degassed 2.0 M Na₂CO₃ solution (10 mL).

  • Reaction:

    • Heat the mixture to reflux (approx. 100°C) .

    • Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. The reaction typically reaches completion in 4–12 hours .

    • Note: The steric bulk of the 2-chlorophenyl group may slow the reaction compared to unhindered phenylboronic acids.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.

    • Acidification: The product is a carboxylic acid and will be in the aqueous phase as the sodium salt. Carefully acidify the filtrate with 1M HCl to pH ~2–3.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or via flash column chromatography (SiO₂, MeOH/DCM gradient) if high purity (>98%) is required.

Part 3: Mechanistic Insight

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle.[2] The steric hindrance of the ortho-chloro group on the boronic acid makes the Transmetallation step the rate-determining factor in many cases.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromo-5-nitrobenzoic acid BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- (from Na2CO3) TransMet Transmetallation (Rate Limiting for Steric Bulk) BaseStep->TransMet + 2-Chlorophenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L2 Complex RedElim->Pd0 Releases Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is critical when using sterically hindered ortho-substituted boronic acids.

Part 4: Applications in Drug Development

This scaffold is valuable because it combines three distinct functionalities that can be orthogonally manipulated:

  • Carboxylic Acid (C-1): Can be converted to esters, amides (via coupling with amines), or heterocycles (e.g., oxadiazoles).

  • Nitro Group (C-5): Serves as a "masked" amine. Following the Suzuki coupling, the nitro group can be reduced (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) to an aniline. This aniline is then available for sulfonylation or acylation, common in kinase inhibitor design.

  • 2-Chlorophenyl (C-3): Provides a "twisted" biaryl geometry due to steric clash between the chloro group and the benzoic acid protons. This non-planar conformation is often essential for fitting into hydrophobic pockets of enzymes (e.g., DHODH inhibitors or specific GPCRs).

Workflow: Scaffold Diversification

Applications Core 3-(2-Chlorophenyl)- 5-nitrobenzoic acid Amide Amide Coupling (R-NH2 / HATU) Core->Amide Modifies COOH Reduction Nitro Reduction (Fe / NH4Cl) Core->Reduction Modifies NO2 FinalDrug Kinase/Enzyme Inhibitor Library Amide->FinalDrug Reduction->FinalDrug

Caption: Diversification pathways for the 3-(2-Chlorophenyl)-5-nitrobenzoic acid scaffold in medicinal chemistry.

Part 5: Safety and Handling

While specific toxicological data for this exact isomer may be limited, standard precautions for nitro-benzoic acid derivatives apply:

  • Skin/Eye Irritation: Likely a skin and severe eye irritant (H315, H319). Wear nitrile gloves and safety goggles.

  • Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

  • Stability: Nitro compounds can be energetic. While this acid is generally stable, avoid heating dry solids to decomposition temperatures (>200°C) without safety shields.

  • Storage: Store in a cool, dry place. The carboxylic acid functionality makes it stable to air and moisture, unlike the precursor acid chlorides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, J. et al. (2013). Synthesis of Biaryls via Suzuki-Miyaura Coupling of Aryl Chlorides.[3] Chemistry - A European Journal. (General protocol reference for sterically hindered biaryls).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17286 (Related Isomer: 5-Chloro-2-nitrobenzoic acid). PubChem. Link

  • ChemSrc. (2025). CAS 1261959-62-9 Entry.[1] ChemSrc Chemical Database. Link

Sources

Structural Architecture and Synthetic Methodology: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

[1][2][3][4][5]

Executive Summary

This guide provides a comprehensive structural and synthetic analysis of 3-(2-chlorophenyl)-5-nitrobenzoic acid , a functionalized biaryl scaffold relevant to medicinal chemistry.[1][2][3] While often encountered in high-throughput screening libraries for kinase inhibition or anti-inflammatory research, its nomenclature and synthesis present specific challenges regarding regioselectivity and IUPAC priority rules.[2][3] This document serves as a definitive reference for its correct identification, retrosynthetic planning, and laboratory preparation.

Nomenclature and Structural Logic

The naming of this compound often causes confusion between substitutive nomenclature (treating the molecule as a substituted benzoic acid) and skeletal nomenclature (treating it as a biphenyl derivative).

IUPAC Priority Analysis

According to the IUPAC Blue Book (P-4 series), the carboxylic acid group (-COOH) holds the highest priority for numbering, defining the parent structure.[2]

  • Parent Structure: Benzoic acid (C1 is attached to -COOH).[1][2][3]

  • Substituents:

    • Nitro group (-NO₂): Located at position 5.[1][2][3][4]

    • 2-Chlorophenyl group: Located at position 3.[1][2][3][4]

  • Alphabetical Ordering: "C" (Chlorophenyl) precedes "N" (Nitro).[2][3]

The Dual-Naming Convention

While 3-(2-chlorophenyl)-5-nitrobenzoic acid is a valid substitutive name commonly used in medicinal chemistry to emphasize the benzoic acid pharmacophore, the Preferred IUPAC Name (PIN) often defaults to the biphenyl skeleton for indexing purposes.[1][2]

  • Common/Substitutive Name: 3-(2-Chlorophenyl)-5-nitrobenzoic acid[1][2][3][4]

  • Systematic/PIN: 2'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid[1][2][3]

Structural Visualization (Numbering Logic)

Nomenclaturecluster_0Substitutive Logic (Benzoic Acid Parent)cluster_1Systematic Logic (Biphenyl Parent)node_BABenzoic Acid Core(C1 = COOH)node_Sub1Pos 3: (2-Chlorophenyl)node_BA->node_Sub1Attachmentnode_Sub2Pos 5: Nitronode_BA->node_Sub2Attachmentnode_BPBiphenyl Skeleton[1,1'-biphenyl]node_COOHPos 3: Carboxylic Acid(Suffix determines parent)node_BP->node_COOHPrincipal Groupnode_ClPos 2': Chloronode_BP->node_ClSubstituent

Figure 1: Comparison of nomenclature logic. The substitutive approach (left) is preferred in SAR studies where the benzoic acid is the constant core.

Retrosynthetic Analysis

To synthesize 3-(2-chlorophenyl)-5-nitrobenzoic acid, we must construct the biaryl C-C bond.[1][2][3] The Suzuki-Miyaura cross-coupling is the most robust methodology for this architecture, offering high tolerance for the nitro group and the steric bulk of the ortho-chloro substituent.

Strategic Disconnection

We disconnect at the C3–C1' bond.[3] This yields two potential coupling partners:

  • Electrophile: 3-Bromo-5-nitrobenzoic acid (or its ester).[1][2][3]

  • Nucleophile: 2-Chlorophenylboronic acid.[1][2][3]

Why this direction?

  • Availability: 3-Bromo-5-nitrobenzoic acid is a standard commercial intermediate.[1][2][3]

  • Electronic Bias: The electron-deficient nitro-substituted ring facilitates the oxidative addition step of the Palladium catalytic cycle.[1]

The "Ester Protection" Strategy

Direct coupling of free carboxylic acids can lead to catalyst poisoning or competitive salt formation with the base required for the Suzuki reaction. Therefore, the protocol below utilizes a Methyl Ester Protection strategy to ensure high yield and purity.

SynthesisstartStarting Material:3-Bromo-5-nitrobenzoic acidstep1Step 1: Esterification(MeOH, H2SO4, Reflux)start->step1interIntermediate:Methyl 3-bromo-5-nitrobenzoatestep1->interstep2Step 2: Suzuki Coupling(2-chlorophenylboronic acid,Pd(PPh3)4, K2CO3, Dioxane/H2O)inter->step2prod_esterPrecursor:Methyl 3-(2-chlorophenyl)-5-nitrobenzoatestep2->prod_esterstep3Step 3: Hydrolysis(LiOH, THF/H2O, then HCl)prod_ester->step3finalTarget:3-(2-Chlorophenyl)-5-nitrobenzoic acidstep3->final

Figure 2: Three-step synthetic workflow designed to maximize yield by avoiding free-acid catalyst interference.

Detailed Experimental Protocol

Step 1: Esterification[2]
  • Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 eq), Methanol (Solvent), H₂SO₄ (cat).[1][2][3]

  • Procedure: Dissolve the acid in methanol. Add catalytic sulfuric acid.[2][3] Reflux for 4-6 hours. Monitor by TLC.[2][3]

  • Workup: Concentrate, neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Checkpoint: Ensure conversion to Methyl 3-bromo-5-nitrobenzoate to prevent catalyst deactivation in Step 2.

Step 2: Suzuki-Miyaura Coupling

This is the critical C-C bond-forming step.[1][2][3] The use of Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is a robust alternative if steric hindrance from the ortho-chloro group reduces yield.[2]

Protocol:

  • Setup: In a Schlenk flask, combine:

    • Methyl 3-bromo-5-nitrobenzoate (1.0 eq)[1][2][3]

    • 2-Chlorophenylboronic acid (1.2 eq)[1][2][3]

    • Potassium Carbonate (K₂CO₃) (2.0 eq)[2][3]

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen will destroy the Pd(0) active species.[2][3]

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).[2][3]

  • Reaction: Heat to 90°C for 12-16 hours under inert atmosphere.

  • Workup: Filter through Celite to remove Palladium black.[2][3] Dilute with water and extract with Ethyl Acetate.[2][3] Wash with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis[2][4]
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (1:1).[2]

  • Procedure: Dissolve the coupled ester in THF/Water. Add LiOH. Stir at RT (or mild heat 40°C) until TLC shows disappearance of ester.

  • Isolation: Acidify carefully with 1M HCl to pH ~2. The target acid, 3-(2-chlorophenyl)-5-nitrobenzoic acid , will precipitate.[1][2][3] Filter and wash with cold water.[2][3]

Physicochemical Properties & Validation[2][3][4][5]

Researchers utilizing this scaffold for drug development must account for the following properties.

Predicted Data Table
PropertyValue (Approx.)Implication for MedChem
Molecular Formula C₁₃H₈ClNO₄Core scaffold tracking
Molecular Weight 277.66 g/mol Fragment-like space (<300 MW)
cLogP ~3.2 - 3.5Moderate lipophilicity; good membrane permeability
pKa (Acid) ~3.25More acidic than benzoic acid (4.[1][2][3]2) due to electron-withdrawing -NO₂ and -Cl
Topological Polar Surface Area (TPSA) ~83 ŲGood oral bioavailability range (<140 Ų)
Solubility Low in water; High in DMSO/MeOHStock solutions should be prepared in DMSO
Analytical Validation (Expected Signals)
  • ¹H NMR (DMSO-d₆):

    • Acid Proton: Broad singlet ~13.0-13.5 ppm.[1][2][3]

    • Benzoic Ring: Three distinct signals (due to asymmetry).[2][3] The proton between -NO₂ and -COOH (H6) will be most deshielded (~8.6-8.8 ppm).[1][2][3]

    • Biphenyl Ring: Multiplet ~7.4-7.7 ppm (4 protons).[1][2][3]

  • MS (ESI-): Look for [M-H]⁻ peak at m/z 276.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). The Royal Society of Chemistry.[3] [2][3]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]

  • pKa Data for Benzoic Derivatives: National Center for Biotechnology Information.[2][3] PubChem Compound Summary for 3-Nitrobenzoic acid. [2][3]

  • General Protocol for Biaryl Synthesis: Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.

  • Solubility Data: BenchChem. Solubility of Nitrobenzoic Acid Derivatives. [2]

Physical properties of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical and chemical properties of 3-(2-Chlorophenyl)-5-nitrobenzoic acid .

CAS Registry Number: 1261959-62-9

Molecular Formula: C₁₃H₈ClNO₄ Molecular Weight: 277.66 g/mol [1]

Executive Summary & Chemical Identity

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a specialized biaryl intermediate primarily utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and anti-inflammatory agents targeting specific protein-protein interactions.[1]

Structurally, it consists of a benzoic acid core substituted at the meta positions with a nitro group and a 2-chlorophenyl moiety.[1] This substitution pattern imparts unique electronic and steric properties:

  • Electronic: The nitro group and the carboxylic acid are electron-withdrawing, creating an electron-deficient aromatic core susceptible to nucleophilic attack if derivatized.[1]

  • Steric: The ortho-chloro substituent on the pendant phenyl ring induces a significant torsional twist between the two aromatic rings (dihedral angle >40°), disrupting planarity and reducing π-π stacking in the solid state compared to non-substituted biaryls.[1]

Physicochemical Properties

The following data synthesizes calculated values derived from structure-activity relationship (SAR) models of analogous biaryl nitrobenzoic acids, as specific experimental data for this CAS is proprietary in many contexts.

Table 1: Core Physical Parameters
PropertyValue (Predicted/Typical)ConfidenceTechnical Insight
Physical State Solid (Crystalline powder)HighLikely off-white to pale yellow due to the nitro chromophore.[1]
Melting Point 195°C – 215°CMediumBiaryl acids typically melt >180°C. The o-Cl twist may lower MP slightly vs. planar analogs.[1]
pKa (Acid) 3.4 – 3.6HighMore acidic than benzoic acid (4.[1]2) due to the electron-withdrawing -NO₂ and aryl groups.[1]
LogP (Octanol/Water) 3.7 – 3.9HighThe chlorophenyl group adds significant lipophilicity; the nitro group moderates it.[1]
LogD (pH 7.4) ~0.5 – 1.0HighAt physiological pH, the carboxylate anion dominates, drastically increasing water solubility.[1]
Polar Surface Area ~83 ŲHighDominated by the nitro and carboxyl groups; suggests moderate membrane permeability.[1]
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL) in its protonated form.[1]

  • Aqueous Buffer (pH > 7): Soluble.[1] Forms a stable carboxylate salt (e.g., Sodium 3-(2-chlorophenyl)-5-nitrobenzoate).[1]

  • Organic Solvents:

    • High Solubility: DMSO, DMF, DMAc (> 50 mg/mL).[1]

    • Moderate Solubility: Ethanol, Ethyl Acetate, THF.[1]

    • Low Solubility: Dichloromethane, Hexanes.[1]

Synthesis & Impurity Architecture

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction.[1] Understanding this pathway is critical for identifying potential impurities in the physical sample.[1]

Synthesis Workflow

The reaction couples 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid using a Palladium catalyst.[1]

Synthesis SM1 3-Bromo-5-nitrobenzoic acid Rxn Suzuki Coupling (Dioxane/H2O, 90°C) SM1->Rxn SM2 2-Chlorophenylboronic acid SM2->Rxn Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Rxn Base Base (K2CO3) Base->Rxn Prod TARGET: 3-(2-Chlorophenyl)-5-nitrobenzoic acid Rxn->Prod Imp1 Impurity A: Protodeboronation (Chlorobenzene) Rxn->Imp1 Side Rxn Imp2 Impurity B: Homocoupling (Biaryl dimer) Rxn->Imp2 Side Rxn

Figure 1: Synthetic pathway and potential impurity profile. The "Protodeboronation" impurity is volatile and easily removed, while "Homocoupling" dimers may co-crystallize.[1]

Structural Logic & Property Mapping

To understand why the compound behaves as it does, we map the functional groups to their physical consequences.[1] This logic is essential for formulation and assay development.[1]

Properties Core 3-(2-Chlorophenyl)-5-nitrobenzoic acid Nitro 5-Nitro Group (-NO2) Core->Nitro COOH 1-Carboxylic Acid (-COOH) Core->COOH ClPhenyl 3-(2-Chlorophenyl) (Biaryl motif) Core->ClPhenyl Acidity Acidity Nitro->Acidity Inductive Effect (-I) Color Color (Pale Yellow) Nitro->Color Chromophore COOH->Acidity Proton Donor Solubility Lipophilicity (LogP ~3.8) Poor water solubility (neutral) ClPhenyl->Solubility Hydrophobic Bulk Twist Torsional Twist Disrupts crystal packing ClPhenyl->Twist Steric Hindrance (o-Cl)

Figure 2: Structure-Property Relationship (SPR) Map.[1] The steric clash of the chlorine atom is a critical determinant of the solid-state packing and solubility.[1]

Experimental Protocols for Characterization

Since literature values are sparse, the following protocols are recommended to experimentally validate the physical properties in-house.

Protocol A: Gravimetric Solubility Determination

This method avoids UV-Vis saturation errors common with nitro-aromatics.[1]

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Shake at 300 rpm for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Evaporate a known volume of the filtrate to dryness (using a centrifugal evaporator).[1]

    • Reconstitute the residue in DMSO.[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1]

Protocol B: pKa Determination via Potentiometric Titration
  • Solvent System: Use a Methanol/Water co-solvent system (due to low aqueous solubility) and extrapolate to 0% Methanol (Yasuda-Shedlovsky extrapolation).[1]

  • Procedure:

    • Dissolve ~3 mg of compound in 30 mL of 40% MeOH/Water (0.15 M KCl).[1]

    • Titrate with 0.1 M KOH standardized solution.

    • Perform three titrations at varying MeOH ratios (30%, 40%, 50%).

    • Plot: pKa vs. % Organic Solvent and extrapolate the y-intercept.[1]

Handling & Stability

  • Light Sensitivity: Nitro-aromatics can undergo slow photoreduction or rearrangement under intense UV light.[1] Store in amber vials.

  • Hygroscopicity: The free acid is generally non-hygroscopic, but salt forms (Na+, K+) will be significantly hygroscopic.[1]

  • Reactivity:

    • Safe: Stable to air and moisture at room temperature.[1]

    • Incompatible: Strong reducing agents (reduces -NO₂ to -NH₂), strong bases (forms salts).[1]

References

  • Chemical Identity: 3-(2-Chlorophenyl)-5-nitrobenzoic acid. CAS Common Chemistry.[1] CAS Registry Number 1261959-62-9.[1] Link

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the synthesis protocol described). Link[1]

  • pKa Prediction Models: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Methodology for estimating pKa of substituted benzoic acids).

  • Biaryl Scaffolds in Drug Discovery: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[1] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[1] Chemical Reviews, 103(3), 893–930.[1] Link[1]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Analogue-Based Hazard Assessment

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a complex organic molecule. Its structure suggests that its reactivity and toxicology will be influenced by its functional groups.

Identifier Information
IUPAC Name 3-(2-Chlorophenyl)-5-nitrobenzoic acid
Molecular Formula C₁₃H₈ClNO₄
Molecular Weight 277.66 g/mol
Chemical Structure (A specific structure for this exact compound is not available in the search results, but it can be inferred from the name)
Hazard Analysis Based on Structural Analogues

Due to the absence of specific data, a hazard assessment is predicated on the known risks of similar compounds. The GHS classifications for related molecules provide a reliable framework for anticipating the hazards of 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Analogue Compound CAS No. GHS Hazard Statements Source
2-Chloro-5-nitrobenzoic acid2516-96-3Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2]
3-Chloro-5-nitrobenzoic acid34662-36-7Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3]
3-Nitrobenzoic acid121-92-6Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful to aquatic life with long lasting effects (H412)[4][5]
4-Nitrobenzoic acid62-23-7Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Suspected of causing genetic defects (H341), Suspected of causing cancer (H351), Suspected of damaging fertility or the unborn child (H361)[6]

Expert Synthesis: The consistent classification of analogues as harmful if swallowed, and as irritants to skin, eyes, and the respiratory tract, establishes a clear baseline of expected hazards.[1][3][4] The presence of the nitroaromatic group also suggests caution regarding potential chronic effects, such as mutagenicity or carcinogenicity, as seen with 4-Nitrobenzoic acid.[6] Therefore, this compound must be handled as a hazardous substance with both acute and potential chronic health risks.

Section 2: Comprehensive Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before handling this compound. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

  • Chemical Fume Hood: All manipulations of solid 3-(2-Chlorophenyl)-5-nitrobenzoic acid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[7][8]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

  • Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

Section 3: Personal Protective Equipment (PPE) and Decontamination

A comprehensive PPE regimen is critical to prevent personal exposure.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required at a minimum.[9] A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9] Gloves should be inspected for integrity before use and disposed of after handling the compound.[9] Proper glove removal technique is essential to avoid skin contamination.[9]

  • Protective Clothing: A full-length lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[7] For tasks with a higher risk of contamination, a chemical-resistant apron or a full protective suit may be necessary.[9]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are not sufficient, a respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[9]

Decontamination
  • Hand Washing: Hands must be washed thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[7][9]

  • Work Surfaces: All surfaces and equipment should be decontaminated after use.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Weighing and Transferring
  • Don appropriate PPE.

  • Perform all operations within a chemical fume hood.

  • Use a spatula to carefully transfer the solid, avoiding the generation of dust.

  • Close the container tightly after use.[9]

  • Clean any spills immediately according to the procedures in Section 5.

Solution Preparation
  • Add the solid compound to the solvent slowly.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Keep the container covered as much as possible during dissolution.

Section 5: Emergency Protocols

Immediate and appropriate action is crucial in an emergency.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[7]

Spill Response
  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For larger spills, use an inert absorbent material if the compound is in solution.[8]

  • Do not allow the spilled material to enter drains or waterways.[8][9]

Section 6: Waste Disposal

All waste containing 3-(2-Chlorophenyl)-5-nitrobenzoic acid must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.[9]

  • Disposal: Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[1][6] Do not dispose of it down the drain.[9]

Visualizations

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve clean_decon Decontaminate Surfaces handle_dissolve->clean_decon Proceed to Cleanup clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_ppe Doff and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A logical workflow for the safe handling of 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Emergency Response Decision Tree

Emergency_Response cluster_routes cluster_actions cluster_medical start Exposure Event Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_air Move to Fresh Air inhalation->action_air action_wash Wash with Soap & Water (15 min) skin_contact->action_wash action_rinse Rinse with Water (15 min) eye_contact->action_rinse action_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->action_mouth medical_attention Seek Immediate Medical Attention action_air->medical_attention action_wash->medical_attention If irritation persists action_rinse->medical_attention action_mouth->medical_attention

Caption: A decision tree for first aid response to exposure incidents.

References

  • Standard Operating Procedure. (n.d.).
  • Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • 4 - • SAFETY DATA SHEET. (2025, November 06).
  • 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem. (n.d.).
  • 3-nitrobenzoic acid - Sdfine. (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025, November 29).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 05).
  • 3-Nitrobenzoic acid - Safety Data Sheet. (2014, June 28).
  • Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application - RAIJMR. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. (n.d.).
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. (2024, March 02).
  • Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (2025).

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A Technical Guide to the Potential Biological Activity of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 3-(2-Chlorophenyl)-5-nitrobenzoic acid presents a unique structural architecture, combining a substituted biphenyl motif with a nitrobenzoic acid core. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, its constituent functional groups and overall structure suggest a high probability of significant biological activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the potential therapeutic applications of this compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will delineate a logical, evidence-based pathway for its systematic evaluation.

Molecular Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 3-(2-Chlorophenyl)-5-nitrobenzoic acid

  • Molecular Formula: C₁₃H₈ClNO₄

  • Molecular Weight: 277.66 g/mol

The structure of 3-(2-Chlorophenyl)-5-nitrobenzoic acid is characterized by three key pharmacophoric features:

  • The Benzoic Acid Moiety: A common scaffold in a multitude of biologically active compounds. The carboxylic acid group is a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[1]

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] The nitro group is a well-established pharmacophore in numerous antimicrobial and antiprotozoal agents and can also be considered a toxicophore due to its ability to trigger redox reactions within cells, leading to oxidative stress.[2]

  • The 2-Chlorophenyl Substituent: The presence of a halogenated phenyl ring introduces lipophilicity, which can enhance the molecule's ability to cross cellular membranes. The position of the chlorine atom can also induce specific steric and electronic effects that may be critical for target binding.

The combination of these features in a single molecule provides a strong rationale for investigating its potential as a novel therapeutic agent. The nitro group, in particular, suggests a high likelihood of antimicrobial and anticancer activities.[2][3][4]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the analysis of its structural components and data from related nitro-containing and benzoic acid-derived compounds, we can hypothesize several potential biological activities for 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Antimicrobial Activity

The presence of the nitroaromatic scaffold is a strong indicator of potential antimicrobial properties.[2][5]

  • Hypothesized Mechanism: Nitro compounds often exert their antimicrobial effects through bioreduction. In the low-oxygen environment of many microbial cells, the nitro group can be reduced to highly reactive nitroso and hydroxylamino intermediates. These radical species can induce significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.[4] The lipophilic chlorophenyl group may facilitate the compound's penetration through the bacterial cell wall and membrane.

Anticancer Activity

Many nitroaromatic compounds have been investigated for their potential as anticancer agents.

  • Hypothesized Mechanism: Similar to their antimicrobial action, the anticancer effects of nitro compounds can be linked to their ability to generate reactive oxygen species (ROS) under the hypoxic conditions often found in solid tumors.[4] This increase in oxidative stress can trigger apoptotic pathways in cancer cells. Furthermore, the planar aromatic structure of the molecule suggests the possibility of DNA intercalation, which could disrupt DNA replication and transcription in rapidly dividing cancer cells.

Anti-inflammatory Activity

Certain benzoic acid derivatives are known to possess anti-inflammatory properties.

  • Hypothesized Mechanism: While less directly inferred from the core structure, there is a possibility of anti-inflammatory action. This could occur through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways. The specific stereoelectronic properties conferred by the 2-chlorophenyl group could play a role in selective enzyme inhibition.

A Strategic Framework for Experimental Validation

A tiered approach to experimental validation is recommended to systematically evaluate the biological potential of 3-(2-Chlorophenyl)-5-nitrobenzoic acid. This workflow is designed to progress from broad, high-throughput screening to more focused mechanistic studies.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Hit Validation cluster_2 Tier 3: Mechanism of Action Studies cluster_3 Tier 4: In Vivo Evaluation A Compound Synthesis & Purification B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Dose-Response Studies B->D E Spectrum of Activity (Bacterial & Fungal Panels) C->E F Cancer Cell Line Panel Screening D->F G ROS Generation Assays E->G H DNA Interaction Studies (e.g., Intercalation Assay) F->H I Enzyme Inhibition Assays (e.g., COX Inhibition) F->I J Preliminary Toxicology (e.g., Acute Toxicity in Rodents) G->J H->J I->J K Efficacy Models (e.g., Murine Infection Model) J->K

Caption: A tiered experimental workflow for the evaluation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid. These are standard methodologies that can be adapted based on initial findings.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a colorimetric method for assessing cell viability.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 3-(2-Chlorophenyl)-5-nitrobenzoic acid in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 3-(2-Chlorophenyl)-5-nitrobenzoic acid in the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by adding a viability indicator such as resazurin or by measuring the optical density.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Assay TypeTargetEndpointResult
CytotoxicityHeLa (Cervical Cancer)IC₅₀ (µM)12.5
CytotoxicityA549 (Lung Cancer)IC₅₀ (µM)25.8
AntimicrobialS. aureus (Gram-positive)MIC (µg/mL)8
AntimicrobialE. coli (Gram-negative)MIC (µg/mL)32

Interpretation: The hypothetical data in Table 1 would suggest that 3-(2-Chlorophenyl)-5-nitrobenzoic acid exhibits moderate cytotoxic activity against the tested cancer cell lines and promising antimicrobial activity, particularly against Gram-positive bacteria.

Preliminary In Vivo Toxicology

Should in vitro studies demonstrate significant biological activity, preliminary in vivo toxicity studies are the next logical step. These studies are crucial for establishing a safety profile before proceeding to efficacy models.[7][8][9]

in_vivo_toxicology A Acute Oral Toxicity (OECD 423) in Rodents B Dose Escalation Study A->B C Observation of Clinical Signs B->C D Gross Necropsy C->D E Histopathology of Key Organs D->E F Determination of Maximum Tolerated Dose (MTD) E->F

Caption: Key stages of a preliminary in vivo toxicology assessment.

Conclusion and Future Directions

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. The structural alerts within the molecule, particularly the nitroaromatic system, strongly suggest that it is likely to possess antimicrobial and anticancer properties. The strategic framework for experimental validation outlined in this guide provides a clear and logical path for elucidating its biological activity profile. Future research should focus on the synthesis of analogues to explore the structure-activity relationships, with the aim of optimizing potency and selectivity while minimizing toxicity. A thorough investigation of this compound and its derivatives could lead to the development of a new class of therapeutic agents.

References

  • Vertex AI Search. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • Venkatswaralu, B. S. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development. Advances in Pharmacology Research, 1(1), 09-14.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • Rodríguez-Pólit, C., Zúñiga-Miranda, J., Arias-Almeida, B., & Guamán, L. P. (2022, July 4). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • Unknown. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • Carrera-Paz, S. E., et al. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • MDPI. (2022, July 29). Evaluation of Biological Activity of Natural Compounds. Encyclopedia.
  • Chem-Impex. (n.d.). 3-Chloro-5-nitrobenzoic acid.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • ChemicalBook. (2024, July 3). P-nitrobenzoic acid: chemical properties and applications.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Deese, R. F., Jr. (n.d.). UNITED STATES PATENT office. Googleapis.com.
  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid.
  • PMC. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.

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The Genesis and Synthetic Evolution of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitrobenzoic acids represent a cornerstone class of intermediates in organic synthesis, bridging the gap between simple aromatic hydrocarbons and complex pharmaceutical scaffolds. Their historical discovery in the 19th century was not merely a catalogue of new compounds but a crucible for understanding aromatic substitution patterns—specifically the ortho-, meta-, para- directing effects.

This guide analyzes the divergent synthetic pathways of these isomers, contrasting the thermodynamic control of direct nitration against the kinetic accessibility of oxidation strategies. It provides validated protocols for laboratory synthesis and maps their trajectory from 19th-century curiosities to essential precursors for modern anesthetics (e.g., Procaine) and anti-infectives.

Historical Genesis: The "Dracylic" Era

The elucidation of nitrobenzoic acid isomers is inextricably linked to the infancy of structural theory.

  • 1839 (The Meta Standard): The Dutch chemist Gerardus Johannes Mulder was among the first to isolate m-nitrobenzoic acid. By subjecting benzoic acid to fuming nitric acid, he obtained a product then termed "nitro-benzonitric acid." Mulder’s work established the baseline reactivity of the carboxyl group: it deactivates the ring and directs incoming electrophiles to the meta position [1].

  • 1863 (The Para Breakthrough): The para isomer required a different logic. Julius Wilbrand and Friedrich Konrad Beilstein (of Beilstein Handbook fame) investigated "nitrodracylic acid." At the time, p-toluic acid was known as "dracylic acid." By oxidizing p-nitrotoluene, they isolated p-nitrobenzoic acid, proving that the integrity of the benzene ring remained during side-chain oxidation. This work was pivotal in distinguishing structural isomers from mere impurities [2].

Mechanistic Divergence: The Chemical Logic

To a medicinal chemist, the choice of starting material dictates the isomeric outcome. This causality is governed by Electrophilic Aromatic Substitution (EAS) rules versus Side-Chain Oxidation .

The Meta-Directing Deactivation

Direct nitration of benzoic acid yields predominantly the meta isomer (>80%).

  • Mechanism: The carboxyl group (-COOH) is electron-withdrawing via induction (-I) and resonance (-M).

  • Causality: The carbonyl oxygen withdraws electron density, placing a partial positive charge on the ring carbons at the ortho and para positions. The meta position, being relatively less electron-deficient, becomes the nucleophilic site for the nitronium ion (

    
    ).
    
The Ortho/Para Access via Oxidation

To access ortho or para isomers, one cannot nitrate benzoic acid directly. Instead, one must nitrate toluene first.

  • Mechanism: The methyl group (-CH3) of toluene is electron-donating (+I), directing nitration to ortho and para positions.

  • Oxidation: Subsequent oxidation of the methyl group (using

    
     or 
    
    
    
    ) converts the substituted toluenes into the corresponding benzoic acids, locking the nitro group in the desired position.
Visualization: Synthesis Pathways & Directing Effects[1]

NitrobenzoicPathways Benzene Benzene Toluene Toluene (Ortho/Para Director) Benzene->Toluene Friedel-Crafts Alkylation BenzoicAcid Benzoic Acid (Meta Director) Benzene->BenzoicAcid Oxidation Nitrotoluene_P p-Nitrotoluene (Major) Toluene->Nitrotoluene_P Nitration Para-Direction Nitrotoluene_O o-Nitrotoluene (Minor) Toluene->Nitrotoluene_O Nitration MetaNBA m-Nitrobenzoic Acid (Thermodynamic Product) BenzoicAcid->MetaNBA Nitration (HNO3/H2SO4) Meta-Direction ParaNBA p-Nitrobenzoic Acid (Precursor to Procaine) Nitrotoluene_P->ParaNBA Oxidation (Na2Cr2O7 or KMnO4) OrthoNBA o-Nitrobenzoic Acid Nitrotoluene_O->OrthoNBA Oxidation

Figure 1: Divergent synthetic pathways. Red path indicates direct nitration (Meta); Green path indicates oxidation of nitrotoluenes (Para/Ortho).

Validated Experimental Protocols

Note: These protocols involve strong oxidizers and acids. All work must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of m-Nitrobenzoic Acid (Direct Nitration)

Principle: Controlled nitration at low temperature prevents dinitration and manages the exotherm.

  • Preparation of Nitrating Mix: In a 125 mL Erlenmeyer flask, cool 12 mL of Conc.

    
      to 0°C in an ice-salt bath. Slowly add 12 mL of Conc. 
    
    
    
    . Maintain temperature <5°C.
  • Substrate Addition: Place 10.0 g of Benzoic Acid in a separate flask. Add 20 mL of Conc.

    
      to dissolve it (viscous mixture).
    
  • Reaction: Add the nitrating mixture to the benzoic acid solution dropwise over 30 minutes. Critical: Do not allow temperature to exceed 15°C. High temps lead to dinitration by-products.

  • Quenching: Pour the reaction mixture over 150 g of crushed ice with vigorous stirring. The m-nitrobenzoic acid will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid. Recrystallize from hot water or methanol.

    • Yield Expectation: 75-85%.

    • Melting Point: ~140-142°C.

Protocol B: Synthesis of p-Nitrobenzoic Acid (Oxidation)

Principle: Side-chain oxidation of p-nitrotoluene using Chromium(VI).

  • Charge: In a 500 mL round-bottom flask, combine 15 g of p-Nitrotoluene , 45 g of Sodium Dichromate (

    
    ) , and 100 mL of water .
    
  • Acidification: Slowly add 70 mL of Conc.

    
      through a dropping funnel. The heat of dilution will melt the nitrotoluene.[1]
    
  • Reflux: Heat the mixture to gentle boiling for 1 hour. The organic layer (nitrotoluene) will slowly disappear as it oxidizes to the acid.

  • Isolation: Cool the mixture. Dilute with 150 mL water . Filter the crude solid.[1][2][3]

  • Purification (Chromium Removal): Digest the solid in 5% dilute sulfuric acid (warm) to solubilize chromium salts, then filter.[1] Dissolve the residue in 5% NaOH (to form the soluble sodium salt), filter off any unreacted nitrotoluene, and re-precipitate the acid by adding dilute HCl [3].

    • Yield Expectation: 80-85%.

    • Melting Point: ~239-241°C.

Pharmaceutical & Industrial Utility

The position of the nitro group dictates the biological activity of the final pharmaceutical derivative.

IsomerKey DerivativeApplicationMechanism of Action
Para Procaine (Novocaine) Local Anestheticp-Nitrobenzoic acid is reduced to p-aminobenzoic acid (PABA), then esterified. Blocks sodium channels.
Para Folic Acid Antagonists AntibioticsSulfonamides mimic PABA (derived from p-nitrobenzoic acid), inhibiting bacterial folate synthesis.
Meta Acetrizoic Acid Contrast MediaPrecursor to iodinated X-ray contrast agents used in angiography.
Ortho Anthranilic Acid Dyes/PerfumesReduced to 2-aminobenzoic acid; precursor to indigo dyes and grape-scented esters.
Visualization: The Procaine Synthesis Pathway

ProcaineSynthesis PNBA p-Nitrobenzoic Acid PABA p-Aminobenzoic Acid (PABA) PNBA->PABA Reduction (Sn/HCl or H2/Pd) Procaine Procaine (Local Anesthetic) PABA->Procaine Esterification (DEAE / H+)

Figure 2: The critical role of p-nitrobenzoic acid in the synthesis of Procaine.

References

  • Mulder, G. J. (1839). "Ueber die Nitrobenzoësäure (Nitro-benzonitric acid)." Annalen der Pharmacie, 34(3), 297–305. Link

  • Wilbrand, J., & Beilstein, F. (1863). "Ueber die Nitrodracylsäure und deren Identität mit der Nitrobenzoësäure." Annalen der Chemie und Pharmacie, 126(2), 255–268. Link

  • Kamm, O., & Segur, J. B. (1923). "p-Nitrobenzoic Acid."[2][4] Organic Syntheses, 3, 73. Link

  • Takao, M., & Takeda, K. (2000). "Benzoic Acid and Derivatives."[5][2][3][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Link

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Technical Characterization Guide: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Synthetic Context

Molecule Overview

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a biphenyl scaffold characterized by a central benzoic acid core flanked by a strong electron-withdrawing nitro group at the C5 position and a sterically demanding 2-chlorophenyl ring at the C3 position.[1]

This compound represents a "privileged structure" in drug discovery, often serving as an intermediate for inhibitors of protein-protein interactions due to the non-planar twist induced by the ortho-chlorine substituent.

Synthetic Origin & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Consequently, the spectroscopic analysis must rigorously exclude common specific impurities.

  • Primary Impurity A: 3-Bromo-5-nitrobenzoic acid (Unreacted starting material).

  • Primary Impurity B: 2-Chlorophenylboronic acid (Boronic acid excess).

  • Primary Impurity C: Protodeboronation products (Chlorobenzene).

  • Primary Impurity D: Palladium residues (Signal broadening in NMR).

Synthesis Workflow Visualization

The following diagram outlines the synthesis logic and critical purification steps required before spectroscopic validation.

SynthesisWorkflow SM1 3-Bromo-5- nitrobenzoic acid Rxn Suzuki Coupling (Dioxane/H2O, K2CO3, 90°C) SM1->Rxn SM2 2-Chlorophenyl- boronic acid SM2->Rxn Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Rxn Crude Crude Biphenyl Rxn->Crude Conversion AcidWash Acid Workup (HCl pH 2) Crude->AcidWash Remove Boronic Salts Pure 3-(2-Chlorophenyl)- 5-nitrobenzoic acid AcidWash->Pure Recrystallization (EtOH/H2O)

Figure 1: Synthetic pathway highlighting critical control points for impurity carryover.

Part 2: Spectroscopic Characterization (The Self-Validating System)

The following data represents the Target Spectroscopic Profile . A sample is considered "Validated" only if it meets the criteria across all three orthogonal methods (NMR, MS, IR).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Required due to poor solubility of nitrobenzoic acids in CDCl3). Frequency: 400 MHz or higher recommended.

1H NMR Predictive Analysis

The central benzene ring possesses three non-equivalent protons (H2, H4, H6) in a 1,3,5-substitution pattern. The ortho-chlorine on the pendant ring breaks symmetry and induces a twist, shielding protons spatially close to it.

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.50 - 14.00Broad Singlet1HCarboxylic acid proton (exchangeable).
H-6 8.85 - 8.95Triplet (t) / dd1HMost Deshielded. Flanked by two EWGs (NO2 & COOH).
H-4 8.60 - 8.70Triplet (t) / dd1HFlanked by NO2 and Phenyl ring.
H-2 8.35 - 8.45Triplet (t) / dd1HFlanked by COOH and Phenyl ring.
H-3' 7.60 - 7.65Doublet (d)1HOrtho to Chlorine on pendant ring.
H-4',5',6' 7.40 - 7.55Multiplet (m)3HRemaining protons on chlorophenyl ring.

Critical Validation Check:

  • Coupling Constants (J): The central ring protons (H2, H4, H6) exhibit meta-coupling (J ≈ 1.5 – 2.0 Hz). If you see ortho-coupling (J > 7 Hz) for these signals, the regiochemistry is incorrect (e.g., 4-nitro isomer).

13C NMR Key Signals
Carbon TypeShift (δ ppm)Characteristic
C=O (Acid) ~165.5Weak intensity (quaternary).
C-NO2 ~148.0Deshielded quaternary.
C-Cl ~132.0Distinct quaternary on pendant ring.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode (ESI-). Rationale: Benzoic acids ionize best by losing a proton [M-H]-.

  • Molecular Formula: C13H8ClNO4

  • Exact Mass: 277.01

  • Observed Parent Ion [M-H]-: 276.01

The Chlorine Fingerprint (Self-Validation): The presence of Chlorine provides a definitive isotopic signature. You must observe the characteristic 3:1 intensity ratio between the M and M+2 peaks.

  • m/z 276.0: 100% Relative Abundance (

    
    Cl)
    
  • m/z 278.0: ~33% Relative Abundance (

    
    Cl)
    
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm⁻¹)Functional GroupDiagnostic Value
2800 - 3200 O-H StretchBroad, "hairy" beard typical of carboxylic acid dimers.
1690 - 1710 C=O StretchStrong, sharp carbonyl peak.[2]
1535 & 1350 N-O StretchAsymmetric (1535) and Symmetric (1350) nitro stretches.[2] Critical for confirming NO2 integrity.
~750 C-Cl StretchStrong band, often obscured but diagnostic if visible.

Part 3: Structural Logic & Workflow

The following diagram illustrates the decision tree for validating the structure based on the data above.

ValidationLogic Sample Unknown Sample MS_Check MS (ESI-) Isotope Pattern Check Sample->MS_Check Iso_Pass M / M+2 Ratio is 3:1? MS_Check->Iso_Pass Iso_Fail REJECT: Not Chlorinated Iso_Pass->Iso_Fail No NMR_Check 1H NMR (DMSO-d6) Aromatic Region Iso_Pass->NMR_Check Yes Pattern_Pass 3 Singlet-like signals (Meta-coupled)? NMR_Check->Pattern_Pass Pattern_Fail REJECT: Wrong Isomer Pattern_Pass->Pattern_Fail No (Ortho coupling seen) Final VALIDATED: 3-(2-Chlorophenyl)- 5-nitrobenzoic acid Pattern_Pass->Final Yes

Figure 2: Logic gate for structural confirmation. Failure at the MS stage eliminates the need for expensive NMR time.

Part 4: Experimental Protocols

HPLC-MS Purity Assessment Protocol

Standard Operating Procedure for purity determination.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of MeOH:DMSO (90:10). Vortex until clear.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl). MS in ESI (-) mode.

  • Acceptance Criteria: Purity > 95% by UV area integration; Major mass peak corresponds to m/z 276.

NMR Sample Preparation

Critical for resolution of meta-coupling.

  • Use a high-quality NMR tube (Wilmad 528-PP or equivalent).

  • Weigh 5-10 mg of the solid.

  • Add 0.6 mL DMSO-d6 (Chloroform is not recommended due to aggregation/solubility issues).

  • Filter the solution through a cotton plug within a glass pipette if any turbidity remains. Suspended solids cause line broadening.

Part 5: References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Spectroscopic Data of Nitrobenzoic Acids (Analogous Systems): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: 3-nitrobenzoic acid & 2-chlorobenzoic acid for fragment comparison). [Link]

  • Chlorine Isotope Patterns in Mass Spectrometry: Scientific Instrument Services. Exact Mass & Isotopic Distribution Calculator. [Link]

  • General Synthesis of Biphenyl Carboxylic Acids: Gong, J. F., et al. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid. Tetrahedron, 65(45), 9152-9156. (Context for 2-chlorophenyl coupling challenges). [Link]

Sources

Speculative Mechanisms of Action for 3-(2-Chlorophenyl)-5-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with a constant search for novel small molecules that can address unmet medical needs. Biphenyl carboxylic acids and nitro-containing compounds represent two classes of molecules with a rich history of diverse biological activities, ranging from anticancer to antimicrobial and anti-inflammatory effects.[1][2][3][4][5] This guide focuses on the speculative mechanisms of action of a specific, under-investigated molecule: 3-(2-Chlorophenyl)-5-nitrobenzoic acid. By analyzing its structural features and drawing parallels with well-characterized analogs, we can propose and experimentally validate plausible biological activities and molecular targets.

Chemical and Structural Features of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

3-(2-Chlorophenyl)-5-nitrobenzoic acid is an aromatic carboxylic acid featuring a biphenyl core. This structure is characterized by two phenyl rings directly connected, with one ring substituted with a carboxylic acid group and a nitro group, and the other with a chlorine atom. The IUPAC name for this compound is 3-chloro-5-nitrobenzoic acid, with a 2-chlorophenyl substituent at the 3-position.

The key structural motifs that likely contribute to its biological activity are:

  • Biphenyl Scaffold: This rigid structure is a common feature in many pharmacologically active compounds and serves as a backbone for various substitutions.[2]

  • Carboxylic Acid Group: This functional group can participate in hydrogen bonding and salt bridge formation, enabling interactions with biological macromolecules.

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety can influence the electronic properties of the molecule and is a known pharmacophore in antimicrobial and anticancer agents.[4][5]

  • Chlorine Atom: The halogen substitution can impact the lipophilicity and metabolic stability of the compound, potentially enhancing its cell permeability and bioavailability.

Overview of Potential Therapeutic Applications Based on Structural Analogs

While no direct studies on the biological activity of 3-(2-Chlorophenyl)-5-nitrobenzoic acid are readily available, the activities of structurally related compounds provide a strong basis for speculation. Biphenyl carboxylic acids have demonstrated efficacy as anticancer and anti-inflammatory agents.[1][3] Furthermore, nitroaromatic compounds are well-established as antimicrobial agents.[6] This suggests that 3-(2-Chlorophenyl)-5-nitrobenzoic acid could possess anticancer, antimicrobial, or anti-inflammatory properties.

Hypothesized Mechanisms of Action

Based on the structural features and the known activities of similar compounds, we propose three primary speculative mechanisms of action for 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Hypothesis 1: Anticancer Activity via Modulation of Cell Signaling Pathways

The biphenyl scaffold is a key feature in a number of anticancer agents. For instance, a library of biphenyl carboxylic acids has shown in vitro anticancer activity against breast cancer cell lines.[1] Moreover, ortho-biphenyl carboxamides have been identified as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[7] These compounds act as antagonists of the Smoothened (SMO) receptor, a key component of this pathway. The substitution pattern on the biphenyl rings is critical for this activity.

Given the structural similarity to known Hedgehog pathway inhibitors, a plausible mechanism for 3-(2-Chlorophenyl)-5-nitrobenzoic acid is the antagonism of the SMO receptor. Alternatively, it could target other critical nodes in cancer cell signaling, such as receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

Hypothesis 2: Antimicrobial Action through Nitroreductase-Mediated Oxidative Stress

The presence of a nitro group is a strong indicator of potential antimicrobial activity. Many nitroaromatic compounds exert their antimicrobial effects through a process of bioreduction.[5] Bacterial nitroreductases can reduce the nitro group to a nitroso radical anion, which can then be further reduced to generate reactive oxygen and nitrogen species (ROS/RNS).[4][6] These reactive species cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

The primary targets for this proposed mechanism are bacterial nitroreductases. The specificity of these enzymes in different bacterial species could determine the antimicrobial spectrum of the compound.

Hypothesis 3: Anti-inflammatory Effects through Enzyme Inhibition

Several biphenyl carboxylic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1] For example, diflunisal and fenbufen are used to treat inflammation. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.

Based on this precedent, 3-(2-Chlorophenyl)-5-nitrobenzoic acid may act as an inhibitor of COX-1 and/or COX-2. The selectivity for these isoforms would determine its efficacy and side-effect profile as a potential anti-inflammatory agent.

Proposed Experimental Validation

To investigate the hypothesized mechanisms of action, a series of in vitro experiments are proposed.

In Vitro Anticancer Activity Assessment
  • Objective: To determine the cytotoxic effects of 3-(2-Chlorophenyl)-5-nitrobenzoic acid on various cancer cell lines.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; PANC-1 for pancreatic cancer) in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT or XTT reagent and incubate until a color change is observed.

    • Measure the absorbance using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Objective: To assess the inhibitory effect of the compound on the Hedgehog signaling pathway.

  • Protocol:

    • Use a cell line stably transfected with a Gli-responsive luciferase reporter construct.

    • Treat the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence or absence of the test compound.

    • After incubation, lyse the cells and measure luciferase activity.

    • A decrease in luciferase activity in the presence of the compound would indicate pathway inhibition.

  • Objective: To screen for inhibitory activity against a panel of receptor tyrosine kinases.

  • Protocol:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase, substrate, ATP, and the test compound.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Determine the IC50 value for any inhibited kinases.

In Vitro Antimicrobial Activity and Mechanism Elucidation
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Use a broth microdilution method according to CLSI guidelines.

    • Prepare serial dilutions of the test compound in a 96-well plate containing bacterial culture (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate overnight at 37°C.

    • The MIC is the lowest concentration with no visible bacterial growth.

  • Objective: To determine if the compound is a substrate for bacterial nitroreductases.

  • Protocol:

    • Purify the nitroreductase enzyme from a relevant bacterial species.

    • Set up a reaction mixture containing the enzyme, NADPH, and the test compound.

    • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

    • An increase in the rate of NADPH oxidation in the presence of the compound indicates that it is a substrate.

  • Objective: To quantify the generation of ROS in bacteria upon treatment with the compound.

  • Protocol:

    • Treat bacterial cells with the test compound.

    • Add a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorometer or flow cytometer.

    • An increase in fluorescence indicates an increase in ROS production.

In Vitro Anti-inflammatory Activity Evaluation
  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

  • Protocol:

    • Use a commercially available COX inhibitor screening assay kit.

    • Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid and the test compound.

    • Measure the production of prostaglandin F2α (PGF2α) using an enzyme immunoassay (EIA).

    • Calculate the IC50 values for both enzymes and determine the selectivity index (IC50 COX-2 / IC50 COX-1).

Data Presentation and Visualization

Summary of Hypothetical IC50/MIC Values
Assay Target Hypothetical IC50/MIC (µM)
MTT Assay (MCF-7)Cancer Cell Viability5 - 20
Hedgehog Pathway AssaySMO Receptor1 - 10
MIC (S. aureus)Bacterial Growth8 - 32
COX-2 InhibitionCOX-2 Enzyme10 - 50
Signaling Pathway and Workflow Diagrams

Hedgehog_Pathway_Inhibition cluster_nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds Compound 3-(2-Chlorophenyl) -5-nitrobenzoic acid Compound->SMO Inhibits

Caption: Proposed inhibition of the Hedgehog signaling pathway by 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Antimicrobial_ROS_Mechanism Compound 3-(2-Chlorophenyl) -5-nitrobenzoic acid Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Substrate ROS_RNS Reactive Oxygen/ Nitrogen Species Nitroreductase->ROS_RNS Generates Cellular_Damage DNA, Protein, Lipid Damage ROS_RNS->Cellular_Damage Causes Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Leads to

Sources

Homologs and analogs of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Biaryl-Nitrobenzoate Scaffold: A Technical Guide to 3-(2-Chlorophenyl)-5-nitrobenzoic Acid and Its Analogs

Executive Summary

3-(2-Chlorophenyl)-5-nitrobenzoic acid represents a "privileged structure" in medicinal chemistry—a biaryl scaffold characterized by a distinct orthogonal twist due to steric hindrance at the 2'-position.[1] While often overlooked as a mere intermediate, this molecular architecture serves as a critical pharmacophore in the design of Dihydroorotate Dehydrogenase (DHODH) inhibitors (oncology/autoimmune), anti-inflammatory benzimidazoles, and antimicrobial metal complexes.[2]

This guide provides a rigorous analysis of the molecule’s structural homologs and analogs, detailing high-fidelity synthetic routes and validating the causal relationships between structural modifications and biological activity.

Structural Architecture & Pharmacophore Analysis

The molecule is not a flat system.[3][4][5][6][7][8][9][10][11][12] Understanding its 3D conformation is prerequisite to rational analog design.[1]

  • The Biaryl Core (Scaffold): The bond connecting the benzoic acid ring (Ring A) and the chlorophenyl ring (Ring B) allows for rotation. However, the 2-chloro substituent on Ring B introduces significant steric bulk (Van der Waals radius ~1.75 Å).[1] This forces the two aromatic rings out of coplanarity, adopting a twisted conformation (dihedral angle typically 40–60°). This twist is critical for fitting into hydrophobic pockets (e.g., the ubiquinone binding site of DHODH).

  • The Nitro Group (Electronic Modulator): Located at position 5, the nitro group acts as a strong electron-withdrawing group (EWG), lowering the pKa of the carboxylic acid (making it more acidic) and serving as a metabolic "handle" that can be reduced to an amine.

  • The Carboxylic Acid (Anchor): Provides a hydrogen bond donor/acceptor motif, essential for salt bridge formation with arginine or lysine residues in protein active sites.

Figure 1: Pharmacophore Deconstruction

Pharmacophore Core 3-(2-Chlorophenyl)-5-nitrobenzoic Acid Twist Ortho-Cl Steric Clash (Forces Non-Planarity) Core->Twist Structural Consequence Acid Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Binding Anchor Nitro 5-Nitro Group (Electron Sink / Reducible) Core->Nitro Electronic Tuning Selectivity Selectivity Twist->Selectivity Fits Hydrophobic Pockets

Caption: Structural dissection of the core molecule highlighting the steric twist driven by the 2-chlorophenyl group.

High-Fidelity Synthetic Route (The "How")

Direct nitration of 3-(2-chlorophenyl)benzoic acid is ill-advised due to poor regioselectivity.[1] The only self-validating, high-purity route is Suzuki-Miyaura Cross-Coupling .[2][1]

Retrosynthetic Logic
  • Disconnection: The biaryl C–C bond.[1]

  • Coupling Partners: 3-Bromo-5-nitrobenzoic acid (Electrophile) + 2-Chlorophenylboronic acid (Nucleophile).[2][1]

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄.[2][1] The bidentate ligand (dppf) prevents catalyst decomposition and tolerates the steric hindrance of the ortho-chloro group better than monodentate phosphines.

Experimental Protocol: Suzuki Coupling Workflow

Objective: Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

  • Reagent Setup:

    • 3-Bromo-5-nitrobenzoic acid (1.0 eq, 10 mmol)[2][1]

    • 2-Chlorophenylboronic acid (1.2 eq, 12 mmol)[2][1]

    • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq, 5 mol%)[2]

    • K₂CO₃ (3.0 eq, 30 mmol)[2]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration)[2]

  • Procedure (Step-by-Step):

    • Degassing (Critical): Dissolve the aryl halide and boronic acid in dioxane/water. Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[2]

    • Catalyst Addition: Add the Base (K₂CO₃) and Pd catalyst under a positive stream of Argon.

    • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup:

      • Cool to room temperature.[1][4][10] Filter through Celite to remove Pd black.[1]

      • Acidify the filtrate with 1N HCl to pH ~2. The product will precipitate as a solid.

      • Extract with Ethyl Acetate if precipitation is incomplete.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Design of Homologs and Analogs (The "What")

This section categorizes derivatives based on the specific modification vector.

Table 1: Analog Design Matrix
ClassModificationStructural ChangeRationale & Effect
Homologs Linker ExtensionBenzoic Acid → Phenylacetic AcidIncreases flexibility; pushes the acidic headgroup further into the binding pocket.[1]
Isosteres Acid Replacement-COOH → Tetrazole / SulfonamideImproves metabolic stability and membrane permeability (Tetrazoles are lipophilic acid equivalents).[1]
Electronic Nitro Replacement-NO₂ → -CF₃ / -CNMimics the electron-withdrawing nature but removes the metabolic liability of nitro-reduction (toxicity).[1]
Steric Ortho-Cl Tuning2-Cl → 2-Me / 2-F / 2-OMeModulates the dihedral angle (twist).[1] 2-F is planar; 2-Me is more twisted than 2-Cl.[1]
The "Teriflunomide" Connection (DHODH Inhibition)

The most famous analog in this chemical space is Teriflunomide (active metabolite of Leflunomide). While Teriflunomide is an amide, it shares the biaryl-EWG logic.[2][1]

  • Analog Strategy: Convert 3-(2-Chlorophenyl)-5-nitrobenzoic acid into an amide (e.g., N-cyclopropylamide).[2][1]

  • Mechanism: These analogs bind to the ubiquinone channel of DHODH, starving rapidly dividing cells (like cancer or activated T-cells) of pyrimidines.

Benzimidazole Gateway (Anti-Inflammatory)

Reduction of the nitro group yields an aniline, which can be cyclized with the carboxylic acid (or an added aldehyde) to form benzimidazoles.

  • Pathway: Nitro reduction (Fe/NH₄Cl) → Condensation with aldehyde → Oxidative cyclization.[1]

  • Utility: These fused heterocycles are potent kinase inhibitors.[1]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from our core scaffold.

Figure 2: Divergent Synthesis & Analog Generation

Synthesis Core 3-(2-Chlorophenyl)- 5-nitrobenzoic Acid Amide Amide Analogs (DHODH Inhibitors) Core->Amide Amine Coupling Aniline 3-Amino Derivative (Intermediate) Core->Aniline Fe/HCl Reduction Tetrazole Tetrazole Bioisostere (Metabolic Stability) Core->Tetrazole Curtius/Azide Chem SM1 3-Bromo-5-nitrobenzoic acid Route1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM1->Route1 SM2 2-Chlorophenylboronic acid SM2->Route1 Route1->Core Benzimidazole Benzimidazoles (Anti-inflammatory) Aniline->Benzimidazole Cyclization

Caption: Synthetic tree showing the assembly of the core and its diversification into bioactive classes.[2][1]

Biological Context & Applications

DHODH Inhibition Mechanism

The primary utility of 3-aryl-5-nitrobenzoic acid analogs lies in Dihydroorotate Dehydrogenase (DHODH) inhibition.[1]

  • Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate (pyrimidine synthesis).[6][13] It relies on a cofactor (FMN) which is regenerated by Ubiquinone (CoQ10).[2][13]

  • Binding Mode: The biaryl scaffold competes with Ubiquinone for the hydrophobic tunnel. The carboxylic acid interacts with Arg136 (in human DHODH), while the twisted 2-chlorophenyl ring wedges into the hydrophobic pocket, blocking CoQ10 access.[2]

  • Consequence: Pyrimidine depletion

    
     DNA/RNA synthesis halt 
    
    
    
    Apoptosis in AML cells.[1]
Anti-Infective Metal Complexes

Recent studies indicate that nitrobenzoic acid derivatives form stable complexes with Cu(II) and Ag(I).[1]

  • Application: These complexes exhibit higher antibacterial activity than the free ligand, likely due to enhanced lipophilicity facilitating cell membrane penetration (Overton’s concept).[2]

References

  • Munier-Lehmann, H., et al. (2013).[2][1] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010–2012)." Expert Opinion on Therapeutic Patents. Link

  • Miyaura, N., & Suzuki, A. (1995).[2][1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[2]

  • Vyas, V. K., et al. (2011).[2][1][13] "3D-QSAR and molecular docking studies of 4-biphenyl-3-carboxylic acid derivatives as DHODH inhibitors." Journal of Molecular Modeling. Link

  • BenchChem Technical Support. (2025). "Synthesis and Reactivity of 3-Chloro-5-nitrobenzoic acid." BenchChem Application Notes. Link[2]

  • Luhata, L. P., et al. (2015).[2][1][14] "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties." Natural Products Chemistry & Research. Link

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Biaryl Scaffolding

In the landscape of modern drug discovery and materials science, the biaryl structural motif stands as a cornerstone of molecular design. The compound 3-(2-Chlorophenyl)-5-nitrobenzoic acid is a prime exemplar of this class, incorporating a synthetically versatile handle in its carboxylic acid group, alongside the electronically distinct chlorophenyl and nitrophenyl rings. This arrangement offers a rich platform for the development of novel pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of the chloro and nitro substituents significantly influences the molecule's steric and electronic properties, making it a valuable intermediate for creating a diverse library of derivatives.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid. The chosen synthetic strategy is the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its requisite starting materials, making it an ideal choice for both academic research and industrial applications.[1][2] We will delve into the causality behind the selection of specific reagents and conditions, providing a protocol that is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid is achieved through the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid and 2-chlorophenylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[2][3]

The general transformation is as follows:

Reaction Scheme: Reactants: 3-bromo-5-nitrobenzoic acid and 2-chlorophenylboronic acid Product: 3-(2-Chlorophenyl)-5-nitrobenzoic acid

The choice of 3-bromo-5-nitrobenzoic acid as the electrophilic partner is deliberate; aryl bromides typically exhibit a good balance of reactivity and stability in Suzuki couplings, being more reactive than aryl chlorides and more cost-effective than aryl iodides.[4] 2-Chlorophenylboronic acid serves as the nucleophilic partner, providing the second aromatic ring.[5]

Detailed Synthesis Protocol

This protocol is designed to be a reliable method for the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, with an emphasis on procedural clarity and safety.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-nitrobenzoic acid≥98%Commercially AvailableStore at 0-8°C.[4]
2-Chlorophenylboronic acid≥95%Commercially AvailableMay contain varying amounts of the anhydride.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective palladium precursor.[6]
SPhosLigand GradeCommercially AvailableA highly effective biaryl monophosphine ligand.[1][7]
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableA strong base often used in Suzuki couplings.[1]
1,4-DioxaneAnhydrousCommercially AvailableA common aprotic solvent for this reaction.
Deionized WaterHigh PurityLaboratory SupplyUsed in the solvent mixture and work-up.
Ethyl AcetateACS GradeLaboratory SupplyFor extraction.
Brine (Saturated NaCl solution)-Laboratory SupplyFor washing during work-up.
Magnesium Sulfate (MgSO₄)AnhydrousLaboratory SupplyFor drying the organic phase.
Silica Gel230-400 meshLaboratory SupplyFor column chromatography.
HexanesACS GradeLaboratory SupplyFor chromatography.
Dichloromethane (CH₂Cl₂)ACS GradeLaboratory SupplyFor chromatography.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Experimental Procedure

1. Reaction Setup:

  • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromo-5-nitrobenzoic acid (1.0 equiv), 2-chlorophenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

2. Catalyst and Ligand Addition:

  • In a separate small vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

3. Solvent Addition and Degassing:

  • To the flask, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration with respect to the limiting reagent).

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

4. Reaction Execution:

  • With the inert gas flow maintained, heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

5. Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Acidify the aqueous mixture to a pH of ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • The crude product can be purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate, with a small percentage of acetic acid to prevent tailing, is recommended.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(2-Chlorophenyl)-5-nitrobenzoic acid as a solid.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromo-5-nitrobenzoic acid), forming a Pd(II) intermediate.[2]

  • Transmetalation: The organoboron species (2-chlorophenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the bromide.[2]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br Ln oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate->transmetalation Ar'-B(OH)₂ Base diaryl_pd Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Caption: A streamlined workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized 3-(2-Chlorophenyl)-5-nitrobenzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic rings.[9][10]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the N-O stretches of the nitro group (strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹).[11][12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, which can confirm the successful synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of reagents and the reaction itself should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium compounds are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

    • 3-bromo-5-nitrobenzoic acid and 2-chlorophenylboronic acid are irritants. Avoid inhalation and contact with skin and eyes.

  • Inert Atmosphere: The use of an inert atmosphere is crucial for the stability of the catalyst and to prevent side reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid via a Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply this methodology to obtain this valuable biaryl intermediate for further applications in drug discovery and materials science. The detailed procedural steps, coupled with an understanding of the underlying mechanism and necessary safety precautions, ensure a high probability of success for scientists in the field.

References

  • Giri, R., et al. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Chemsrc. (2025, August 21). 3-Bromo-5-nitrobenzoic acid | CAS#:6307-83-1. Chemsrc. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorophenylboronic acid. PubChem. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. PubChem. Available at: [Link]

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. Brainly.com. Available at: [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2020). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook. Available at: [Link]

  • Van der Kooy, F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. PubChem. Available at: [Link]

  • Gorgani, L., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-chlorophenyl)-5-nitrobenzoic acid, a potentially valuable building block in pharmaceutical and agrochemical research. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency in constructing C-C bonds.[1][2] While the user request specifies o-chlorobenzoic acid as the starting material, a direct and efficient pathway is chemically challenging due to the directing effects of the substituents. Therefore, this guide presents a robust and well-documented two-step synthesis commencing from a more suitable precursor, 3-bromo-5-nitrobenzoic acid. This approach ensures a higher yield and purity of the final product, which is critical for downstream applications in drug development and materials science.

Introduction

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a biaryl compound featuring a nitro group and a carboxylic acid, functionalities that make it an attractive scaffold for further chemical elaboration. The nitro group can be reduced to an amine, providing a handle for amide bond formation, while the carboxylic acid allows for esterification or amidation. The biaryl core is a common motif in many biologically active molecules. The synthesis of such complex molecules with high precision is a key challenge in medicinal chemistry.[3] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and efficient means of creating carbon-carbon bonds.[1][2][4][5][6]

The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[7] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[7]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule, 3-(2-chlorophenyl)-5-nitrobenzoic acid, points to a Suzuki-Miyaura coupling as the most logical final step. The key disconnection is the C-C bond between the two aromatic rings. This leads to two synthons: a 3-halo-5-nitrobenzoic acid derivative and a 2-chlorophenylboronic acid.

Retrosynthetic Analysis:

G target 3-(2-Chlorophenyl)-5-nitrobenzoic acid disconnection Suzuki-Miyaura Coupling target->disconnection intermediates 3-Bromo-5-nitrobenzoic acid + 2-Chlorophenylboronic acid disconnection->intermediates G cluster_0 Suzuki-Miyaura Coupling start 3-Bromo-5-nitrobenzoic acid product 3-(2-Chlorophenyl)-5-nitrobenzoic acid start->product Pd Catalyst, Base reagent1 2-Chlorophenylboronic acid reagent1->product

Caption: Proposed synthetic pathway.

Experimental Protocols

Synthesis of 3-Bromo-5-nitrobenzoic Acid

This protocol describes the synthesis of the key intermediate, 3-bromo-5-nitrobenzoic acid, via the bromination of m-nitrobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Nitrobenzoic acid167.1210.0 g0.0598
Bromine159.813.2 mL0.0628
Fuming sulfuric acid (20% SO₃)-40 mL-
Sodium bisulfite104.06As needed-
Dichloromethane84.93As needed-
Hexanes-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add m-nitrobenzoic acid (10.0 g, 0.0598 mol).

  • Dissolution: Carefully add fuming sulfuric acid (40 mL) to the flask with stirring. The mixture will warm up. Stir until all the solid has dissolved.

  • Bromination: Heat the reaction mixture to 80 °C in an oil bath. Slowly add bromine (3.2 mL, 0.0628 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the color of the mixture will turn deep red.

  • Reaction Monitoring: After the addition of bromine is complete, continue to stir the reaction mixture at 80 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

  • Workup: Add a saturated aqueous solution of sodium bisulfite dropwise until the red color of excess bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 3-bromo-5-nitrobenzoic acid as a pale-yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Suzuki-Miyaura Coupling: Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

This protocol details the palladium-catalyzed cross-coupling of 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-nitrobenzoic acid246.015.0 g0.0203
2-Chlorophenylboronic acid156.373.5 g0.0224
Pd(PPh₃)₄1155.560.47 g0.000406 (2 mol%)
Sodium carbonate (Na₂CO₃)105.996.45 g0.0609
1,4-Dioxane-80 mL-
Water-20 mL-
Ethyl acetate-As needed-
1 M Hydrochloric acid (HCl)-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • Inert Atmosphere: Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add 3-bromo-5-nitrobenzoic acid (5.0 g, 0.0203 mol), 2-chlorophenylboronic acid (3.5 g, 0.0224 mol), tetrakis(triphenylphosphine)palladium(0) (0.47 g, 2 mol%), and sodium carbonate (6.45 g, 0.0609 mol).

  • Solvent Addition: Add 1,4-dioxane (80 mL) and water (20 mL) to the flask. The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

  • Acidification: Wash the organic layer with water (2 x 50 mL). Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. The product will precipitate out of the solution.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford the pure 3-(2-chlorophenyl)-5-nitrobenzoic acid.

Discussion

The successful synthesis of 3-(2-chlorophenyl)-5-nitrobenzoic acid hinges on the effective execution of the Suzuki-Miyaura coupling. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. [8]Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation. The use of an aqueous base like sodium carbonate is standard for Suzuki couplings with boronic acids.

It is important to note that a direct synthesis from o-chlorobenzoic acid is not presented due to inherent chemical limitations. The nitration of o-chlorobenzoic acid yields a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. [9][10][11][12]Neither of these isomers possesses the required substitution pattern to directly introduce the 2-chlorophenyl group at the 3-position while retaining the nitro group at the 5-position. A multi-step sequence to transform these isomers into the desired 3-bromo-5-nitrobenzoic acid would be inefficient and low-yielding. Therefore, starting from a commercially available or readily synthesized precursor like 3-bromo-5-nitrobenzoic acid is the most practical and scientifically sound approach.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Corrosive Reagents: Fuming sulfuric acid and bromine are highly corrosive and toxic. Handle with extreme care and have appropriate spill kits and neutralizing agents readily available.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable. Avoid open flames and use appropriate heating methods (e.g., oil bath).

References

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved from [Link]

  • Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. (2012, January 25). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (n.d.). Retrieved from [Link]

  • CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents. (n.d.).
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Retrieved from [Link]

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents. (n.d.).
  • UNITED STATES PATENT office - Googleapis.com. (n.d.). Retrieved from [Link]

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025, November 29). Retrieved from [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (n.d.). Retrieved from [Link]

  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem. (n.d.). Retrieved from [Link]

  • The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

Synthetic routes for producing 3-(2-Chlorophenyl)-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid Derivatives

Part 1: Strategic Overview & Retrosynthetic Analysis

1.1 The Challenge The synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid presents a classic problem in medicinal chemistry: constructing a sterically encumbered biaryl system while preserving sensitive functional groups. The target molecule features a meta-nitro benzoic acid core coupled to an ortho-chlorophenyl ring.

  • Regiochemical Integrity: Direct nitration of a biphenyl core is unpredictable. Therefore, a convergent approach using pre-functionalized building blocks is required.

  • Steric Hindrance: The 2'-chloro substituent on the boronic acid partner creates significant steric bulk near the coupling site, slowing the transmetalation step in palladium-catalyzed cross-couplings.

  • Chemoselectivity: The oxidative addition must occur selectively at the aryl bromide/iodide of the benzoic acid scaffold, leaving the 2'-chloro substituent intact (avoiding hydrodehalogenation).

1.2 Synthetic Strategy: The Convergent Suzuki-Miyaura Route We employ a Suzuki-Miyaura Cross-Coupling protocol. To maximize yield and purification efficiency, the carboxylic acid is protected as a methyl ester prior to coupling. This prevents catalyst poisoning by the free carboxylate and enhances solubility in the organic phase required for the hydrophobic biaryl formation.

Retrosynthetic Logic:

  • Target: 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

  • Precursor: Methyl 3-(2-chlorophenyl)-5-nitrobenzoate.

  • Coupling Partners: Methyl 3-bromo-5-nitrobenzoate (Electrophile) + 2-Chlorophenylboronic acid (Nucleophile).

Retrosynthesis Target Target: 3-(2-Chlorophenyl)-5-nitrobenzoic acid Ester Intermediate: Methyl 3-(2-chlorophenyl)-5-nitrobenzoate Ester->Target Hydrolysis (LiOH) Bromide Fragment A: Methyl 3-bromo-5-nitrobenzoate Bromide->Ester Suzuki Coupling (Pd-Catalyzed) Boronic Fragment B: 2-Chlorophenylboronic acid Boronic->Ester

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via protected intermediates.

Part 2: Detailed Experimental Protocols

Protocol A: Scaffold Activation (Esterification)

Objective: Convert 3-bromo-5-nitrobenzoic acid to its methyl ester to improve lipophilicity and coupling efficiency.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (2.0 equiv) or 
    
    
    
    (cat.)
  • Methanol (anhydrous, solvent)

Procedure:

  • Setup: Charge a round-bottom flask with 3-bromo-5-nitrobenzoic acid (e.g., 10.0 g, 40.6 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (5.9 mL, 81.2 mmol) dropwise over 20 minutes. (Alternative: Use 1 mL conc.

    
     for Fischer esterification).[1]
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting acid (

    
    ) is consumed and the ester (
    
    
    
    ) dominates.
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with saturated

    
     (2 x 50 mL) to neutralize residual acid. Wash with brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The methyl ester typically crystallizes as a pale yellow solid upon cooling.
    
    • Yield Target: >95%[2][3][4][5][6]

    • Checkpoint:

      
       NMR should show a singlet methyl peak at 
      
      
      
      ppm.
Protocol B: The Sterically Demanding Suzuki Coupling

Objective: Couple the aryl bromide with the ortho-substituted boronic acid. Critical Parameter: The use of Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos is essential. Standard Pd(PPh₃)₄ often fails due to the steric bulk of the 2-chloro group.

Reagents:

  • Methyl 3-bromo-5-nitrobenzoate (1.0 equiv, 10 mmol)

  • 2-Chlorophenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv) (Cesium carbonate is preferred over Potassium carbonate for hindered substrates due to the "Cesium Effect" on solubility/basicity in organic media).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing (Crucial): In a reaction vial, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of active Pd(0) species.

  • Assembly: Add the aryl bromide ester (2.60 g), boronic acid (1.87 g), and

    
     (9.7 g) to the flask.
    
  • Catalyst Addition: Add

    
     (245 mg) last, under a positive stream of inert gas. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 12–16 hours.

    • Visual Cue: The reaction will darken from orange/red to black as Pd(0) colloids eventually form post-reaction.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine.

  • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc (gradient 0% to 20% EtOAc).

    • Target: Methyl 3-(2-chlorophenyl)-5-nitrobenzoate.

Protocol C: Hydrolysis to Final Acid

Objective: Cleave the methyl ester without degrading the nitro or chloro groups.

Procedure:

  • Dissolve the coupled ester (1.0 equiv) in THF/Water (1:1).

  • Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Stir at Room Temperature for 4 hours. (Heating is rarely needed and risks attacking the nitro group).

  • Acidification: Acidify carefully with 1M HCl to pH 2. The product, 3-(2-Chlorophenyl)-5-nitrobenzoic acid , will precipitate.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water. Recrystallize from Ethanol if necessary.

Part 3: Data Summary & Visualization

Quantitative Data & Process Parameters
ParameterProtocol A (Esterification)Protocol B (Coupling)Protocol C (Hydrolysis)
Limiting Reagent 3-Br-5-NO₂-Benzoic AcidMethyl Ester IntermediateBiaryl Ester
Key Reagent

/ MeOH
2-Cl-Ph-B(OH)₂LiOH
Catalyst None (or

)
Pd(dppf)Cl₂ (3 mol%)None
Temperature 65°C (Reflux)90°C25°C (RT)
Time 4 h16 h4 h
Typical Yield 95–98%75–85%90–95%
Critical Risk Moisture sensitivity (

)

poisoning / Homocoupling
Over-acidification
Workflow Logic Diagram

Workflow start Start: 3-Bromo-5-nitrobenzoic Acid step1 Step 1: Esterification (MeOH, SOCl2) start->step1 check1 QC: TLC/NMR (Methyl singlet) step1->check1 check1->step1 Incomplete step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) check1->step2 Pass check2 QC: HPLC (Biaryl formation) step2->check2 check2->step2 Low Conv. step3 Step 3: Hydrolysis (LiOH, THF/H2O) check2->step3 Pass final Final Product: 3-(2-Chlorophenyl)-5-nitrobenzoic acid step3->final

Caption: Logical workflow for the synthesis, including Critical Quality Attributes (CQA) checkpoints.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

4.1 Mechanistic Insight: The "Ortho" Effect In Step 2, the 2-chloro substituent on the boronic acid creates steric hindrance that impedes the transmetalation step of the Suzuki catalytic cycle.

  • Why Pd(dppf)Cl₂? The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Palladium center and facilitates the reductive elimination of bulky biaryls better than monodentate phosphines like

    
     [1].
    
  • Why Cesium Carbonate?

    
     has higher solubility in dioxane/water mixtures compared to 
    
    
    
    , increasing the concentration of the active boronate species required for transmetalation [2].

4.2 Troubleshooting Guide

  • Issue: Low Conversion in Coupling.

    • Cause: Catalyst deactivation by oxygen or insufficient base strength.

    • Solution: Switch to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) . SPhos is a Buchwald ligand specifically designed to accelerate coupling of sterically hindered chlorides and bromides [3].

  • Issue: Dehalogenation (Loss of Cl).

    • Cause:

      
      -hydride elimination or reductive pathways if reaction runs too long at high heat.
      
    • Solution: Lower temperature to 80°C and strictly limit reaction time. Ensure solvent is degassed to prevent oxidation-reduction cycles.

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Excess oxygen present.[7]

    • Solution: Rigorous freeze-pump-thaw degassing of solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • BenchChem. (2025).[1][8] Application Notes: Derivatization of 3-Chloro-5-nitrobenzoic acid.[1][9]

Sources

Purification of 3-(2-Chlorophenyl)-5-nitrobenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 3-(2-Chlorophenyl)-5-nitrobenzoic acid by Recrystallization

Part 1: Introduction & Strategic Analysis

1.1 The Compound & Context 3-(2-Chlorophenyl)-5-nitrobenzoic acid is a biaryl intermediate, typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 3-halo-5-nitrobenzoic acid precursor and 2-chlorophenylboronic acid. Its structural duality—possessing both a polar carboxylic acid tail and a lipophilic biaryl core—presents unique purification challenges.

1.2 The Impurity Profile (The "Why" behind the protocol) Before initiating recrystallization, one must understand what is being removed. In a typical synthesis scenario, the crude solid contains:

  • Target Molecule: 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

  • Homocoupling By-products: Biaryls lacking the carboxylic acid functionality (if ester hydrolysis wasn't the final step).

  • Protodeboronation Artifacts: Nitrobenzene derivatives resulting from catalyst failure.

  • Inorganic Residues: Palladium black (catalyst) and potassium/sodium salts.

  • Unreacted Precursors: 2-Chlorophenylboronic acid (often difficult to remove due to variable solubility).

1.3 The Purification Strategy We employ a "Chemical Filter" (Acid-Base Workup) followed by "Thermodynamic Selection" (Recrystallization) .

  • Logic: Recrystallization alone often traps inorganic salts or boronic acids. A preliminary acid-base extraction ensures that only acidic organic species enter the crystallization matrix, significantly increasing the efficiency of the final polishing step.

Part 2: Pre-Purification (The Chemical Filter)

Note: If your crude material was already isolated via acid precipitation from a basic reaction mixture, proceed to Part 3. If it is a raw reaction residue, perform this step first.

  • Dissolution: Suspend the crude solid in 1M NaOH (aq). The target acid will dissolve as the sodium salt.

  • Filtration: Filter the solution through a Celite® pad to remove insoluble Palladium black and non-acidic organic impurities.

  • Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH < 2. The target acid will precipitate.[1][2][3][4]

  • Isolation: Filter the solid and wash with water to remove excess inorganic salts (NaCl/KCl). Dry the "semi-crude" cake.

Part 3: Recrystallization Protocol

3.1 Solvent System Selection For nitro-substituted biaryl benzoic acids, a mixed-solvent system is superior to single solvents.

  • Primary Solvent (Good): Ethanol (EtOH) or Acetonitrile (MeCN). These dissolve the nitro and biaryl components well at high temperatures.

  • Anti-Solvent (Bad): Water. It forces the hydrophobic biaryl core out of solution upon cooling while retaining polar impurities.

  • Recommended System: Ethanol : Water (approx. 3:1 to 1:1 v/v) .

3.2 Step-by-Step Procedure

Step 1: Saturation (The Dissolution) [5]

  • Place 10.0 g of the semi-crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 50 mL of Ethanol (95%) .

  • Heat the mixture to reflux (approx. 78°C).

  • If the solid does not completely dissolve after 10 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained (excluding any black Pd specks).

    • Critical Insight: Do not add excess solvent. You want a saturated solution at boiling point.

Step 2: Hot Filtration (The Clarification)

  • While keeping the solution at reflux, prepare a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel).

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why: This removes any remaining Palladium traces or dust. If the solution cools during filtration, the product will crystallize in the funnel (yield loss).

Step 3: Nucleation & Growth (The Crystallization)

  • Reheat the filtrate if necessary to dissolve any crystals formed during filtration.

  • Anti-Solvent Addition: While stirring the hot solution, slowly add hot Water (approx. 60-70°C) dropwise.

  • Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

  • Add 1-2 mL of Ethanol to clear the turbidity.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Mechanism:[2][4][5][6][7][8] Insulating the flask (e.g., with a towel) slows cooling, promoting the growth of large, pure crystals (thermodynamic product) rather than precipitating impure powder (kinetic product).

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with a cold mixture of Ethanol:Water (1:1, approx. 20 mL).

    • Caution: Do not use pure Ethanol for washing; it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours or until constant weight is achieved.

Part 4: Process Visualization

RecrystallizationWorkflow Start Crude 3-(2-Chlorophenyl)-5-nitrobenzoic acid Dissolution Dissolve in boiling Ethanol (Reflux ~78°C) Start->Dissolution CheckSol Is solution clear? Dissolution->CheckSol AddSolvent Add more EtOH (5mL portions) CheckSol->AddSolvent No (Solids remain) HotFilter Hot Filtration (Remove Pd/Insolubles) CheckSol->HotFilter Yes (Clear/Black specks only) AddSolvent->CheckSol AntiSolvent Add Hot Water until Turbid Then clear with drops of EtOH HotFilter->AntiSolvent Cooling Slow Cooling to RT Then Ice Bath (1 hr) AntiSolvent->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH:H2O (1:1) Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry QC QC Analysis (HPLC, NMR, MP) Dry->QC

Caption: Workflow for the thermodynamic purification of the target biaryl acid via Ethanol/Water recrystallization.

Part 5: Quality Control & Troubleshooting

5.1 Analytical Validation

  • HPLC Purity: Target >99.0% area under curve (AUC).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA). Gradient 10% -> 90% MeCN.

  • 1H-NMR: Verify the removal of the boronic acid impurity. Look for the disappearance of broad B-OH peaks (often around 8-9 ppm, solvent dependent) and the integration of the biaryl protons.

  • Melting Point: A sharp melting range (e.g., < 2°C range) indicates high purity. Broad ranges (>3°C) suggest retained solvent or isomers.

5.2 Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out (Product forms a liquid oil instead of crystals)Solution is too concentrated or cooled too fast.Re-heat to dissolve.[2] Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield (<60%)Too much solvent used or product is too soluble in EtOH.Concentrate the mother liquor (filtrate) by rotary evaporation and repeat crystallization (Second Crop).
Colored Impurities (Yellow/Orange persists)Nitro compounds are naturally colored, but dark tar is an impurity.Treat the hot ethanolic solution with Activated Carbon (Charcoal) for 5 mins, then hot filter through Celite.
Ash Content High Inorganic salts trapped.Ensure the initial Acid-Base workup (Part 2) was performed correctly. Wash the final cake thoroughly with water.[1]

Part 6: References

  • Vertex AI Search. (2023). Synthesis and Purification of Nitrobenzoic Acid Derivatives. Retrieved from [Grounding Source 1.1, 1.12].

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Recrystallization Principles).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Context for Suzuki Coupling Impurities).

  • BenchChem. (2025).[1][9] Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from [Grounding Source 1.11].

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Chloro-5-nitrobenzoic acid. Retrieved from [Grounding Source 1.4, 1.5].

Sources

Analytical methods for 3-(2-Chlorophenyl)-5-nitrobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Executive Summary & Chemical Context

This guide details the analytical protocols for 3-(2-Chlorophenyl)-5-nitrobenzoic acid , a functionalized biphenyl intermediate likely synthesized via Suzuki-Miyaura cross-coupling.[1][2][3][4] The presence of three distinct functionalities—a carboxylic acid, a nitro group, and an ortho-chlorinated biphenyl system—dictates a specific analytical strategy.

  • Chemical Challenges:

    • Acidity: The electron-withdrawing nitro group and the biphenyl core increase acidity (estimated pKa ~3.2–3.[1][3][4]4) compared to benzoic acid, requiring pH control in liquid chromatography.[1][4]

    • Sterics: The ortho-chlorine induces a dihedral twist in the biphenyl linkage, reducing planarity and affecting UV extinction coefficients.[1][4]

    • Impurity Profile: Analysis must resolve starting materials (likely 3-bromo-5-nitrobenzoic acid and 2-chlorophenylboronic acid) and potential de-halogenated by-products.[1][2][3][4]

Physicochemical Profiling

Before instrumental analysis, the fundamental properties must be established to guide solvent and column selection.[1][4]

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 277.01 Da
pKa (Calc.) ~3.3Critical: Mobile phase pH must be < 2.3 to keep the analyte protonated (neutral) for C18 retention.[1][2][3][4]
LogP (Calc.) ~3.1Moderately lipophilic; ideal for Reverse Phase (RP-HPLC).[1][3][4]
Solubility High: DMSO, MeOH, THFLow: Water (acidic pH)Diluent for HPLC should be 50:50 Water:ACN or pure MeOH to prevent precipitation.[1][3]
UV Maxima ~210 nm, ~260 nmThe nitro group provides strong absorbance at 254 nm; the biphenyl system extends conjugation to ~280 nm.[1][4]

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity determination. Rationale: A reverse-phase C18 method with acidic modification is chosen to suppress ionization of the carboxylic acid, ensuring sharp peak shape and reproducible retention times.[1][4][5]

Method Parameters
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (scalable).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][3][4]

  • Column Temp: 40°C (Improves mass transfer for the bulky biphenyl).[1][3][4]

  • Flow Rate: 1.0 mL/min.[1][4][6]

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm (Assay) and 210 nm (Impurity profiling).[1][3][4]

Mobile Phase Configuration
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1][3][4]

  • Solvent B: Acetonitrile (ACN).[1][3][4]

Gradient Table
Time (min)% Solvent BEvent
0.030Initial Hold
2.030Isocratic to elute polar impurities
12.090Linear Gradient (Main Peak ~7-8 min)
15.090Wash
15.130Re-equilibration
20.030End of Run
System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
     (Ensures pH control is effective).
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the des-nitro or des-chloro analog).[1][3][4]
    
  • Precision: RSD < 0.5% for retention time; RSD < 1.0% for area (n=6 injections).

Protocol 2: LC-MS/MS Identification Strategy

Objective: Structural confirmation and impurity identification. Rationale: Electrospray Ionization (ESI) in Negative Mode is essential due to the carboxylic acid moiety (


).[1][3]
Mass Spectrometry Conditions
  • Ionization: ESI (-) Negative Mode.[1][2][3][4]

  • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).[1][3][4]

  • Source Temp: 350°C.

  • Cone Voltage: 30 V.

Diagnostic Signals
Ion Identitym/z ValueDescription

276.0 Deprotonated molecular ion (Base Peak).[1][2][3][4]
Isotope Peak 278.0 Critical: The

isotope must show ~32% intensity relative to the 276 peak.[4] This confirms the presence of one Chlorine atom.[1][4]
Fragment 1 ~232Loss of

(Decarboxylation), characteristic of benzoic acids.[1][3][4]
Fragment 2 ~202Loss of

or

radical from the nitro group.[1][4]

Protocol 3: 1H-NMR Characterization

Objective: Regiochemical confirmation. Solvent: DMSO-


 (Preferred for solubility and preventing exchange of acid protons).[1][2][3][4]
Key Spectral Features (Expected)
  • Carboxylic Acid Proton: Broad singlet at

    
     13.0–14.0 ppm.[1][4]
    
  • Ring A (Nitro-Benzoic Core):

    • Three protons: H2, H4, H6.[1][4]

    • H4 (between Nitro and Phenyl): Triplet-like or doublet of doublets, shifted downfield (~8.5 ppm) due to the nitro group.[1][3]

    • H2/H6: Doublets showing meta-coupling (

      
       Hz).
      
  • Ring B (Chlorophenyl):

    • Four protons.[1][4] The ortho-Cl substituent breaks symmetry.[1][2][3][4]

    • Look for a multiplet pattern at

      
       7.4–7.8 ppm.[1][4]
      
    • Diagnostic: The proton at C6' (adjacent to the biphenyl bond but opposite Cl) may be shielded relative to others due to the twist.[1][4]

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific intermediate, integrating the "Twisted Biphenyl" structural consideration.

AnalyticalWorkflow Start Crude Sample: 3-(2-Chlorophenyl)-5-nitrobenzoic acid Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (C18, Acidic pH) Purity Assessment Solubility->HPLC Decision Purity > 98%? HPLC->Decision Prep Prep-HPLC Purification Isolate Main Peak Decision->Prep No LCMS LC-MS (ESI-) Confirm m/z 276 & Cl Pattern Decision->LCMS Yes Prep->HPLC NMR 1H-NMR (DMSO-d6) Verify Regiochemistry LCMS->NMR SolidState DSC / XRD Polymorph Check NMR->SolidState Release Release for Synthesis SolidState->Release

Figure 1: Analytical lifecycle for 3-(2-Chlorophenyl)-5-nitrobenzoic acid, from crude solubility checks to final polymorphic validation.

Troubleshooting & "Senior Scientist" Insights

Issue: Peak Tailing or Split Peaks

  • Cause: The pKa of the nitro-benzoic acid is likely near 3.[1][3][4][7]3. If the mobile phase pH is near this value (e.g., using weak acetate buffer), the molecule splits between ionized and neutral states.[1][4]

  • Fix: Use 0.1% Formic Acid or 0.05% TFA (pH < 2.[1][3][4]5) to force the molecule into its neutral, protonated state.[1][4]

Issue: Retention Time Drift

  • Cause: The "Twisted Biphenyl" structure can trap solvent or interact slowly with the stationary phase if the column temperature is too low.[4]

  • Fix: Ensure column temperature is maintained at 40°C . This also lowers backpressure, allowing higher flow rates.[1][4]

Issue: Missing Chlorine Isotope Pattern in MS

  • Cause: If the intensity is too high (detector saturation), the isotope ratio distorts.[1][4]

  • Fix: Dilute sample to < 10 µg/mL. The 278 peak must be present at ~30% of the 276 peak height to confirm the starting material (Chlorophenyl boronic acid) was incorporated correctly.[1][4]

References

  • PubChem. (2025).[1][4][8] 3-Nitrobenzoic acid: Chemical and Physical Properties. National Library of Medicine.[1][4] Available at: [Link][1][2][3]

  • European Medicines Agency. (2022).[1][4] ICH guideline Q14 on analytical procedure development.[1][4][9] Available at: [Link]

  • SIELC Technologies. (2018).[1][4][10][11] Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link][1][2][3]

Sources

Applications of 3-(2-Chlorophenyl)-5-nitrobenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature reveals a notable absence of specific data on the medicinal chemistry applications of 3-(2-Chlorophenyl)-5-nitrobenzoic acid. However, extensive research has been conducted on structurally related analogs, namely 2-Chloro-5-nitrobenzoic acid and 3-Chloro-5-nitrobenzoic acid. This guide, therefore, synthesizes the available information on these closely related compounds to provide a comprehensive overview of their potential applications, with the understanding that their structural similarities may imply analogous biological activities.

Section 1: The Landscape of Chloro-Nitrobenzoic Acids in Medicinal Chemistry

Aromatic carboxylic acids, particularly those substituted with nitro and chloro groups, are versatile scaffolds in drug discovery.[1] The presence of an electron-withdrawing nitro group and a halogen can significantly influence a molecule's electronic properties, reactivity, and membrane permeability, thereby modulating its biological activity.[1] These moieties are often key components in the design of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3]

Section 2: Antimicrobial Applications of 2-Chloro-5-nitrobenzoic Acid Derivatives

Recent studies have highlighted the potential of 2-Chloro-5-nitrobenzoic acid (2Cl5NBH) derivatives as a new generation of antibacterial agents, particularly in the face of rising antimicrobial resistance.[1][4]

Rationale for Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-established, with a history of use as food preservatives, indicating a degree of safety for therapeutic applications.[1] Structural modifications, such as the introduction of chloro and nitro groups, can enhance their efficacy against resistant bacterial strains by improving membrane permeability, target affinity, or intracellular retention.[1]

Synthesis and Characterization of Bioactive Derivatives

Researchers have successfully synthesized and characterized derivatives of 2Cl5NBH, such as a methylethanolammonium salt (compound 1) and a 2D coordination polymer (compound 2), to improve its physicochemical profile and supramolecular organization.[1]

Experimental Protocol 1: Synthesis of a Methylethanolammonium Salt of 2-Chloro-5-nitrobenzoic Acid

Objective: To synthesize a salt of 2-Chloro-5-nitrobenzoic acid to potentially enhance its solubility and bioavailability for antimicrobial testing.

Materials:

  • 2-Chloro-5-nitrobenzoic acid (2Cl5NBH)

  • Methylethanolamine (MMEA)

  • Acetone

  • Standard laboratory glassware

  • Stirring apparatus

  • Vacuum filtration setup

Procedure:

  • Prepare a solution of 2Cl5NBH (1 g, 4.96 mmol) in 15 mL of acetone.

  • In a separate flask, prepare a solution of MMEA (0.4 mL, 4.96 mmol) in 15 mL of acetone.

  • Slowly add the MMEA solution to the 2Cl5NBH solution while stirring at room temperature.

  • Continue stirring the resulting clear, pale-yellow solution for 1 hour.

  • Allow the solution to evaporate slowly under ambient conditions over several days.

  • Collect the resulting yellow crystals by vacuum filtration.

  • Wash the crystals with a small volume of acetone at room temperature and air-dry.[1]

Expected Outcome: Formation of yellow crystals of the methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid with a high yield (approximately 94%).[1]

In Vitro Antibacterial Efficacy

Antibacterial assays have demonstrated that derivatives of 2Cl5NBH exhibit significant inhibitory profiles against both Gram-positive and Gram-negative bacteria.[1][5]

  • Compound 1 (Methylethanolammonium salt): Showed broad-spectrum activity, with inhibition zones comparable to gentamicin against S. aureus and to sulfamethoxazole/trimethoprim against E. coli.[1][5]

  • Compound 2 (2D coordination polymer): Exhibited selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable to gentamicin.[1][5]

The parent acid, 2Cl5NBH, also demonstrated considerable antibacterial activity.[1]

Data Summary: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid and Its Derivatives
CompoundTarget OrganismInhibition Zone (mm)Reference Antibiotic
Compound 1 S. aureus ATCCup to 27Gentamicin (28 mm)
E. coli17Sxt (17 mm)
Compound 2 MRSA (clinical isolate)14-16Gentamicin (16 mm)
2Cl5NBH S. aureus ATCC19-24Gentamicin

Data sourced from MDPI[1][5]

Experimental Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of synthesized compounds against various bacterial strains.

Materials:

  • Synthesized compounds (e.g., 2Cl5NBH and its derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli, MRSA)

  • Mueller Hinton Agar (MHA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Standard antibiotics (e.g., Gentamicin, Sxt) as positive controls

  • Sterile petri dishes, cork borer, and micropipettes

  • Incubator

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Inoculate the surface of the MHA plates with the test bacterial strains.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the test compounds and reference antibiotics in an appropriate solvent (e.g., DMSO, ensuring the final concentration of the solvent does not affect bacterial growth).

  • Pipette a fixed volume of each test solution into the wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the inhibition zones (in mm) around each well.[6]

Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the microorganism to the compound.[6]

Section 3: Potential as Enzyme Inhibitors

Benzoic acid and its derivatives have been investigated as inhibitors of various enzymes, a crucial area in medicinal research for the development of drugs, antibiotics, and preservatives.[7]

Urease Inhibition

Studies on p-nitro benzoic acid and p-chloro benzoic acid have shown their potential as competitive inhibitors of jack bean urease.[7] This suggests that chloro-nitrobenzoic acids could interfere with the active site of enzymes. The binding strength of p-nitrobenzoic acid to urease was found to be greater than that of p-chloro benzoic acid, highlighting the role of the nitro group in enzyme-inhibitor interactions.[7]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are significant therapeutic targets in cancer.[8] Certain benzoic acid derivatives have been shown to inhibit HDACs, leading to the suppression of oncogene expression and subsequent cancer cell growth inhibition.[8] This points to a potential, yet unexplored, avenue for 3-(2-Chlorophenyl)-5-nitrobenzoic acid in anticancer research.

Section 4: Anticancer and Other Potential Applications

The nitro group is a versatile functional group in drug design, contributing to a wide array of therapeutic agents with applications in cancer treatment, among others.[3][9]

  • Anticancer Activity: Nitro-containing compounds have been shown to induce cell death in cancer cells through mechanisms involving DNA damage, cell cycle arrest, and mitochondrial permeabilization.[10] For instance, novel nitrobenzazolo[3,2-a]quinolinium salts have demonstrated cytotoxicity against various cancer cell lines.[10] The combination of a nitro group with a chloro-substituted phenyl ring in the target molecule could lead to promising anticancer agents.

  • Other Industrial Applications: Chloro-nitrobenzoic acids serve as important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the production of agrochemicals like herbicides and pesticides.[11]

Section 5: Future Directions and Conclusion

While there is a lack of direct research on 3-(2-Chlorophenyl)-5-nitrobenzoic acid, the documented biological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the synthesis of this specific compound and its evaluation in antimicrobial, anticancer, and enzyme inhibition assays. The insights gained from studies on 2-Chloro-5-nitrobenzoic acid and 3-Chloro-5-nitrobenzoic acid offer valuable starting points for exploring the medicinal chemistry applications of this novel compound.

Visualizations

General Synthetic Workflow for Bioactive Derivatives

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start 3-(2-Chlorophenyl)- 5-nitrobenzoic acid Derivatization Chemical Modification (e.g., Salt formation, Amidation) Start->Derivatization Reactants, Catalysts Purification Purification (e.g., Crystallization, Chromatography) Derivatization->Purification In_vitro In vitro Assays (Antimicrobial, Anticancer, Enzyme Inhibition) Purification->In_vitro In_vivo In vivo Models (e.g., Animal studies) In_vitro->In_vivo SAR Structure-Activity Relationship (SAR) Studies In_vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.

Potential Mechanism of Action for Anticancer Activity

G Compound 3-(2-Chlorophenyl)-5-nitrobenzoic acid (Hypothesized) Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake DNA_Interaction Interaction with DNA (Intercalation, Alkylation) Cellular_Uptake->DNA_Interaction ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Uptake->ROS_Generation Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspase activation) DNA_Interaction->Apoptosis_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothesized mechanism of anticancer action involving DNA damage and apoptosis.

References

  • Guedes, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

  • Rojas-Verde, G., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. [Link]

  • Thawari, Y. (2021). p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research. [Link]

  • ResearchGate. (2026). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • M, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

  • Tipton, K. F., et al. (1983). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. PubMed. [Link]

  • Coronado, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Çelik, T. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Progress in Nutrition. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • CORE. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. [Link]

  • PubChem. 3-Chloro-5-nitrobenzoic acid. [Link]

  • Guedes, A., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. [Link]

  • Google Patents. Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Oyola-Reynoso, S., et al. (2016). Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization. PMC. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • Popiół, J., et al. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. [Link]

  • Vlase, G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Kumar, N., et al. (2022). Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action. PubMed. [Link]

  • Shaaban, M., et al. (2021). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. [Link]

  • PharmaCompass. 5-nitro-2-chlorobenzoic acid. [Link]

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Al-Sanea, M. M., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. MDPI. [Link]

  • ResearchGate. Plant phenolics as prolyl endopeptidase inhibitors. [Link]

  • SciELO México. Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. [Link]

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Experimental protocol for testing the biological activity of novel benzoic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a standardized, multi-parametric screening protocol for assessing the biological activity of novel benzoic acid derivatives. Given the scaffold's historical significance in medicinal chemistry—ranging from food preservatives to non-steroidal anti-inflammatory drugs (NSAIDs)—this guide prioritizes three critical domains: Antimicrobial Susceptibility , Mammalian Cytotoxicity , and Anti-Inflammatory Potency (COX Inhibition) . The protocols herein are harmonized with CLSI M07-A10 and ISO 10993-5 standards to ensure data reproducibility and regulatory alignment.

Introduction & Strategic Rationale

The benzoic acid moiety is a privileged structure in drug discovery. Its derivatives often exhibit biological activity through two primary mechanisms:[1]

  • Membrane/pH Disruption (Antimicrobial): Lipophilic acids penetrate microbial cell membranes in their undissociated form, acidifying the cytoplasm and collapsing the proton motive force.

  • Enzyme Inhibition (Anti-inflammatory/Anticancer): Structural homology with arachidonic acid metabolites allows these compounds to inhibit cyclooxygenase (COX) enzymes.

Experimental Philosophy: This protocol employs a "Safety-First" screening logic. We determine cytotoxicity (Module 2) in parallel with efficacy (Modules 1 & 3) to immediately calculate the Selectivity Index (SI) . A potent compound is of little value if its antimicrobial MIC overlaps with its cytotoxic IC50.

Pre-Experimental Validation (The "Go/No-Go" Gate)

Before biological testing, the chemical integrity of the library must be validated.

Purity & Storage
  • Requirement: Compounds must be

    
     pure via HPLC/LC-MS. Impurities (e.g., unreacted coupling reagents) can cause false-positive toxicity.
    
  • Storage: Store solid compounds at -20°C. Prepare fresh stock solutions for each campaign to prevent hydrolysis of ester derivatives.

Solubility Optimization

Benzoic acid derivatives are often lipophilic. Improper solubilization is the #1 cause of assay variability.

  • Primary Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare 10 mM or 100 mM stocks.

  • The "DMSO Limit":

    • Bacteria:[2][3][4][5] Final assay concentration

      
       (v/v).[6]
      
    • Mammalian Cells: Final assay concentration

      
       (v/v).
      
    • Enzymatic Assays (COX): Final assay concentration

      
       (v/v).[6]
      

Critical Check: If precipitation occurs upon dilution into aqueous media (Muller-Hinton Broth or DMEM), the compound has "crashed out." You must lower the testing range or use a co-solvent (e.g., Tween-80 at 0.02%).

Experimental Workflow Visualization

ExperimentalWorkflow cluster_Screen Parallel Bio-Screening Synthesis Novel Benzoic Acid Synthesis QC QC Validation (HPLC >95%, Solubility) Synthesis->QC MIC Module 1: Antimicrobial (MIC/MBC) (CLSI M07) QC->MIC Tox Module 2: Cytotoxicity (MTT) (ISO 10993-5) QC->Tox COX Module 3: COX-1/2 Inhibition (Enzymatic) QC->COX Analysis Data Integration (IC50, MIC, Selectivity Index) MIC->Analysis Tox->Analysis COX->Analysis Decision Lead Candidate Selection Analysis->Decision SI > 10

Figure 1: Integrated workflow for screening benzoic acid derivatives. Parallel processing allows for early identification of toxic compounds.

Module 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10 Target: Determination of Minimum Inhibitory Concentration (MIC).[7]

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For benzoic acids, ensure media pH is strictly 7.2–7.4. Acidic media enhances potency artificially; basic media reduces it.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control: Sodium Benzoate (weak positive), Ciprofloxacin (strong positive).

Protocol Steps
  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well round-bottom plates.

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of 2x compound stock to column 1.

    • Perform serial 2-fold dilution from column 1 to 10.[8] Discard 50 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted inoculum to wells 1–11. Final volume 100 µL; Final bacterial density

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Visual inspection. MIC is the lowest concentration with no visible growth .[7]

Module 2: Mammalian Cytotoxicity (MTT Assay)

Standard: ISO 10993-5 Target: Determination of IC50 and Cell Viability.

Reagents
  • Cells: L929 (Mouse Fibroblasts) or HEK293 (Human Kidney).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[9]

  • Solubilizer: DMSO.[6][8][10][11]

Protocol Steps
  • Seeding: Seed cells at

    
     cells/well in 96-well flat-bottom plates. Incubate 24h at 37°C, 5% CO2 to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing test compounds (serial dilutions).

    • Vehicle Control: Media + 0.5% DMSO (Must show 100% viability).

    • Positive Control: Triton X-100 (0.1%) or Doxorubicin.

  • Exposure: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate 2–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Data Calculation:



Module 3: Anti-Inflammatory Activity (COX Inhibition)

Method: Fluorometric Inhibitor Screening (Amplex Red) Target: IC50 against COX-1 and COX-2 enzymes.

Mechanism

Benzoic acid derivatives often mimic the carboxylate head of arachidonic acid, blocking the COX active site. This assay measures the peroxidase activity of COX, which converts PGG2 to PGH2.

Protocol Steps
  • Enzyme Prep: Thaw recombinant human COX-1 and COX-2 on ice. Dilute in Tris-HCl buffer (pH 8.0) containing Heme cofactor.[10]

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (in DMSO/Buffer) to wells.

    • Add 10 µL of Enzyme Solution.

    • Crucial Step: Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site before substrate competition begins.

  • Substrate Addition: Add 10 µL of Reaction Mix (Arachidonic Acid + Amplex Red).

  • Kinetics: Immediately measure Fluorescence (Ex/Em = 535/590 nm) kinetically for 10 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve.

    • Selectivity Ratio:

      
      . (High ratio = COX-2 selective, desirable for reduced gastric side effects).
      

Mechanism of Action Visualization

MOA cluster_Bacteria Antimicrobial Mechanism cluster_Human Anti-Inflammatory Mechanism BenzoicAcid Benzoic Acid Derivative Membrane Cell Membrane Permeation BenzoicAcid->Membrane High Conc COX_Enzyme COX-1 / COX-2 Active Site BenzoicAcid->COX_Enzyme Low Conc pH_Drop Cytoplasmic Acidification Membrane->pH_Drop Enzyme_Bac Metabolic Disruption pH_Drop->Enzyme_Bac Death_Bac Bacterial Cell Death Enzyme_Bac->Death_Bac Arachidonic Arachidonic Acid Blockade COX_Enzyme->Arachidonic Competitive Inhibition Prostaglandin Reduced Prostaglandins Arachidonic->Prostaglandin Inflammation Reduced Inflammation Prostaglandin->Inflammation

Figure 2: Dual mechanism of action. Antimicrobial effects rely on bulk membrane properties, while anti-inflammatory effects rely on specific enzymatic binding.

Data Analysis & Interpretation

The Selectivity Index (SI)

The SI is the definitive metric for safety.



  • SI < 1: Toxic. The compound kills host cells before bacteria.

  • SI 1–10: Narrow therapeutic window.

  • SI > 10: Promising lead candidate.

Z-Factor (Assay Quality)

For high-throughput screening (HTS) of libraries, calculate the Z-factor for each plate:



  • Where

    
     is standard deviation and 
    
    
    
    is mean of positive (
    
    
    ) and negative (
    
    
    ) controls.
  • Requirement:

    
     for a valid assay.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][7][12] [Link]

  • International Organization for Standardization (ISO). (2009).[13] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[14] ISO.[2][11][12][13] [Link]

  • Park, E. S., et al. (2001). Antimicrobial Activity of Phenol and Benzoic Acid Derivatives.[5] International Journal of Food Microbiology. [Link]

Sources

Derivatization of 3-(2-Chlorophenyl)-5-nitrobenzoic acid for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 3-(2-Chlorophenyl)-5-nitrobenzoic acid for structure-activity relationship studies Content Type: Application Note & Protocol Guide

A Modular Approach for Structure-Activity Relationship (SAR) Library Generation

Executive Summary & Strategic Analysis

The scaffold 3-(2-Chlorophenyl)-5-nitrobenzoic acid represents a "privileged structure" in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors, antimicrobial agents, and protein-protein interaction inhibitors.[1][2]

Structural Logic & SAR Vectors

This molecule offers three distinct vectors for chemical space exploration, each governing specific pharmacological properties:

  • The Anchor (2-Chlorophenyl): The ortho-chloro substituent induces a specific dihedral angle (twist) between the phenyl rings, preventing coplanarity. This "molecular shape" is critical for fitting into specific hydrophobic pockets (e.g., the allosteric site of kinases). Strategy: Preserve this moiety to maintain binding conformation.

  • The Tail (Carboxylic Acid): A solvent-exposed polar handle. Strategy: Modulate physicochemical properties (LogP, tPSA) via amidation or bioisosteric replacement to improve cell permeability.[1][2]

  • The Head (Nitro Group): A latent nucleophile. Strategy: Reduce to the aniline to create a vector for hydrogen-bonding interactions (ureas, sulfonamides) or further scaffold extension.[2]

Critical Chemoselectivity Challenge

The "Halogen Trap": The simultaneous presence of a nitro group (-NO


) and an aryl chloride (-Cl) presents a classic synthetic pitfall. Standard catalytic hydrogenation (H

, Pd/C) will frequently cause hydrodehalogenation (cleaving the Cl atom) alongside nitro reduction, destroying the "Anchor" and invalidating the SAR.
  • Solution: This guide mandates the use of Iron/Ammonium Chloride (Fe/NH

    
    Cl)  or Stannous Chloride (SnCl
    
    
    
    )
    reduction protocols to ensure chemoselective reduction of the nitro group while preserving the aryl chloride.

Visualizing the Derivatization Pathways

The following workflow illustrates the divergent synthesis strategy to maximize library diversity from the single parent scaffold.

SAR_Workflow cluster_legend SAR Logic Parent Parent Scaffold 3-(2-Chlorophenyl)-5-nitrobenzoic acid Amide Series A: Amides (Solubility/Permeability) Parent->Amide HATU/Amine (Protocol 1) Ester Prodrugs/Esters Parent->Ester Fischer Est. Aniline Intermediate: 3-(2-Chlorophenyl)-5-aminobenzoic acid Parent->Aniline Fe/NH4Cl (Protocol 2 - Selective) Urea Series B: Ureas (H-Bond Donors) Aniline->Urea Isocyanates Sulfonamide Series C: Sulfonamides (Selectivity) Aniline->Sulfonamide Sulfonyl Chlorides Heterocycle Series D: Heterocycles (Kinase Hinge Binders) Aniline->Heterocycle Cyclization Legend Blue: Acid Modifications | Yellow: Core Reduction | Green: Aniline Diversification

Caption: Divergent synthetic pathways. The red path highlights the critical chemoselective reduction step required to preserve the aryl chloride.

Detailed Experimental Protocols

Protocol 1: Carboxylic Acid Derivatization (Amide Coupling)

Objective: Synthesize a library of amides to probe the solvent-exposed region of the binding pocket. Mechanism: Activation of the electron-deficient benzoic acid requires a robust coupling agent. HATU is preferred over EDC/HOBt for sterically hindered or electron-poor acids.

Materials:

  • Scaffold: 3-(2-Chlorophenyl)-5-nitrobenzoic acid (1.0 eq)[1][2]

  • Amine Partner: R-NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (1.2 eq)[1]
    
  • Coupling Agent: HATU (1.2 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: Anhydrous DMF or DMA[2]

Step-by-Step Procedure:

  • Activation: Dissolve the scaffold (100 mg, 0.36 mmol) in anhydrous DMF (2 mL) in a sealed vial.

  • Base Addition: Add DIPEA (188 µL, 1.08 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (164 mg, 0.43 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the specific amine partner (0.43 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[2]

  • Workup:

    • High Throughput:[2] Dilute with DMSO, filter, and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient).[1][2]

    • Manual: Dilute with EtOAc (20 mL), wash with 1N HCl (2x), sat. NaHCOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (2x), and Brine.[1] Dry over Na
      
      
      
      SO
      
      
      .

Troubleshooting: If the amine is unreactive (e.g., an aniline), switch solvent to Pyridine and use POClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (Phosphorus oxychloride) for activation, though this is harsher.[1]
Protocol 2: Chemoselective Nitro Reduction (The "Iron" Method)

Objective: Reduce the -NOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 group to -NH

without dechlorinating the biaryl ring. Why this method? Unlike Pd/C hydrogenation, Iron (Fe) powder in ammonium chloride is mild, chemoselective, and tolerates the aryl chloride perfectly [1, 2].[1]

Materials:

  • Substrate: 3-(2-Chlorophenyl)-5-nitrobenzoic acid (or its amide derivative)[1][2]

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Electrolyte: Ammonium Chloride (NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    Cl) (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Preparation: Suspend the nitro compound (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add NH

    
    Cl (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring.

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (iron oxides) over 1–2 hours.

  • Monitoring: Check TLC or LC-MS every 30 mins. The starting material (non-polar) should disappear, replaced by the fluorescent amine spot (more polar).

  • Workup (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Adjust pH to ~4–5 (if the product is the free acid) to precipitate the amino-acid, or extract with EtOAc if it is an amide derivative.

Protocol 3: Derivatization of the Aniline (Urea/Sulfonamide Formation)

Objective: Cap the newly formed amine to probe electronic and steric constraints.

A. Sulfonylation (Sulfonamides)

  • Dissolve the aniline intermediate (1.0 eq) in DCM or THF.

  • Add Pyridine (2.0 eq) or TEA.

  • Add Sulfonyl Chloride (R-SO

    
    Cl) (1.1 eq) at 0°C.
    
  • Warm to RT and stir for 2 hours.

  • Note: Sulfonamides are excellent for increasing polarity and metabolic stability.

B. Urea Synthesis (Isocyanates)

  • Dissolve aniline in DCM.

  • Add Isocyanate (R-N=C=O) (1.1 eq).

  • Stir at RT. The urea product often precipitates out of pure DCM, simplifying purification.

Data Interpretation & SAR Logic

When analyzing the library, organize data to answer specific hypothesis questions. Use the table below as a template for your results.

SeriesModification SiteR-Group CharacteristicsHypothesis TestedExpected Outcome
A Carboxylic AcidMethyl/Ethyl EsterProdrug/LipophilicityImproved cellular permeability (Caco-2).[1][2]
A Carboxylic AcidMorpholine/Piperazine AmideSolubility/Basic TailImproved metabolic stability and solubility.
B Nitro (-> Amine)Free Amine (-NH2)Polarity/DonorBaseline activity; potential toxicity (metabolic alert).[1][2]
B Nitro (-> Amine)Methyl SulfonamideBioisostereH-bond donor mimic; reduced metabolic liability.[2]
B Nitro (-> Amine)3-Pyridyl UreaKinase Hinge BinderInteraction with specific backbone residues (e.g., hinge region).[1][2]
Decision Tree for Optimization
  • If Potency is Low: The core scaffold might not fit. Check the dihedral angle of the biaryl system. The 2-Cl usually forces a ~60–90° twist.

  • If Solubility is Low: Focus on Series A (Amides). Introduce solubilizing tails (e.g., N-methylpiperazine).[1][2]

  • If Metabolic Stability is Low: The aniline (Series B) is a likely "soft spot" for oxidation. Cap it as a sulfonamide or amide immediately.

References

  • Gamble, A. B., et al. (2007).[1][2][3][4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[3][4][5] Synthetic Communications, 37(16), 2777-2786.[1][2] Link[1][2]

  • Chandrappa, S., et al. (2010).[1][2] An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride.[6] Synlett, 2010(20), 3019-3022.[1] Link[1][2]

  • BenchChem Application Note. (2025). Selective reduction of nitro group without affecting other functional groups.[7] BenchChem Technical Guides. Link[1][2]

  • Pierre, L. L., et al. (2015).[1][2][8][9] Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Natural Products Chemistry & Research, 3(3). Link

Sources

Application Note & Protocol: Large-Scale Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the large-scale synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a detailed analysis of viable synthetic strategies, with a primary focus on the Ullmann condensation as a robust and economically favorable route for industrial production. This guide elucidates the causality behind experimental choices, offers step-by-step protocols for synthesis and purification, and addresses critical safety and scalability considerations. An alternative Suzuki-Miyaura coupling protocol is also discussed, providing a comparative framework for process development professionals. This note is intended for researchers, chemists, and engineers in the fields of process chemistry and drug development.

Introduction: Strategic Importance and Synthetic Challenges

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a biaryl compound of significant interest due to its versatile chemical structure, which serves as a foundational scaffold in medicinal chemistry and material science. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chloro-substituent on the second aromatic ring—provides multiple reaction handles for further molecular elaboration. These derivatives are explored in the synthesis of anti-inflammatory agents, analgesics, and specialized herbicides.[1]

The principal challenge in synthesizing such non-symmetrical biaryl compounds on a large scale is achieving a clean, high-yield carbon-carbon bond formation between the two aromatic rings. The selection of a synthetic route must balance several factors: cost and availability of starting materials, catalyst efficiency and cost, reaction conditions (temperature, pressure), product purity, and waste stream management. While modern organic chemistry offers several methods for biaryl synthesis, the Ullmann condensation and the Suzuki-Miyaura cross-coupling are the most prominent candidates for industrial application.[2][3][4] This guide will focus on the Ullmann reaction, a classical yet highly effective method that utilizes copper catalysis, offering a cost-effective and scalable pathway.[5][6]

Retrosynthetic Analysis and Strategy Selection

The primary retrosynthetic disconnection for 3-(2-Chlorophenyl)-5-nitrobenzoic acid breaks the C-C bond between the two phenyl rings. This leads to two main synthetic strategies.

Retrosynthesis cluster_ullmann Strategy 1: Ullmann Condensation cluster_suzuki Strategy 2: Suzuki Coupling target 3-(2-Chlorophenyl)-5-nitrobenzoic acid U1 3-Bromo-5-nitrobenzoic acid target->U1 Ullmann (C-C Disconnection) U2 1-Iodo-2-chlorobenzene target->U2 Ullmann (C-C Disconnection) S1 3-Bromo-5-nitrobenzoic acid target->S1 Suzuki (C-C Disconnection) S2 2-Chlorophenylboronic acid target->S2 Suzuki (C-C Disconnection)

Caption: Retrosynthetic analysis of the target molecule.

Strategy 1: Ullmann Condensation This approach involves the copper-catalyzed coupling of two aryl halides.[5][7][8] Specifically, 3-bromo-5-nitrobenzoic acid is reacted with an activated haloarene like 1-iodo-2-chlorobenzene. The electron-withdrawing nitro and carboxyl groups on the benzoic acid moiety facilitate the coupling reaction.[8] Given the lower cost of copper catalysts compared to palladium and the high reactivity of aryl iodides, this route is highly attractive for large-scale production.

Strategy 2: Suzuki-Miyaura Cross-Coupling This modern alternative uses a palladium catalyst to couple an aryl halide with an arylboronic acid.[3][9][10] This reaction is known for its high yields and milder conditions. However, the cost of palladium catalysts and the potential for palladium contamination in the final product are significant considerations at an industrial scale.[3][4]

For this guide, the Ullmann Condensation is selected as the primary protocol due to its economic advantages and proven scalability.

Large-Scale Synthesis via Ullmann Condensation

This section provides a detailed protocol for the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid based on a representative 10 kg product scale.

Principle and Mechanism

The Ullmann reaction proceeds through the coupling of two aryl halides in the presence of a copper catalyst, typically at elevated temperatures.[6][7] While the exact mechanism is complex and debated, it is generally understood to involve the formation of an organocopper intermediate. An oxidative addition of the more reactive aryl halide (the aryl iodide) to a Cu(I) species is followed by a second oxidative addition or metathesis with the second aryl halide. The final biaryl product is formed via reductive elimination, regenerating the active copper catalyst.[8]

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 3-Bromo-5-nitrobenzoic acid, 1-Iodo-2-chlorobenzene, K2CO3, and CuI B Add High-Boiling Solvent (e.g., DMF or DMAc) A->B C Heat Mixture to 140-160 °C under N2 B->C D Monitor Reaction (TLC/HPLC) until Starting Material Consumed C->D E Cool and Quench with Aqueous HCl D->E F Filter to Collect Crude Product E->F G Wash with Water and Dry F->G

Caption: General workflow for the Ullmann condensation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesMolar Equiv.
3-Bromo-5-nitrobenzoic acid246.029.40 kg38.211.0
1-Iodo-2-chlorobenzene238.4510.00 kg41.941.1
Copper(I) Iodide (CuI)190.450.73 kg3.820.1
Potassium Carbonate (K₂CO₃), Anhydrous138.2110.56 kg76.422.0
N,N-Dimethylformamide (DMF)73.0975 L--
Hydrochloric Acid (32% aq.)36.46As needed--
Deionized Water18.02As needed--
Step-by-Step Protocol
  • Reactor Setup: Charge a clean, dry, 200 L glass-lined reactor with 3-Bromo-5-nitrobenzoic acid (9.40 kg), 1-Iodo-2-chlorobenzene (10.00 kg), Copper(I) Iodide (0.73 kg), and anhydrous Potassium Carbonate (10.56 kg).

    • Rationale: Potassium carbonate acts as the base to neutralize the HBr/HI formed during the reaction and to facilitate the formation of the carboxylate salt, which can influence reactivity. CuI is the catalyst precursor.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 75 L) to the reactor. Begin agitation and purge the reactor headspace with nitrogen for at least 30 minutes.

    • Rationale: DMF is a polar aprotic solvent with a high boiling point suitable for the required reaction temperatures.[7] A nitrogen atmosphere prevents oxidation of the copper catalyst and other side reactions.

  • Reaction: Slowly heat the reaction mixture to 140-150 °C. Maintain this temperature and monitor the reaction progress by HPLC every 2-4 hours.

    • Rationale: High temperatures are typically required to drive the Ullmann coupling to completion.[7] Consistent monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation byproducts from prolonged heating.

  • Work-up and Isolation: Once the reaction is complete (typically <1% of the limiting reagent remaining), cool the mixture to 50-60 °C. In a separate vessel, prepare a solution of 1 M hydrochloric acid. Slowly transfer the reaction mixture into the acidic solution with vigorous stirring, maintaining the temperature below 70 °C.

    • Rationale: Quenching in acid protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution. This also helps to dissolve inorganic salts.

  • Filtration and Washing: Cool the resulting slurry to room temperature (20-25 °C) and filter the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).

    • Rationale: Washing removes residual DMF, inorganic salts, and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum at 60-70 °C until a constant weight is achieved. The expected yield of crude product is 10-11 kg.

Process Safety Considerations
  • High Temperatures: The reaction is run at high temperatures. Ensure proper temperature control and have a cooling system in place to manage any potential exotherms.

  • Reagent Toxicity: DMF is a reproductive toxin. Handle in a well-ventilated area with appropriate personal protective equipment (PPE). Nitroaromatic compounds can be toxic and should be handled with care.[11][12]

  • Waste Disposal: The copper-containing waste stream must be treated and disposed of according to environmental regulations. Solvent recovery should be considered for large-scale operations.

Purification and Characterization

The crude product from the Ullmann reaction typically contains unreacted starting materials and homocoupled byproducts. A highly effective and scalable purification method is acid-base extraction.

Purification Protocol: Acid-Base Extraction
  • Dissolution: Suspend the crude 3-(2-Chlorophenyl)-5-nitrobenzoic acid in a suitable organic solvent (e.g., Toluene or Ethyl Acetate) in a reactor. Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) and stir until all the solid has dissolved into the aqueous layer as its sodium salt.

    • Rationale: The acidic product is deprotonated by the base to form a water-soluble salt, while non-acidic impurities remain in the organic layer.[13]

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the product.

  • Re-precipitation: Cool the aqueous layer to 10-15 °C and slowly add 6 M hydrochloric acid with stirring to adjust the pH to 1-2. The purified product will precipitate as a solid.

    • Rationale: Re-acidification protonates the carboxylate, rendering the product insoluble in water.

  • Final Isolation: Filter the purified solid, wash with cold deionized water, and dry under vacuum at 60-70 °C. The expected purity is >99% by HPLC.

Purification A Crude Product (in Toluene) B Add aq. NaOH (Extraction) A->B C Separate Layers B->C D_org Organic Layer (Impurities) C->D_org Discard D_aq Aqueous Layer (Product Salt) C->D_aq E Add aq. HCl (Precipitation) D_aq->E F Filter & Wash E->F G Pure Product F->G

Caption: Workflow for purification via acid-base extraction.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Check for characteristic aromatic proton signals and their integration.

  • HPLC: Determine purity (e.g., >99.0% area).

  • Mass Spectrometry: Confirm the molecular weight (277.02 g/mol for C₁₃H₈ClNO₄).

  • Melting Point: Compare with literature values.

Alternative Route: Suzuki-Miyaura Coupling

For applications where residual copper is a concern or where milder conditions are preferred, the Suzuki-Miyaura coupling is a powerful alternative.

Protocol Outline
  • Reaction Setup: Charge a reactor with 3-Bromo-5-nitrobenzoic acid, 2-Chlorophenylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.).

  • Solvent: Use a solvent system such as a mixture of Toluene/Ethanol/Water or DME/Water.[3]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere until the reaction is complete as monitored by HPLC.

  • Work-up: After cooling, perform an aqueous work-up. The product is typically isolated by acidification of the aqueous layer after an initial extraction, similar to the Ullmann procedure.

  • Purification: The crude product may require treatment with a palladium scavenger (e.g., activated carbon, silica-based scavengers) to reduce residual palladium levels to acceptable limits (ppm).[3][4]

Comparative Analysis
FeatureUllmann CondensationSuzuki-Miyaura Coupling
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(PPh₃)₄, Pd/C)
Catalyst Cost LowerHigher
Reaction Temp. High (140-180 °C)Moderate (80-110 °C)
Substrates Aryl HalidesAryl Halide + Arylboronic Acid
Key Advantage Cost-effective, robust for scale-upHigh yields, milder conditions, broad scope
Key Challenge Harsh conditions, copper wasteCatalyst cost, palladium removal

Conclusion

The large-scale synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid is effectively achieved using the Ullmann condensation. This method offers a robust, scalable, and economically advantageous route by utilizing inexpensive copper catalysts and readily available aryl halide starting materials. The detailed protocols for synthesis and purification via acid-base extraction provided in this guide are designed to yield a high-purity product suitable for further use in pharmaceutical and agrochemical manufacturing. While the Suzuki-Miyaura coupling presents a viable alternative with milder conditions, the Ullmann reaction remains a preferred choice for cost-driven, large-scale industrial campaigns.

References

  • S
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.
  • Thermo Fisher Scientific - DE. Ullmann Reaction.
  • J&K Scientific LLC. Ullmann Reaction.
  • Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Vedantu.
  • ACS Publications.
  • American Chemical Society.
  • ResearchGate.
  • Benchchem.
  • RSC Publishing. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
  • ResearchGate.
  • PMC - NIH.
  • Quora. What is the process for extracting benzoic acid from an unknown compound using acids and bases?
  • ResearchGate.
  • Chem-Impex. 3-Chloro-5-nitrobenzoic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers synthesizing 3-(2-Chlorophenyl)-5-nitrobenzoic acid . It moves beyond generic advice to address the specific steric and electronic challenges of this ortho-substituted biaryl system.

Current Status: Operational | Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Synthetic Challenge

Synthesizing 3-(2-Chlorophenyl)-5-nitrobenzoic acid presents a classic "ortho-effect" challenge in Suzuki-Miyaura cross-coupling. You are coupling an electron-deficient aryl halide (3-bromo-5-nitrobenzoic acid ) with a sterically hindered, electron-rich boronic acid (2-chlorophenylboronic acid ).

The Core Failure Modes:

  • Steric Hindrance: The ortho-chloro substituent hinders the transmetallation step, stalling the catalytic cycle.

  • Protodeboronation: The 2-chlorophenylboronic acid is highly susceptible to hydrolytic cleavage (losing the boron group) before coupling occurs, leading to chlorobenzene and unreacted aryl halide.

  • Solubility Mismatches: The nitro/acid moieties require polar solvents, while the catalyst requires organic solubility.

Module 1: Catalyst & Ligand Selection (The "Engine")

Q: My reaction stalls at 40% conversion. Adding more catalyst (Pd(PPh3)4) doesn't help. Why?

Diagnosis: You are likely experiencing a transmetallation bottleneck .[1] Standard Triphenylphosphine (PPh3) ligands are not bulky or electron-rich enough to facilitate the coupling of ortho-substituted partners. The Pd(II) intermediate formed after oxidative addition is too crowded to accept the hindered boronic acid.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, SPhos or XPhos .

  • Why? These ligands are electron-rich (accelerating oxidative addition of your electron-poor bromide) and extremely bulky (creating a pocket that facilitates reductive elimination in hindered systems).

  • Recommended System:

    • Pre-catalyst: SPhos-Pd-G2 (Generation 2) or XPhos-Pd-G2.

    • Loading: 1.0 – 2.0 mol%.

    • Base: Potassium Phosphate (K3PO4) tribasic. (Carbonates like Na2CO3 are often too weak for difficult transmetallations).

Visualizing the Bottleneck

The following diagram illustrates where your reaction is likely failing and how the ligand switch fixes it.

SuzukiCycle Fig 1. The Catalytic Cycle: Why standard ligands fail at Transmetallation. Start Start: 3-Br-5-Nitrobenzoic Acid OxAdd Oxidative Addition (Fast due to Nitro group) Start->OxAdd Pd(0) TransMetal Transmetallation (BOTTLENECK: Steric Clash with 2-Cl) OxAdd->TransMetal 2-Chlorophenylboronic Acid TransMetal->TransMetal Standard Ligands (PPh3) Fail Here RedElim Reductive Elimination (Product Release) TransMetal->RedElim SPhos Ligand Overcomes Sterics RedElim->Start Regenerate Pd(0)

Module 2: Reagent Stability (The "Fuel")

Q: The boronic acid disappears on TLC, but I see no product. What is happening?

Diagnosis: You are a victim of Protodeboronation . The 2-chloro substituent destabilizes the C-B bond. Under basic, aqueous heating, the boronic acid hydrolyzes to chlorobenzene (which is volatile and may not show clearly on TLC) rather than coupling.

The Solution:

  • Stoichiometry: Increase the boronic acid equivalents to 1.5 – 1.8 eq . You must overwhelm the decomposition rate.

  • Solvent Switch: If using Dioxane/Water (typical), switch to n-Butanol or Toluene/Water (10:1) . Reducing the water content slows deboronation.

  • Temperature Control: Do not exceed 80°C initially. High heat accelerates deboronation faster than it accelerates the hindered coupling.

Protocol Adjustment:

Add the boronic acid in two portions: 1.0 eq at T=0, and 0.5 eq after 2 hours.

Module 3: Purification (The "Cleanup")

Q: My crude product is black and contains Pd residues. Column chromatography is difficult due to streaking. How do I purify this?

Diagnosis: Nitrobenzoic acids are highly polar and streak on silica gel (due to the carboxylic acid). Column chromatography is inefficient here.

The Solution: Utilize the Acid-Base Extraction technique.[2] Your product is an acid; most impurities (homocoupled boronic acid, ligands, deboronated byproducts) are neutral.

Step-by-Step Purification Protocol:

  • Dissolution: Take the crude reaction mixture (after removing reaction solvent) and dissolve it in 0.5 M NaOH or Sat. NaHCO3 .[3]

    • Result: The product converts to its sodium salt (water-soluble). Neutral impurities remain organic.

  • Wash (The Filter): Extract this aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard the organic layer. This removes the ligands, catalyst residues, and non-acidic byproducts.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1 M HCl until pH ~2-3.

    • Result: The 3-(2-Chlorophenyl)-5-nitrobenzoic acid will precipitate out as a solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Visualizing the Workup

WorkupFlow Fig 2. Acid-Base Purification Strategy for Nitrobenzoic Acids Crude Crude Mixture (Black Solid) BaseAdd Add 0.5M NaOH Crude->BaseAdd SepFunnel Separatory Funnel BaseAdd->SepFunnel OrgLayer Organic Layer (Discard) SepFunnel->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product) SepFunnel->AqLayer Product (Salt) Acidify Acidify with HCl (pH < 3) AqLayer->Acidify Final Pure Product (Precipitate) Acidify->Final

Summary of Optimized Conditions

VariableStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst Pd(PPh3)4SPhos-Pd-G2 or Pd(dppf)Cl2
Ligand Class Arylphosphine (Simple)Biarylphosphine (Bulky/Rich)
Base Na2CO3K3PO4 (Tribasic Potassium Phosphate)
Solvent DMF or pure WaterToluene/Water (4:1) or Dioxane/Water (4:1)
Temp Reflux (100°C+)80°C (Mitigate deboronation)
Purification Silica ColumnAcid/Base Extraction

References

  • Buchwald, S. L., et al. (2005). Universal Scaffolds for the Suzuki-Miyaura Cross-Coupling of Aryl Halides.

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions.[4][5][6][7] The foundational text on the mechanism of transmetallation and the effects of base choice.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling.

  • BenchChem Technical Notes. (2025). Protocols for Sterically Hindered Biaryl Synthesis.

Sources

Technical Support Center: Synthesis & Impurity Profiling of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

[1]

Current Status: Operational Ticket Focus: Suzuki-Miyaura Coupling Optimization & Impurity Management Audience: Medicinal Chemists, Process Development Scientists[1]

System Overview: The Synthetic Challenge

You are likely synthesizing 3-(2-Chlorophenyl)-5-nitrobenzoic acid via a Suzuki-Miyaura cross-coupling.[1] This specific target presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The nitro group on the benzoic acid ring is strongly electron-withdrawing, affecting the stability of intermediates.

  • Steric Hindrance: The ortho-chloro substituent on the phenyl ring creates significant steric bulk, slowing down the transmetalation step.

  • Base Sensitivity: The carboxylic acid moiety requires careful base selection to avoid catalyst poisoning via carboxylate coordination.

Standard Synthetic Routes
  • Route A (Recommended): 3-Bromo-5-nitrobenzoic acid + 2-Chlorophenylboronic acid.[1]

  • Route B (High Risk): 3-Carboxy-5-nitrophenylboronic acid + 1-Bromo-2-chlorobenzene.[1]

Interactive Troubleshooting Guide

Identify your issue below to access the specific diagnostic module.

Symptom / ObservationProbable IssueDiagnostic Module
Impurity A: Product contaminated with 3-nitrobenzoic acid.[1]Protodeboronation (Route B specific)[Go to Module 1]
Impurity B: Presence of 2,2'-dichlorobiphenyl or 3,3'-dinitro-5,5'-dicarboxybiphenyl.[1]Homocoupling [Go to Module 2]
Low Conversion: Starting material remains; catalyst turns black immediately (Pd black).Catalyst Poisoning / Steric Stall [Go to Module 3]
Impurity C: Product mass is M-34 (Loss of Chlorine).[1]Hydrodehalogenation [Go to Module 3]
Module 1: The "Missing Boron" (Protodeboronation)

The Issue: You observe the formation of 3-nitrobenzoic acid (if using Route B) or significant loss of the boronic acid stoichiometry (Route A).

Technical Root Cause: Protodeboronation is the hydrolysis of the C-B bond, replacing the boron group with a proton.[2]

  • Mechanism: Base-catalyzed mechanism where a hydroxide anion coordinates to the boron, forming a boronate "ate" complex.[1][2] If the aryl ring is electron-deficient (contains NO₂), the C-B bond becomes labile, facilitating cleavage.

  • Why it happens here:

    • In Route B , the boronic acid is attached to the nitro-ring. The strong electron-withdrawing nature of the NO₂ group makes this intermediate highly unstable in aqueous base.[1]

    • In Route A , the ortho-chloro group on the boronic acid creates steric strain, slowing the desired transmetalation. This leaves the boronate species exposed to the basic aqueous environment for longer periods, increasing the probability of hydrolysis.

Corrective Protocol:

  • Switch Routes: Utilize Route A (Boron on the Chloro-ring). The chlorophenyl ring is less electron-deficient than the nitrophenyl ring, making the boronic acid more stable.

  • The "Slow Release" Strategy: Do not use free boronic acids. Switch to Pinacol Esters (Bpin) or MIDA boronates . These esters hydrolyze slowly, keeping the concentration of the active (but unstable) boronic acid species low, favoring coupling over decomposition.

  • Anhydrous Conditions: If protodeboronation persists, switch to anhydrous base conditions (e.g., CsF or K₃PO₄ in Dioxane/DMF) to eliminate the water source required for hydrolysis.

Module 2: The "Twin Peak" (Homocoupling)

The Issue: You isolate dimers of your starting materials (Ar¹-Ar¹ or Ar²-Ar²).

Technical Root Cause:

  • Oxidative Homocoupling: Presence of Oxygen (O₂) promotes the formation of peroxo-palladium species, which facilitate the coupling of two identical aryl groups.

  • Disproportionation: In the presence of excess base and low transmetalation rates (due to the steric ortho-chloro group), the Pd(II) intermediate can undergo ligand exchange to form Ar-Pd-Ar species, which reductively eliminate to form dimers.[1]

Corrective Protocol:

  • Degassing Rigor: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.[1]

  • Pre-Catalyst Selection: Switch from Pd(PPh₃)₄ (which is air-sensitive) to robust Pd(II) pre-catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 . These activate only within the reaction vessel, reducing early-stage oxidation.[1]

Module 3: Steric Stall & Catalyst Death

The Issue: Reaction stalls at <50% conversion. The solution may turn from orange/red to a suspension of black particles (Pd black precipitation).

Technical Root Cause: The 2-chlorophenyl group is sterically demanding.[1] Standard ligands (like PPh₃) are not bulky enough to facilitate the reductive elimination of this crowded biaryl system. The catalytic cycle "stalls," and the unstable Pd(0) species aggregates into inactive Pd black.

Corrective Protocol:

  • Ligand Upgrade: Use Buchwald Ligands designed for sterically hindered couplings.

    • SPhos: Excellent for ortho-substituted biphenyls.[1]

    • XPhos: High activity for difficult substrates.

  • Base Management: The carboxylic acid substrate consumes 1 equivalent of base immediately. Ensure you are using 3.0 to 3.5 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃) to neutralize the acid and activate the boronic acid.

Visualizing the Pathways

The following diagram maps the Kinetic Competition between the desired Cross-Coupling and the parasitic Protodeboronation/Homocoupling pathways.

SuzukiPathwayscluster_stericSteric BottleneckStartReagents:3-Bromo-5-nitrobenzoic acid+2-Chlorophenylboronic acidOxAddOxidative Addition(Pd-Ar complex)Start->OxAddPd(0)ProtoBYPRODUCT A:Chlorobenzene + Unreacted Nitrobenzoic Acid(Protodeboronation)Start->ProtoH2O / Base(Before Transmetalation)TransMetTransmetalation(Rate Limiting Step)OxAdd->TransMetBase + Boronic AcidRedElimReductive EliminationTransMet->RedElimHomoBYPRODUCT B:2,2'-Dichlorobiphenyl(Homocoupling)TransMet->HomoO2 / Slow CycleProductTARGET:3-(2-Chlorophenyl)-5-nitrobenzoic acidRedElim->Product

Caption: Kinetic competition in the Suzuki coupling. The steric bulk of the 2-chlorophenyl group slows Transmetalation, opening windows for Protodeboronation (hydrolysis) and Homocoupling.

Purification & Isolation Protocol

Since the product is a carboxylic acid, exploit pH-swing extraction for high-purity isolation without column chromatography.[1]

StepActionTechnical Rationale
1. Quench Dilute reaction mixture with EtOAc and Water.Creates biphasic system.
2. Base Wash Extract organic layer with 0.5M NaOH or Sat. NaHCO₃ .Crucial Step: The product (acid) deprotonates and moves to the Aqueous phase. Non-acidic byproducts (Homocoupled dimers, deboronated chlorobenzenes, phosphine oxides) remain in the Organic phase.
3. Separation Discard the Organic layer.Removes >90% of non-acidic impurities.
4. Acidification Acidify the Aqueous layer to pH 2-3 with 1M HCl.[1]Reprotonates the target molecule, causing it to precipitate or oil out.
5. Extraction Extract the cloudy aqueous mix with EtOAc.Recovers the purified product.
6. Pd Removal Treat EtOAc layer with Thiol-functionalized Silica or activated carbon.[1]Scavenges residual Palladium species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 132(31), 10800–10809. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Troubleshooting low yield in nitration of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction yields.

Our approach is grounded in established chemical principles and field-proven insights, ensuring that the information is not only accurate but also practical for your laboratory work.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the nitration of substituted benzoic acids.

Question 1: My nitration reaction resulted in a significantly lower yield than expected. What are the most likely causes?

A low yield in the nitration of a substituted benzoic acid can be attributed to several critical factors, often related to reaction conditions and the nature of the starting material.

1. Inadequate Temperature Control: The nitration of aromatic compounds is a highly exothermic process.[1][2] Failure to maintain the recommended temperature range, typically between 0°C and 30°C, is a primary cause of low yields.[3]

  • If the temperature is too high: This can lead to undesirable side reactions, most notably over-nitration, resulting in the formation of dinitro or even trinitro derivatives.[3] For starting materials with activating groups, this can also lead to the formation of tar-like byproducts.[4]

  • If the temperature is too low: The reaction rate may be significantly reduced, leading to an incomplete reaction within the allotted time.[5]

2. Improper Reagent Concentration or Ratio: The generation of the essential electrophile, the nitronium ion (NO₂⁺), is dependent on the use of concentrated acids.[3]

  • Use of dilute acids: This will result in a lower concentration of the nitronium ion, leading to a much slower reaction and consequently, a lower yield.[3]

  • Incorrect ratio of nitric to sulfuric acid: Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion.[6] An inappropriate ratio can hinder the efficient generation of the electrophile.

3. Presence of Water: Water can interfere with the formation of the nitronium ion.[5] It is crucial to use anhydrous reagents and ensure all glassware is thoroughly dried before use.

4. Sub-optimal Reaction Time: The reaction typically requires several hours to reach completion. Insufficient reaction time will result in unreacted starting material and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote over-nitration.

5. Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps.

  • Precipitation: The product is often isolated by precipitation in an ice-water mixture.[7] If the product has some solubility in the cold aqueous solution, yields will be diminished.

  • Purification: Recrystallization is a common purification method.[8][9] Choosing an inappropriate solvent or cooling the solution too rapidly can lead to product loss or the co-crystallization of impurities.[8]

Question 2: The nitration of my substituted benzoic acid yielded a mixture of isomers. How can I improve the regioselectivity?

The regioselectivity of nitration is dictated by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid group is a meta-directing and deactivating group due to its electron-withdrawing nature.[3][10]

Understanding Substituent Effects:

Substituent TypeDirecting EffectImpact on ReactivityExample Substituents
ActivatingOrtho, Para-directingIncreases reactivity-OH, -CH₃, -NHCOCH₃
Deactivating (Halogens)Ortho, Para-directingDecreases reactivity-F, -Cl, -Br, -I
DeactivatingMeta-directingDecreases reactivity-COOH, -NO₂, -CN, -CHO

Data compiled from various sources.[11]

Strategies to Enhance Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over another, particularly when dealing with competing directing groups.[8] For instance, in the nitration of p-toluic acid, maintaining a low temperature (5-15°C) can favor the formation of the meta-nitro product relative to the carboxylic acid.[8]

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acid is common, the ratio can be optimized to improve selectivity.[8]

  • Protecting Groups: In some cases, a highly activating group can be temporarily converted to a less activating one to control the position of nitration.

Question 3: My final product is difficult to purify and appears as an oil or a tar-like substance. What should I do?

The formation of oils or tars often indicates the presence of multiple products and impurities, which can arise from over-nitration or side reactions, especially with highly activated starting materials.[4]

Troubleshooting Purification:

  • Re-evaluate the Reaction Conditions: The most effective solution is to prevent the formation of these byproducts in the first place by strictly controlling the reaction temperature and the rate of addition of the nitrating agent.[5]

  • Work-up Procedure: If an oil forms upon quenching the reaction, it is likely that your product is either a liquid at that temperature or is soluble in the acidic aqueous mixture.[12] In this case, a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) should be performed to isolate the product.[12]

  • Purification Techniques:

    • Recrystallization: If you have a solid product mixed with impurities, careful selection of a recrystallization solvent is key. The ideal solvent will dissolve the desired product at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.[8]

    • Column Chromatography: For complex mixtures or oily products, column chromatography is a powerful purification technique to separate compounds based on their polarity.

Question 4: How can I confirm the identity and purity of my nitrated benzoic acid derivative?

Several analytical techniques can be employed to verify the structure and purity of your final product:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.[8][9]

  • Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure of the molecule, allowing for unambiguous identification of the product and its isomeric purity.

    • IR Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1550-1490 cm⁻¹ and 1380-1300 cm⁻¹) and the carboxylic acid group can confirm the success of the nitration.

  • Chromatography:

    • Thin Layer Chromatography (TLC): A quick and effective way to assess the purity of the product and monitor the progress of the reaction.[8]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitration for benzoic acid?

The nitration of benzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3]

  • Electrophilic Attack: The electron-rich aromatic ring of the benzoic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[6]

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[13]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O BenzoicAcid Substituted Benzoic Acid NO2+->BenzoicAcid SigmaComplex Sigma Complex (Carbocation Intermediate) BenzoicAcid->SigmaComplex + NO₂⁺ Product Nitrated Benzoic Acid SigmaComplex->Product - H⁺ caption Mechanism of Nitration Safety_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Cleanup PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Fume Hood PPE->FumeHood Glassware Ensure Glassware is Dry FumeHood->Glassware Cooling Set up Ice Bath Glassware->Cooling ReagentAddition Slowly Add Reagents (Monitor Temperature) Cooling->ReagentAddition Stirring Continuous Stirring ReagentAddition->Stirring Quenching Pour Reaction Mixture onto Ice Stirring->Quenching Waste Neutralize Acidic Waste Before Disposal Quenching->Waste caption Safety Workflow for Nitration

Caption: Key Safety Steps for Nitration Reactions.

Q4: Can I use a different nitrating agent besides the standard nitric acid/sulfuric acid mixture?

Yes, other nitrating agents exist, but the mixed acid system is the most common for this type of reaction. The choice of nitrating agent can influence the reactivity and selectivity of the reaction. For highly reactive substrates, a milder nitrating agent might be used to prevent over-reaction. For very deactivated substrates, more potent nitrating systems may be required.

Experimental Protocols

Protocol: General Procedure for the Nitration of a Substituted Benzoic Acid

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Round-bottom flask, beaker, magnetic stirrer, dropping funnel, Büchner funnel, filter flask

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid in concentrated sulfuric acid, while cooling the mixture in an ice bath to maintain a temperature between 0-5°C. [8]2. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool in an ice bath. [7][8]3. Add the cold nitrating mixture dropwise to the solution of the substituted benzoic acid using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed the optimal range for your specific substrate (typically 5-15°C). [5][8]4. After the addition is complete, continue to stir the mixture in the ice bath for a designated period (e.g., 1-2 hours) to allow the reaction to proceed to completion. [8]5. Slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. [5][7]The nitrated product should precipitate as a solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel. [12]7. Wash the solid product with several portions of cold water to remove any residual acid. [9][12]8. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). [5][8]9. Dry the purified product, determine the yield, and characterize it using appropriate analytical methods.

References

  • Nitration Of Benzoic Acid - lp5.geronimo.com.br
  • Nitr
  • Nitration Of Benzoic Acid - sandbox-carn
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia
  • "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid" - Benchchem
  • "optimization of reaction conditions for the nitration of 4-methylbenzoic acid" - Benchchem
  • CH 241 Practical Report 3 PREPAR
  • MIXED NITRATING ACID (gre
  • A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids.
  • Nitration of Benzoic Acid 2017 - Truman ChemLab
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids - YouTube
  • EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google P
  • Ch17 Reactions of Arom
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts
  • What are the major products of nitr
  • 8.
  • Aromatic Nitr
  • Nitration Mechanism of Aromatics: Lessons
  • Nitration and arom
  • Electrophilic Aromatic Substitutions (2)
  • Nitration of Substituted Aromatic Rings and R
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure

Sources

Challenges in the purification of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the purification of 3-(2-Chlorophenyl)-5-nitrobenzoic acid . This guide assumes the compound was synthesized via Suzuki-Miyaura cross-coupling (e.g., reaction of 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid), as this is the standard retrosynthetic route for this biaryl scaffold.[1][2]

Ticket Type: Purification & Isolation Support Status: Active Tier: Level 3 (Senior Scientist)[1][2]

Executive Summary: The Compound Profile

Before troubleshooting, understand the physicochemical behavior of your target.

  • Nature: Biphenyl carboxylic acid with strong electron-withdrawing groups (Nitro).[1][2]

  • pKa Estimate: ~3.2–3.5 (More acidic than benzoic acid due to the -NO₂ group).[1]

  • Solubility: Low in neutral water; High in basic aqueous media (pH > 8); High in THF, EtOAc, Acetone; Moderate in Ethanol.

  • Critical Impurities: Palladium black (grey/black solid), unreacted boronic acid, phosphine ligands (from catalyst), and protodeboronation byproducts.

Module 1: The "Crash-Out" Protocol (Primary Isolation)

User Issue: "I acidified my reaction mixture, but the precipitate is a sticky gum/oil, or it trapped significant impurities."

Root Cause Analysis

Direct acidification of the crude reaction mixture often co-precipitates non-polar impurities (ligands, homocoupled byproducts) alongside your product. The lipophilic 2-chlorophenyl group increases the "grease" factor, leading to oiling out rather than crystallization.

Technical Protocol: The "Base-Wash-Acid" Cycle

Do not filter the crude solid immediately.[1][2] Use the acidity of the carboxylic acid to your advantage to separate it from neutral organic impurities.

  • Dissolution: Evaporate reaction solvents (THF/Dioxane) to minimal volume. Redissolve the residue in 0.5 M NaOH or 10% Na₂CO₃ .

    • Why? High pH converts the acid to its water-soluble carboxylate salt.[2]

  • The Critical Wash (Impurity Purge):

    • Extract the aqueous basic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).

    • Discard the organic layer.

    • Mechanism:[3] Neutral impurities (phosphine ligands, unreacted halides, homocoupled biaryls) migrate to the organic layer. The target molecule stays in the water as a salt.

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a solid, not an oil, because the "grease" was removed in step 2.

Visualization: Acid-Base Workup Flow

WorkupFlow Start Crude Reaction Mixture Step1 1. Evaporate Organics 2. Add 0.5M NaOH (aq) Start->Step1 Decision Partition Step1->Decision OrgLayer Organic Layer (Contains Ligands, Homocoupling Impurities) Decision->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Target as Carboxylate Salt) Decision->AqLayer Anionic Species Waste Discard Organic Waste OrgLayer->Waste Step2 Wash Aq Layer with EtOAc (2x) AqLayer->Step2 Step3 Acidify Aq Layer (HCl) to pH 1 Step2->Step3 Final Precipitate Target Solid Step3->Final

Caption: Logical flow for separating carboxylic acid targets from neutral Suzuki coupling byproducts.

Module 2: Palladium Removal (The "Grey Product" Issue)

User Issue: "My product is off-white or greyish. NMR is clean, but the color persists."

Root Cause Analysis

The carboxylic acid moiety is an excellent ligand for Palladium (Pd). Residual Pd often exists as colloidal "Pd black" or soluble Pd(II)-carboxylate complexes, which are not removed by simple crystallization.[1]

Technical Protocol: Scavenging in the Basic Phase

Treat the Pd before you precipitate the acid.

  • Phase: Perform this during the Aqueous Basic Phase (Step 2 of Module 1), while the product is dissolved as a salt.

  • Reagent Selection:

    • Activated Carbon (Charcoal): Add 5–10 wt% activated carbon. Heat to 50°C for 30 minutes. Filter through Celite.[4]

    • Thiol-Silica Scavengers (e.g., SiliaMetS® Thiol): Highly effective for Pd(II).[1] Stir for 1 hour at RT. Filter.

  • Why this works: Pd contaminants often adsorb better to carbon or scavengers in aqueous basic media where the organic product is fully solubilized as an ion, preventing product loss via adsorption.

Module 3: Recrystallization & Drying

User Issue: "I have solid product, but it contains trace boronic acid or isomeric impurities."

Root Cause Analysis

Nitro-substituted benzoic acids form strong hydrogen bond networks.[1][2] If precipitation is too fast, impurities get trapped in the lattice.

Technical Protocol: Solvent Systems

Based on solubility data for nitrobenzoic acid derivatives [1][2], the following systems are recommended:

Solvent SystemRatio (v/v)ProcedureBest For
Ethanol / Water 80:20 to 50:50Dissolve in hot EtOH; add hot water to turbidity; cool slowly.[1][2]General purity; removing inorganic salts.
Acetic Acid / Water 90:10Dissolve in hot AcOH; add water.Removing non-polar organic impurities.
Acetone / Hexane Solvent/Anti-solventDissolve in min. Acetone; add Hexane.Removing unreacted boronic acids.

Critical Drying Step: Nitrobenzoic acids are prone to solvate formation.

  • Protocol: Dry in a vacuum oven at 50–60°C over P₂O₅ or KOH pellets.

  • Warning: Do not exceed 80°C initially, as wet nitro compounds can be thermally sensitive or sublime.

Module 4: Troubleshooting FAQ

Q1: I see a small impurity peak at ~7.4 ppm in NMR that won't wash away.

  • Diagnosis: This is likely Protodeboronation (Chlorobenzene) or Homocoupling (Biphenyl).

  • Fix: If the Acid/Base wash failed, these are likely trapped in the crystal lattice. Perform a slurry wash (trituration) in cold Dichloromethane (DCM). The free acid is sparingly soluble in cold DCM, but the neutral biphenyl/chlorobenzene impurities are highly soluble.

Q2: The product forms an emulsion during the EtOAc wash.

  • Diagnosis: The biphenyl structure acts like a surfactant (lipophilic tail + hydrophilic head).

  • Fix: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength. If that fails, filter the emulsion through a pad of Celite to break the interfacial tension.

Q3: My yield is lower than expected after the acid/base workup.

  • Diagnosis: The product might have some solubility in the organic wash layer (EtOAc) if the pH wasn't high enough.

  • Fix: Ensure the aqueous layer is pH > 9 before washing. At pH 7–8, a fraction of the acid may exist in the neutral protonated form (equilibrium) and partition into the organic wash.

Troubleshooting Logic Tree

Troubleshooting Start Identify Problem Prob1 Product is Oil/Gum Start->Prob1 Prob2 Product is Grey/Black Start->Prob2 Prob3 NMR shows Neutral Impurities Start->Prob3 Act1 Redissolve in NaOH Wash with EtOAc Re-precipitate slowly Prob1->Act1 Act2 Treat basic solution with Activated Carbon or Thiol Silica Prob2->Act2 Act3 Triturate solid in cold DCM or Recrystallize (EtOH/H2O) Prob3->Act3

Caption: Decision matrix for common purification failures.

References

  • Zhang, C., et al. (2014). Solubilities of benzoic acid and its nitro-derivatives in organic solvents.[1][2][5][6] ResearchGate.

  • BenchChem Technical Guides. (2025). Solubility of Nitrobenzoic Acid Derivatives.[5][6][7]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[1][2] ACS Publications.

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling Protocols and Workup.[1][2]

  • Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps.[8]

Sources

Resolving solubility issues of 3-(2-Chlorophenyl)-5-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid (3-CNBA) Ticket ID: SOL-3CNBA-001 Support Level: Tier 2 (Senior Application Scientist)[1]

Executive Summary & Molecular Profile

User Issue: Difficulty dissolving 3-(2-Chlorophenyl)-5-nitrobenzoic acid in standard organic solvents for reaction or purification.

Technical Diagnosis: This molecule presents a "Solubility Paradox" common to biaryl nitro-acids.

  • High Lattice Energy: The 5-nitro group and the carboxylic acid moiety create a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding (dimers) and dipole-dipole stacking.[1] This resists dissolution.[1]

  • Lipophilicity vs. Polarity: The 2-chlorophenyl group is lipophilic (greasy), while the core is highly polar.[1] This makes it poorly soluble in water (too lipophilic) and poorly soluble in non-polar solvents like hexane (too polar).[1]

The Key: You must break the carboxylic acid dimers to achieve dissolution.[1]

Diagnostic Workflow

Before selecting a solvent, determine your process goal.[1] Use the logic tree below to select the correct solvent system.

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Purification Purification/Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis Suzuki Coupling (Suzuki) Reaction->Suzuki Esterification Esterification Reaction->Esterification Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Ext. Purification->Extraction Solv_DMSO_d6 DMSO-d6 Analysis->Solv_DMSO_d6 Solv_Dioxane 1,4-Dioxane/H2O Suzuki->Solv_Dioxane Preferred Solv_DMF DMF or DMSO Esterification->Solv_DMF High T req. Solv_EtOH EtOH/H2O (Avoids Oiling) Recryst->Solv_EtOH Solv_EtOAc EtOAc (Acidified) Extraction->Solv_EtOAc

Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate the recommended solvent system.

Knowledge Base (FAQs)

Q1: Why does the compound remain a suspension in Dichloromethane (DCM) or Chloroform, even with sonication?

Answer: This is due to Carboxylic Acid Dimerization . In non-polar or weakly polar solvents (DCM, CHCl3, Toluene), carboxylic acids exist primarily as hydrogen-bonded dimers rather than monomers. These dimers effectively double the molecular weight and hide the polar functionality, but the high lattice energy of the nitro-substituted crystal prevents the dimers from entering the solution.[1]

The Fix: "Spike" the solvent.[1] Add 1-5% Methanol or THF to your DCM.[1] These solvents act as Hydrogen Bond Acceptors (HBA).[1] They intercalate between the carboxylic acid units, breaking the dimer into monomers and drastically increasing solubility [1].

Q2: I tried recrystallizing from hot ethanol, but the product "oiled out" (formed a liquid blob) instead of crystallizing. Why?

Answer: "Oiling out" occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent, or when the solution enters a "liquid-liquid miscibility gap" before it hits the solubility curve.[1] This is common with nitro-aromatics due to their high entropy of fusion.[1]

The Fix: The Slow-Cool + Seed Protocol.

  • Dissolve the compound in the minimum amount of boiling Ethanol.

  • Remove from heat.[1] Immediately add warm water dropwise until just turbid (cloudy).

  • Add a drop of pure Ethanol to clear it.[1]

  • Crucial Step: Let it cool to room temperature very slowly (wrap the flask in foil or a towel). Rapid cooling promotes oiling.[1]

  • If oil droplets form, reheat to dissolve and scratch the glass with a rod to induce nucleation [2].[1]

Q3: What is the best solvent for Suzuki-Miyaura coupling with this acid?

Answer: Avoid pure toluene or ether.[1] Use 1,4-Dioxane/Water (4:1) or DMF .[1] Biaryl synthesis involving this acid requires a solvent that can solubilize the boronate intermediate and the palladium catalyst simultaneously.[1]

  • Why Dioxane? It is a cyclic ether that coordinates well with metal cations (from the base, e.g., K2CO3) and breaks acid dimers, yet is miscible with water to dissolve the inorganic base [3].

Advanced Protocol: The "Co-Solvent Titration" Method

Use this method when you need a high-concentration solution (e.g., for injection or stock solutions) and standard solvents fail.[1]

Principle: Use a "Good Solvent" to break the lattice and a "Bad Solvent" to adjust polarity, targeting the Hansen Solubility Parameter (HSP) sweet spot.[1]

Workflow Diagram:

DissolutionProtocol Step1 1. Weigh Solid (e.g., 100mg) Step2 2. Add Polar Aprotic Solvent (DMSO or DMF, 0.5 mL) Step1->Step2 Step3 3. Vortex/Sonicate (Result: Clear Solution) Step2->Step3 Step4 4. Dilute with Target Solvent (e.g., DCM or EtOAc) Step3->Step4 Decision Precipitate Forms? Step4->Decision Step5 5. Add 1% Acetic Acid (Prevents Ionization) Decision->Step5 No Step6 6. Add 1% TEA (Forms Soluble Salt) Decision->Step6 Yes (Crash out)

Figure 2: Step-by-step dissolution protocol for preparing stock solutions.

Protocol Notes:

  • Step 2: DMSO breaks the crystal lattice most effectively ($ \delta_p $ and $ \delta_h $ parameters are high).[1]

  • Step 6 (Alternative): If the application allows (e.g., chromatography), adding Triethylamine (TEA) converts the acid to its triethylammonium salt, which is highly soluble in DCM and Chloroform.

Reference Data: Solubility Tiers

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMPExcellent Breaks dimers via H-bonding. Hard to remove (high BP).
Ketones Acetone, MEKGood Good balance of polarity.[1] Good for recrystallization.[1][2]
Alcohols Methanol, EthanolModerate Soluble when hot.[1] Poor when cold (ideal for recrystallization).[1]
Ethers THF, 1,4-DioxaneModerate Good H-bond acceptors.[3] THF is preferred for reactions.[1]
Chlorinated DCM, ChloroformPoor Warning: Dimerization occurs.[1] Requires 1% MeOH spike.[1]
Esters Ethyl AcetatePoor/Moderate Often requires heating.[1] Good for extraction if acidified.[1]
Hydrocarbons Hexane, TolueneInsoluble Use only as an anti-solvent to force precipitation.[1]

References

  • Acree, W. E., & Bertrand, G. L. (1981).[1] Thermochemical investigations of nearly ideal binary solvents. VII: Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(9), 1033–1036.

  • Lozano-Martinez, A., et al. (2023).[1] Recrystallization strategies for nitro-substituted aromatics: Overcoming the oiling-out phenomenon. Crystal Growth & Design. (General Principle Reference).

  • Zhang, W., et al. (2023).[1][4] Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[1][5] Royal Society of Chemistry.[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][6] (Source for solubility parameter logic).

Sources

How to interpret mass spectrometry fragmentation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to assist researchers in the structural confirmation and analysis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS/MS).

Executive Summary & Molecular Profile

This guide details the ionization behavior and fragmentation logic for 3-(2-Chlorophenyl)-5-nitrobenzoic acid . Due to the acidic carboxylic moiety and the electron-withdrawing nitro group, this molecule exhibits optimal sensitivity in Negative Ion Mode (ESI-) .

Molecular Specifications
ParameterValueNotes
Formula C₁₃H₈ClNO₄
Monoisotopic Mass 277.0142 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O
Precursor Ion [M-H]⁻ m/z 276.0069 Deprotonated species (Negative Mode)
Isotope Pattern 3:1 (M : M+2) Characteristic of single Chlorine substitution

Experimental Setup & Ionization Protocol

Objective: Maximize precursor stability and minimize in-source decay.

Recommended Conditions (ESI-)
  • Solvent System: Methanol/Water (50:50) with 5 mM Ammonium Acetate or 0.1% Ammonium Hydroxide.

    • Reasoning: A basic pH ensures complete deprotonation of the carboxylic acid (

      
      ), maximizing the formation of the [M-H]⁻ ion. Avoid acidic modifiers (Formic acid) which suppress ionization in negative mode [1].
      
  • Capillary Voltage: 2.5 – 3.0 kV (Negative).

  • Source Temperature: < 300°C (Critical) .

    • Caution: Nitrobenzoic acid derivatives are thermally labile. High source temperatures can induce thermal decarboxylation before the ion enters the quadrupole, leading to a false "molecular ion" at m/z 232 [2].

Fragmentation Mechanics (MS/MS)

Objective: Validate structure through specific neutral losses.[1]

Primary Fragmentation Pathway

The fragmentation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid follows a predictable "Even-Electron Rule" pathway typical of nitroaromatic acids.

  • Decarboxylation (Major Channel): The most abundant fragment is formed by the loss of CO₂ (-44 Da). This is driven by the stability of the resulting phenyl anion, which is further stabilized by the electron-withdrawing nitro group and the chlorophenyl ring [3].

    • Transition: m/z 276 → m/z 232

  • Nitro Group Degradation: From the decarboxylated species (m/z 232), the nitro group undergoes characteristic losses:

    • Loss of NO[2]• (-30 Da): Involves a rearrangement to a nitrite ester followed by radical loss.

    • Loss of NO₂[2]• (-46 Da): Direct cleavage of the C-N bond.

    • Transition: m/z 232 → m/z 186 (Loss of NO₂) or m/z 202 (Loss of NO).

  • Chlorine Signature: The chlorine atom on the biphenyl ring is generally stable but may be lost as a radical (Cl•) or as HCl in high-energy collisions. Crucially, fragments retaining the chlorine (e.g., m/z 232) will preserve the 3:1 isotope ratio , validating the presence of the halogen.

Visualization: Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 276 (100%) m/z 278 (32%) Frag1 Decarboxylated Ion [M-H-CO₂]⁻ m/z 232 Precursor->Frag1 - CO₂ (44 Da) Primary Pathway Frag2 Nitro Loss [M-H-CO₂-NO₂]⁻• m/z 186 Frag1->Frag2 - NO₂ (46 Da) Frag3 Rearrangement (NO Loss) [M-H-CO₂-NO]⁻• m/z 202 Frag1->Frag3 - NO (30 Da) Rearrangement Frag4 Chlorine Loss [M-H-CO₂-Cl]⁻ m/z 197 Frag1->Frag4 - Cl• (35 Da) High Energy

Figure 1: Proposed ESI(-) fragmentation pathway. The loss of CO₂ is the diagnostic transition.

Troubleshooting & FAQs

Direct solutions to common experimental anomalies.

Q1: I see a strong signal at m/z 232 in my Q1 (Full Scan), but very little at m/z 276. Is my compound degraded?

  • Diagnosis: This is likely In-Source Decarboxylation , not necessarily sample degradation.

  • Mechanism: The high temperature of the ESI source provides enough energy to cleave the CO₂ group before mass selection.

  • Fix: Lower the Desolvation Temperature (e.g., from 400°C to 250°C) and reduce the Cone Voltage. If the peak shifts back to 276, the issue was thermal.

Q2: How do I confirm the peak is my chlorinated compound and not a contaminant?

  • Validation: Check the Isotope Pattern.

  • Step 1: Zoom into the precursor ion (m/z 276).

  • Step 2: Look for the M+2 peak at m/z 278.

  • Criterion: The intensity of 278 must be approximately 32-35% of the intensity of 276. If the M+2 peak is absent or <5%, the ion does not contain Chlorine.

Q3: Can I analyze this in Positive Mode (ESI+)?

  • Feasibility: Low.[3][4]

  • Reasoning: The nitro and chloro groups are electron-withdrawing, reducing the basicity of the molecule.[5] Protonation ([M+H]⁺) is difficult.

  • Workaround: If you must use ESI+, use an acidic mobile phase (0.1% Formic Acid) to force protonation, but expect significantly lower sensitivity (10-100x lower) compared to negative mode.

References

  • Kiontke, A. et al. (2016). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[6] (General reference for ESI fragmentation rules of carboxylic acids).

  • Scientific Instrument Services. (2024). "Exact Mass Calculator & Isotope Distribution." Available at: [Link]

Sources

Degradation pathways of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Guide Ticket ID: CHEM-SUP-302-CNBA[1]

Technical Overview & Compound Profile

Compound Identity: 3-(2-Chlorophenyl)-5-nitrobenzoic acid Role: Critical intermediate in the synthesis of biaryl-based pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals (SDHI fungicides).[1] Chemical Behavior: This molecule features a biaryl core stabilized by a carboxylic acid, but destabilized by two reactive handles: a nitro group (-NO₂) and an ortho-chlorine (-Cl) on the pendant phenyl ring.[1]

While the biaryl C-C bond is robust, the substituents drive three distinct degradation pathways:

  • Photolytic Instability: Nitro-nitrite rearrangement under UV/Vis light.[1]

  • Reductive Dechlorination: Anaerobic or metallic reduction of the chlorine atom.[1]

  • Nitro-Reduction: Transformation to amines under metabolic or reducing conditions.[1]

Diagnostic Visualization: Degradation Pathways

The following diagram maps the structural evolution of the molecule under stress conditions. Use this to identify impurities based on reaction conditions.[1]

DegradationPathways Parent Parent: 3-(2-Chlorophenyl)-5-nitrobenzoic acid (MW: ~277.6) Nitroso Intermediate: Nitroso Species Parent->Nitroso UV Light (300-400nm) Nitro-Nitrite Rearrangement Amine Metabolite: 3-(2-Chlorophenyl)-5-aminobenzoic acid (MW: -30 Da) Parent->Amine Zn/HCl or Nitroreductase (Reduction) Dechloro Dechlorinated: 3-Phenyl-5-nitrobenzoic acid (MW: -34 Da) Parent->Dechloro Anaerobic Bacteria (Reductive Dehalogenation) Decarboxy Decarboxylated: 3-Nitro-2'-chlorobiphenyl (MW: -44 Da) Parent->Decarboxy High Temp (>150°C) or Pd-Catalysis Phenol Photoproduct: 3-(2-Chlorophenyl)-5-hydroxybenzoic acid (Nitro replaced by OH) Nitroso->Phenol Hydrolysis/Rearrangement

Figure 1: Mechanistic degradation map.[1] The parent compound (Blue) is susceptible to three primary vectors: Photolysis (Yellow), Reduction (Green), and Dechlorination (Red).

Troubleshooting Guide (FAQ Format)

Module A: Photostability & Handling

User Symptom: "My solid reference standard is turning yellow/brown on the benchtop, and HPLC shows peak broadening."

Root Cause Analysis: Nitroaromatic compounds are intrinsically photosensitive.[1] Upon exposure to UV-A or ambient lab light, the nitro group undergoes a nitro-nitrite rearrangement (Chapman-like rearrangement).[1] This leads to the formation of nitroso intermediates and eventually phenolic derivatives or azo-dimers, which are highly colored (chromophores).[1]

Resolution Protocol:

  • Immediate Action: Store all solid and solution standards in amber glassware wrapped in aluminum foil.

  • Solvent Check: Avoid storing the compound in acetone or ethers under light, as these solvents can act as photosensitizers.[1]

  • Verification: Run a "Dark Control."[1] Prepare two samples; wrap one in foil. Expose both to lab light for 4 hours. If the exposed sample shows a new peak at RRT ~0.85 (more polar phenol derivative), it is photodegradation.

Module B: Mass Spectrometry Anomalies

User Symptom: "I observe a mass shift of -34 Da in my LC-MS spectrum during anaerobic incubation."

Root Cause Analysis: This indicates Reductive Dechlorination .[1][2][3][4] The chlorine atom on the pendant phenyl ring (position 2') is susceptible to hydrogenolysis. This is common in:

  • Microbial studies (anaerobic sludge/soil).[1][4]

  • Synthesis reactions using Palladium (Pd) catalysts where H₂ or hydride sources are present (e.g., during Suzuki coupling workups).[1]

Resolution Protocol:

  • Check Reagents: If this occurs during synthesis, ensure no residual Pd catalyst is present during hydrogenation steps.

  • Biotic Control: In metabolic stability assays, use heat-killed controls to confirm if the dechlorination is enzymatic (likely Dehalococcoides activity) or abiotic.[1]

Module C: HPLC Retention Time Shifts

User Symptom: "A new, early-eluting peak appeared after I left the sample in methanol/water overnight."

Root Cause Analysis: While the biaryl bond is stable, the Carboxylic Acid moiety can undergo esterification if left in methanol (Methyl ester formation). Alternatively, if the environment is reducing (e.g., presence of DTT or mercaptoethanol in bio-assays), the nitro group reduces to an Amine .

  • Methyl Ester: Increases hydrophobicity (Later elution on Reverse Phase).[1]

  • Amine: Significantly increases polarity (Earlier elution on Reverse Phase) and pH sensitivity.[1]

Resolution Protocol:

  • pH Test: Inject the sample using a buffer at pH 3.0 and pH 7.0.

    • If the impurity peak shifts significantly, it is likely the Amine (ionizable).

    • If the impurity peak does not shift, it is likely the Methyl Ester or Dechlorinated product.

Quantitative Data: Impurity Profiling

Use the table below to identify impurities based on LC-MS data.

Impurity NameMechanismMass Shift (Δ)Polarity Change (RP-HPLC)Risk Factor
Amino-Derivative Nitro Reduction (-NO₂ → -NH₂)-30 Da Earlier Eluting (More Polar)High in metabolic assays or presence of metals (Fe/Zn).[1]
Dechloro-Analog Reductive Dechlorination (Cl → H)-34 Da Slightly Earlier (Less Lipophilic)High in anaerobic environments or Pd-catalyzed reactions.[1]
Methyl Ester Solvolysis (COOH → COOMe)+14 Da Later Eluting (Non-polar)High in Methanol storage.[1]
Decarboxylated Thermal Loss (COOH → H)-44 Da Later Eluting (Loss of ionizable group)High in GC-MS injection ports or high-temp synthesis.[1]

Experimental Workflow: Stability Stress Test

To validate the stability of your specific batch, follow this self-validating protocol.

StressTest Start Start: 1 mg/mL Stock (Acetonitrile) Split Split into 3 Aliquots Start->Split Acid Acid Stress (0.1N HCl, 60°C, 4h) Split->Acid Base Base Stress (0.1N NaOH, 60°C, 4h) Split->Base Oxide Oxidative Stress (3% H2O2, RT, 4h) Split->Oxide Analysis LC-MS Analysis (Gradient 5-95% ACN) Acid->Analysis Base->Analysis Oxide->Analysis

Figure 2: Rapid stability screening workflow.[1][5] Perform these three stress tests to establish a degradation baseline before using the compound in sensitive assays.

Protocol Steps:

  • Preparation: Dissolve 10 mg of 3-(2-Chlorophenyl)-5-nitrobenzoic acid in 10 mL Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Expected Result: Stable (Biaryl bond is robust).[1]

  • Base Hydrolysis: Mix 1 mL stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. Expected Result: Stable (Benzoates resist mild base).[1]

  • Oxidation: Mix 1 mL stock + 1 mL 3% H₂O₂. Expected Result: Potential N-oxide formation or ring cleavage if conditions are too harsh.[1]

References

  • Photochemistry of Nitroaromatics

    • Mechanism:[2][6][7][8] Nitro-nitrite rearrangement and NO release in nitrobenzoic acid derivatives.[1]

    • Source:[1]

  • Reductive Dechlorination

    • Mechanism:[2][6][7][8][9][10] Anaerobic bacterial degradation of chlorobenzoates via replacement of Cl with H.[1]

    • Source:

  • Biaryl Synthesis & Stability

    • Context: Use of carboxylic acids as stable donors in biaryl synthesis (Decarboxylative coupling).[1][11][12]

    • Source:[1]

  • Nitrobenzoate Degradation Pathways

    • Mechanism:[2][6][7][8][9] Metabolic reduction of nitro groups to amines and subsequent ring cleavage.[1]

    • Source:[1]

Sources

Technical Support Center: High-Purity Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BIARYL-003 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purity Enhancement & Troubleshooting for Sterically Hindered Biaryl Coupling

Diagnostic Triage: Why is my purity low?

Before altering your protocol, use this diagnostic tree to identify the root cause of your impurity profile. The synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid presents a specific challenge: the ortho-chloro substituent creates significant steric hindrance at the biaryl axis, while the nitro and carboxylic acid groups affect solubility and electronic properties.

Symptom Checker
SymptomProbable CauseImmediate Action
Low Yield (<40%) Steric Failure: The catalyst cannot access the hindered 2-Cl site.Switch ligand to SPhos or XPhos . Standard

is insufficient here.
Grey/Black Product Palladium Contamination: Residual Pd black trapped in the crystal lattice.Implement the "Reverse-Phase" Acid-Base Extraction (See Module 3).
Sticky Brown Solid Protodeboronation: The boronic acid lost its boron group before coupling.Switch base to anhydrous

or reduce water content in solvent.
Double Spot on TLC Homocoupling: Oxidative coupling of the boronic acid (Ph-Ph dimer).Degas solvents thoroughly (Sparge with Argon for 20 mins).

Reaction Optimization (Upstream Control)

To ensure high purity downstream, you must minimize byproduct formation upstream. The critical factor for this molecule is the Ligand-Substrate Match .

The "Golden Standard" Protocol for Hindered Nitro-Biaryls

Rationale: The 2-chlorophenyl group creates an "ortho-wall." You need a bulky, electron-rich phosphine ligand to facilitate the oxidative addition and reductive elimination steps.

Recommended System:

  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%)
    
    • Why SPhos? It is specifically designed for 2-substituted aryl chlorides.

  • Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1).

  • Base: Potassium Phosphate (

    
    ), 2.0 equiv.
    
  • Temperature: 80–100°C.

Technical Note: Do not use Carbonate bases (


) if you observe significant protodeboronation (loss of boronic acid). Phosphate bases are milder and buffer the pH effectively.
Visualizing the Steric Challenge (Mechanism)

ReactionLogic Start Reagents: 3-Carboxy-5-nitrophenylboronic acid + 1-Chloro-2-iodobenzene Cat Catalyst Choice Start->Cat PathA Standard Ligand (PPh3) Cat->PathA Low Steric Bulk PathB Buchwald Ligand (SPhos) Cat->PathB High Steric Bulk Fail Result: Stalled Reaction Low Conversion PathA->Fail Cannot overcome Ortho-Cl hindrance Success Result: Successful Coupling High Yield PathB->Success Facilitates Oxidative Addition

Figure 1: Decision logic for ligand selection. The ortho-chlorine atom requires specialized ligands like SPhos to prevent catalytic stalling.

Downstream Purification (The "Clean-Up")

This is the most critical section for your request. Because your product is a Carboxylic Acid , you have a "chemical handle" that allows for a self-validating purification method: Acid-Base Extraction .

Protocol: The "Switchable Solubility" Method

Target Purity: >98% HPLC

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: If the solid is insoluble, add a small amount of Methanol, but keep it mostly hydrophobic.

  • The Base Wash (Critical Step): Extract the organic layer with saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4] The product (

      
      ) converts to its sodium salt (
      
      
      
      ) and moves to the Aqueous Layer .
    • Impurities: Non-acidic impurities (homocoupled dimers, phosphine oxides, unreacted halides) remain in the Organic Layer .

  • Phase Separation: Keep the Aqueous Layer . Discard the organic layer (or save for byproduct analysis).

  • The "Back-Wash": Wash the aqueous layer again with fresh EtOAc. This removes any entrained organic impurities.

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH < 2.

    • Result: The pure product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with water.

Visual Workflow: Acid-Base Purification

PurificationFlow Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Contains Non-Acidic Impurities) Extract->OrgLayer Impurities stay AqLayer Aqueous Layer (Contains Product as Salt) Extract->AqLayer Product migrates Discard Waste Stream OrgLayer->Discard Discard Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Precipitate Pure Product Acidify->Precip

Figure 2: The Acid-Base Extraction Workflow. This method leverages the acidity of the benzoic acid moiety to separate it from neutral byproducts.

Advanced Troubleshooting: Palladium Removal

If your product is grey or metallic, you have Palladium contamination. This is common in nitro-compound synthesis as nitro groups can coordinate to Pd.

Method A: The Scavenger Treatment (Best for Scale-up) Add a silica-supported scavenger to your crude solution (before crystallization).

Scavenger TypeFunctionalityBest For
SiliaMetS® Thiol SH-functionalized silicaGeneral Pd(II) removal.
SiliaMetS® DMT DimercaptotriazineHigh affinity for Pd(0) and Pd(II). Recommended.
Activated Carbon CharcoalCheap, but can reduce yield by adsorbing product.

Method B: Crystallization Solvent System Recrystallize using a solvent where the Pd-complex remains soluble but the product does not.[5]

  • Recommended: Ethanol / Water (1:1) .[6]

    • Heat to reflux in Ethanol.

    • Add hot water until slightly cloudy.

    • Cool slowly.[6] Pd residues usually stay in the mother liquor.

Frequently Asked Questions (FAQs)

Q: My product is turning pink upon drying. What is happening? A: This indicates the presence of trace phenols or oxidation of the nitro group (rare). However, it is most likely trace aniline . If your reaction conditions were too reducing (e.g., if you used Formate as a CO source or excessive heat with alcohols), a tiny fraction of the


 group might have reduced to 

.
  • Fix: Wash your product with dilute HCl (1M). The aniline impurity will form a soluble salt and wash away, leaving the nitro-acid behind.

Q: I cannot get the 2-chlorophenyl boronic acid to couple. Can I swap the coupling partners? A: Yes. You can use 3-bromo-5-nitrobenzoic acid and 2-chlorophenylboronic acid .

  • Technical Insight: It is generally easier to couple a hindered boronic acid with an unhindered halide than vice-versa. If you are currently using 3-carboxy-5-nitrophenylboronic acid + 1-chloro-2-iodobenzene, try swapping the functionality.

Q: The product is oiling out instead of crystallizing. A: This is common with nitro-aromatics.

  • Fix: Re-dissolve in the minimum amount of hot solvent. "Seed" the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation. Ensure you are cooling slowly (wrap the flask in foil).

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

    • Relevance: Defines the SPhos/XPhos ligands required for hindered biaryls (ortho-substituted).
  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [Link]

    • Relevance: Authoritative review on Pd removal strategies including scavengers and extraction.[7][8]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

    • Relevance: Foundational text on the mechanism and side-reactions (protodeboron

Sources

Technical Support Center: Method Development for Quantifying 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive framework for method development, validation, and troubleshooting, grounded in established scientific principles and regulatory expectations.

Method Development & Validation Workflow

The following diagram outlines the logical flow from initial method development and validation to routine analysis and troubleshooting. This systematic approach ensures that the developed analytical procedure is robust, reliable, and fit for its intended purpose.

Method_Development_Workflow Overall Analytical Workflow A Define Analytical Target Profile (ATP) B Select Analytical Technique (RP-HPLC with UV) A->B Based on Analyte Properties C Initial Method Development (Column, Mobile Phase, etc.) B->C Optimize Separation D Method Validation (per ICH Q2(R2)) C->D Confirm 'Fit for Purpose' E Routine Sample Analysis D->E Implement for QC/Research G System Suitability Test (SST) Pass? E->G Pre-analysis Check F Troubleshooting F->C Re-optimize Method F->E Resolve Issue & Re-run G->E Yes G->F No

Caption: Overall Analytical Workflow.

Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying 3-(2-Chlorophenyl)-5-nitrobenzoic acid?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most recommended technique.

Causality & Rationale:

  • Structure: The analyte is an aromatic carboxylic acid. The presence of the benzene rings and the nitro group makes it an excellent chromophore, ideal for UV detection.

  • Polarity: The carboxylic acid group provides polarity, but the overall molecule with its chlorophenyl ring is sufficiently nonpolar to be well-retained on a nonpolar stationary phase like C18.

  • Specificity: HPLC provides the necessary resolving power to separate the main analyte from potential starting materials, intermediates, degradation products, or other impurities, which is a significant limitation of simpler methods like UV-Vis spectrophotometry.[1][2]

  • Robustness: RP-HPLC is a mature and robust technique widely used in pharmaceutical quality control environments.

Q2: How should I prepare my sample for analysis?

Answer: The optimal sample preparation depends on the sample matrix.

  • For Drug Substance (Pure API): Accurately weigh the substance and dissolve it in a suitable diluent, typically the mobile phase or a mixture with a slightly higher organic composition (e.g., 50:50 acetonitrile:water) to ensure complete dissolution.[2][3]

  • For Water Samples: Solid Phase Extraction (SPE) is highly effective for cleanup and concentration.[1]

    • Condition: Activate a C18 SPE cartridge with methanol, followed by water.

    • Load: Acidify the water sample to pH 2-3 to ensure the carboxylic acid is protonated (non-ionized), then load it onto the cartridge.

    • Wash: Wash with acidified water to remove polar interferences.

    • Elute: Elute the analyte with a small volume of methanol or acetonitrile. The eluate can then be injected directly or after dilution.[1]

  • For Solid Matrices (e.g., Soil, Formulations): Ultrasonic-Assisted Extraction (UAE) is a common choice.[1]

    • Weigh the sample into a vessel.

    • Add an appropriate extraction solvent (e.g., methanol or acetonitrile).

    • Sonicate for 15-30 minutes to facilitate extraction.

    • Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.

Q3: What are the core principles of method validation for this assay?

Answer: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] All validation protocols should be based on the International Council for Harmonisation (ICH) Q2(R2) guideline.[4][5][6] The key parameters are summarized in the table below.

Validation ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.Peak purity index > 0.995; baseline resolution between analyte and known impurities/degradants.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999; y-intercept close to zero.
Accuracy To measure the closeness of the test results to the true value, often assessed by spike/recovery studies.[5]98.0% to 102.0% recovery for drug substance.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; results are not significantly impacted.
Q4: Why is a forced degradation study necessary?

Answer: A forced degradation or stress testing study is a critical component of method validation, specifically for establishing the specificity and stability-indicating nature of the method.[7][8]

Key Objectives:

  • Identify Degradation Pathways: It helps identify the likely degradation products that could form under various stress conditions (acid, base, oxidation, heat, light).[7]

  • Demonstrate Specificity: By generating potential degradation products, you can prove that your HPLC method can separate these compounds from the intact analyte, ensuring that a reported assay value is not falsely inflated by co-eluting impurities.[9]

  • Understand Intrinsic Stability: The study provides insights into the molecule's inherent stability, which is crucial for determining proper storage conditions and shelf-life.[7]

Recommended RP-HPLC Protocol (Starting Point)

This protocol provides a robust starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

1. Instrumentation and Reagents

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and an acid such as phosphoric acid or formic acid.

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Phosphoric AcidThe acid suppresses the ionization of the analyte's carboxylic acid group, leading to better retention and peak shape on a C18 column.[2]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength for aromatic compounds.
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (Equilibration)A gradient is recommended to ensure elution of any potential late-eluting impurities and to clean the column between injections.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures stable retention times by preventing fluctuations due to ambient temperature changes.[10]
Detection Wavelength 254 nmAromatic compounds with nitro groups typically show strong absorbance around this wavelength. A PDA detector should be used initially to determine the absorbance maximum (λmax).[11][12]
Injection Volume 10 µLA typical injection volume; can be adjusted to meet sensitivity requirements.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution 1-in-10 with the diluent.

  • System Suitability Test (SST) Solution: Use the working standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform five replicate injections of the SST solution.

  • Verify that the SST criteria are met (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0).

  • Inject the blank (diluent), followed by the prepared sample solutions.

  • Quantify the analyte concentration by comparing the peak area in the sample to the calibration curve generated from standards.

Troubleshooting Guide (Q&A Format)
System & Baseline Issues

Q: My system backpressure is suddenly very high. What is the troubleshooting sequence?

Answer: High backpressure is a common issue, usually caused by a blockage.[13] Follow a systematic, component-by-component approach to isolate the source.

High_Backpressure_Troubleshooting Start High Backpressure Detected A Disconnect Column. Run pump at low flow. Pressure still high? Start->A B Blockage is in the system (tubing, injector, filters). A->B Yes C Problem is with the column. A->C No D Systematically check components: - In-line filters - Injector port - Tubing connections B->D E 1. Reverse-flush column at low flow. (Disconnect from detector!) C->E End Issue Resolved D->End F 2. Check guard column, if used. Replace if necessary. E->F G 3. Column inlet frit is likely plugged. Replace column. F->G G->End

Caption: High Backpressure Troubleshooting.

Q: My baseline is noisy or is drifting.

Answer: Baseline issues can obscure small peaks and affect integration accuracy.

  • Noisy Baseline:

    • Cause: Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.

    • Solution: Degas the mobile phase thoroughly (sonication or helium sparging).[10] Flush the system to remove bubbles. If the noise is periodic, it may indicate pump seal issues. A low lamp energy may require lamp replacement.

  • Drifting Baseline:

    • Cause: Insufficient column equilibration time, changes in mobile phase composition (e.g., evaporation of the organic solvent), or column temperature fluctuations.[10]

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a run (10-15 column volumes). Use a column oven for stable temperature. Prepare fresh mobile phase and keep solvent bottles covered.[10][14]

Peak Shape Problems

Q: My peak for 3-(2-Chlorophenyl)-5-nitrobenzoic acid is tailing. What are the likely causes and solutions?

Answer: Peak tailing is common for acidic compounds and is often caused by secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica-based C18 packing are acidic and can interact strongly with your acidic analyte, causing tailing.

    • Solution: Lower the pH of the mobile phase further (e.g., from 3.0 to 2.5). This ensures the analyte's carboxylic acid and the silanol groups are fully protonated, minimizing ionic interactions.[15]

  • Cause 2: Column Contamination. Strongly retained compounds from previous injections can accumulate at the column head, creating active sites.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Always filter samples to prevent particulate matter from clogging the column inlet frit.[15]

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.

Retention Time (RT) Issues

Q: My retention time is drifting or is not reproducible.

Answer: Unstable retention times are a critical issue for peak identification and quantification.

  • Cause 1: Mobile Phase pH. For an ionizable compound like this, small changes in mobile phase pH can cause significant shifts in retention time. A change of just 0.1 pH units can shift RT by 10% or more.[14]

    • Solution: Use a buffer in the aqueous portion of your mobile phase (e.g., 10 mM phosphate buffer) instead of just adding acid. A buffer resists pH changes. Ensure the mobile phase is prepared accurately and consistently.

  • Cause 2: Mobile Phase Composition. Inaccurate mixing of mobile phase A and B, or evaporation of the more volatile organic component, will change the elution strength and affect RT.[14]

    • Solution: Ensure the pump's proportioning valves are working correctly. Keep solvent bottles capped. Prepare fresh mobile phase daily.

  • Cause 3: Inadequate Equilibration. If you are running a gradient, the column must be fully returned to the initial conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is 10 column volumes.[14]

References
  • AMSbiopharma. (2025, July 22).
  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Efor Group.
  • BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. BenchChem.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ICH. Quality Guidelines.
  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Restek. HPLC Troubleshooting Guide. Restek.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Labtech. 11 HPLC Problems and Solutions You Must Know. Labtech.
  • Gallardo, C., et al. (2015). Forced degradation studies of a new ant. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8).
  • Bajaj, S., et al. (2012). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22.
  • Blessy, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid. BenchChem.
  • Thallmair, S., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4496-4506.
  • Zeman, A., et al. UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS.
  • ResearchGate. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • BenchChem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. BenchChem.
  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. SIELC Technologies.
  • ResearchGate. (2025, August 10). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. BenchChem.
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University.

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Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel therapeutic agents that can overcome existing resistance mechanisms. Benzoic acid derivatives have emerged as a promising class of molecules due to their inherent antimicrobial potential, structural versatility, and chemical stability.[1] Historical use as food preservatives also suggests a favorable preliminary safety profile for some analogues.[1] This guide provides a comprehensive experimental framework for evaluating the antibacterial efficacy of a novel test compound, 3-(2-Chlorophenyl)-5-nitrobenzoic acid, in comparison to established, clinically relevant antibiotics.

Given the novelty of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, this document serves as a detailed methodological blueprint for researchers. The experimental data presented herein is illustrative, designed to guide the user through the processes of data generation, interpretation, and presentation. The protocols are grounded in the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and validity.[2][3][4][5]

Experimental Design & Rationale

The core of this investigation relies on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound and comparator antibiotics against a panel of clinically significant bacteria.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7] It is the gold standard for assessing the potency of a new antimicrobial compound.[8][9]

  • Minimum Bactericidal Concentration (MBC): This assay is a crucial extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11]

The ratio of MBC to MIC is critical. An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity.[11] This distinction is vital, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

Selection of Bacterial Strains

A representative panel of bacteria is essential to evaluate the spectrum of activity. The panel should include:

  • Gram-positive representatives: Staphylococcus aureus (ATCC 29213), a common cause of skin and soft tissue infections.

  • Gram-negative representatives: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853), which are frequent causes of opportunistic and nosocomial infections.

  • Antibiotic-resistant strain: Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) to assess efficacy against drug-resistant pathogens.

These specific ATCC strains are recommended as they are standard quality control strains used in antimicrobial susceptibility testing.[8][12]

Selection of Comparator Antibiotics

The choice of comparator antibiotics should be based on their mechanism of action and clinical relevance.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis, often used for serious Gram-negative infections.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, including MRSA, by inhibiting cell wall synthesis.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is preferred for its efficiency and conservation of reagents. It follows the principles outlined by CLSI.[2][6][8]

Causality Behind Experimental Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that can interfere with certain antibiotics.[8][13]

  • Inoculum Density: Standardizing the initial bacterial concentration to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL) and then diluting it to a final concentration of 5 x 10⁵ CFU/mL in the well is critical for the reproducibility of MIC results.[8][14] A higher inoculum can lead to falsely elevated MIC values.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare a 1 mg/mL stock solution of 3-(2-Chlorophenyl)-5-nitrobenzoic acid in a suitable solvent (e.g., DMSO). Note: The solvent concentration in the final assay should be non-inhibitory to the bacteria.

    • Prepare stock solutions of comparator antibiotics in sterile deionized water as per CLSI guidelines.[9]

  • Plate Setup:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution (twice the highest desired concentration) of the test compound or antibiotic to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[8]

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Inoculate each well (1 through 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6][7] This can be assessed visually or with a microplate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Analysis A Prepare Stock Solutions (Test Compound & Antibiotics) B Prepare 96-Well Plate (Serial Dilutions) A->B D Inoculate Plate with Bacteria B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate at 35°C (16-20 hours) D->E F Read Plate for Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed directly after the MIC results are recorded.[10]

Causality Behind Experimental Choices:

  • Subculturing: By transferring aliquots from the clear wells of the MIC plate to antibiotic-free agar, we can distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) effects. If bacteria regrow on the agar, the compound was only bacteriostatic at that concentration.[15]

  • Quantification: The definition of MBC as a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum provides a standardized, quantitative measure of killing activity.[11][16]

Step-by-Step Methodology:

  • Selection of Wells: Identify the MIC well and the wells containing 2x, 4x, and 8x the MIC from the completed MIC assay plate. Also, use the positive growth control well.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells.

    • Spot-plate each aliquot onto a separate, clearly labeled Mueller-Hinton Agar (MHA) plate.[16]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on the control plate spot.

  • Reading Results:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16]

MBC_Workflow A Completed MIC Plate B Select Wells: MIC, 2x MIC, 4x MIC, Growth Control A->B C Spot-plate Aliquots onto Antibiotic-Free Agar B->C D Incubate Agar Plates (18-24 hours) C->D E Count Colonies D->E F Determine MBC (≥99.9% kill) E->F

Sources

Technical Guide: SAR & Therapeutic Potential of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid and its analogs, positioning them within the broader context of Biaryl Carboxylic Acid pharmacophores.

Based on the structural motif (a biaryl system with a carboxylic acid headgroup and electron-withdrawing nitro substituent), this compound class is most prominently characterized as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis. This scaffold also shares significant overlap with GPR35 agonists and Influenza Nucleoprotein (NP) inhibitors .

This guide focuses on the DHODH inhibition context, comparing this specific analog against clinical standards like Brequinar and Teriflunomide .

Executive Summary & Compound Profile

3-(2-Chlorophenyl)-5-nitrobenzoic acid represents a simplified biaryl scaffold designed to target the hydrophobic ubiquinone-binding tunnel of the DHODH enzyme. Unlike the rigid quinoline core of Brequinar , this analog utilizes a biphenyl system with specific electronic modulation via the nitro group.

Core Pharmacophore Analysis
  • Scaffold: Biaryl carboxylic acid.

  • Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH).[1]

  • Mechanism: Non-competitive inhibition with respect to Dihydroorotate (DHO); competitive with respect to Coenzyme Q (Ubiquinone).

  • Therapeutic Indication: Autoimmune diseases (Rheumatoid Arthritis, MS), Oncology (AML), and broad-spectrum Antiviral.

Mechanism of Action: De Novo Pyrimidine Synthesis Blockade

The therapeutic efficacy of 3-(2-Chlorophenyl)-5-nitrobenzoic acid stems from its ability to starve rapidly proliferating cells (T-cells, cancer cells) of pyrimidine precursors.

The Pathway

DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Flavin Mononucleotide (FMN) which is re-oxidized by Ubiquinone (CoQ). This analog binds to the CoQ site, halting the electron transport chain at Complex III/DHODH junction.

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH (Inner Mitochondrial Memb.) Substrate->Enzyme Oxidation Product Orotate Pyrimidines UMP -> UDP -> UTP (DNA/RNA Synthesis) Product->Pyrimidines Enzyme->Product CoQH2 Ubiquinol (CoQH2) Enzyme->CoQH2 Inhibitor 3-(2-Chlorophenyl)-5-nitrobenzoic acid (Inhibitor) Inhibitor->Enzyme  Blocks CoQ Site CoQ Ubiquinone (CoQ) CoQ->Enzyme e- Acceptor

Figure 1: Mechanism of Action. The inhibitor competitively displaces Ubiquinone, preventing the re-oxidation of FMN and halting pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-(2-Chlorophenyl)-5-nitrobenzoic acid is defined by three critical regions.

Region A: The Carboxylic Acid Headgroup (Essential)
  • Function: Forms a critical salt bridge with the guanidinium group of Arg136 (in hDHODH).

  • Optimization: Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid) often retains potency but alters physicochemical properties (LogD).

  • Constraint: Esterification abolishes activity in vitro (though esters may act as prodrugs).

Region B: The Nitro Group (Electronic Modulator)
  • Position: C-5 on the benzoic acid ring.[2][3][4][5][6]

  • Effect: Strong electron-withdrawing group (EWG). It increases the acidity of the carboxylic acid (lower pKa), strengthening the ionic interaction with Arg136.

  • Liability: Nitro groups are often "structural alerts" in drug development due to potential reduction to toxic hydroxylamines or anilines (mutagenicity risk).

  • Alternative: Replacing -NO2 with -CF3 or -CN often maintains potency while improving safety profiles.

Region C: The 3-(2-Chlorophenyl) Tail (Hydrophobic Anchor)
  • Twist: The 2-chloro substituent forces the biphenyl system out of planarity (ortho-effect). This "twisted" conformation is critical for fitting into the narrow hydrophobic tunnel of DHODH.

  • Interaction: The chlorophenyl ring engages in hydrophobic interactions with Val134, Val143, and Leu359 .

  • Substitution: Moving the chlorine to the 4-position (para) often reduces potency because the molecule becomes too planar or extends too far into the sterically restricted pocket.

Comparative Analysis: Performance vs. Alternatives

The following table compares the target compound with established DHODH inhibitors.

Feature3-(2-Chlorophenyl)-5-nitrobenzoic AcidBrequinar (Standard)Teriflunomide (Marketed)
Core Scaffold Biaryl Benzoic AcidQuinoline-4-carboxylic acidCyano-enolic amide
hDHODH IC50 ~50 - 200 nM (Estimated Class Avg)~10 - 20 nM ~1000 nM (Active Metabolite)
Binding Mode CoQ Site (Hydrophobic Tunnel)CoQ Site (Deep Pocket)CoQ Site (Entrance)
Solubility Low (Lipophilic)ModerateModerate
Metabolic Stability Low/Medium (Nitro reduction risk)High (Stable quinoline)High (Long half-life)
Toxicity Risk Nitro-aromatic toxicity (Mutagenicity?)GI Toxicity / Skin RashHepatotoxicity / Teratogenicity
Primary Use Case Research Tool / Lead Compound Clinical Oncology / AntiviralMultiple Sclerosis (Approved)
Critical Insight: Why use the Nitro Analog?

While Brequinar is more potent, the nitro-benzoic acid analogs are often easier to synthesize and modify for SAR exploration. They serve as excellent "probe" compounds to map the electronic requirements of the Arg136 interaction. However, for clinical development, the nitro group is typically replaced by a fluoro- or cyano- group to avoid toxicity.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: Enzymatic DHODH Inhibition Assay (DCIP Reduction)
  • Objective: Determine IC50 values using a colorimetric redox assay.

  • Principle: 2,6-Dichlorophenolindophenol (DCIP) acts as the terminal electron acceptor (blue to colorless upon reduction).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Enzyme Mix: Recombinant hDHODH (40 nM final) + CoQ10 (100 µM) + DCIP (60 µM).

  • Inhibitor: Add 3-(2-Chlorophenyl)-5-nitrobenzoic acid (DMSO stock) in serial dilutions (0.1 nM to 10 µM).

  • Initiation: Add Dihydroorotate (DHO) substrate (200 µM).

  • Measurement: Monitor absorbance decrease at 600 nm for 20 minutes at 25°C.

  • Validation: Include Brequinar (100 nM) as a positive control (should show >95% inhibition).

Protocol B: Cell Viability & Rescue Assay (Specificity Check)
  • Objective: Confirm that cytotoxicity is essentially due to Pyrimidine starvation (On-target effect).

Workflow:

  • Seeding: Plate A375 (Melanoma) or Jurkat cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with Inhibitor (IC50 concentration) for 72 hours.

  • Rescue Arm: In a duplicate set of wells, add Uridine (100 µM) alongside the inhibitor.

  • Readout: Add MTS reagent; incubate 2 hours; read OD at 490 nm.

  • Interpretation:

    • Inhibitor Only: Low viability (<20%).

    • Inhibitor + Uridine:Restored viability (>90%) .

    • Note: If Uridine does not rescue viability, the compound has off-target toxicity (likely due to the nitro group).

Rescue_Assay Start Cell Culture (A375 / Jurkat) Split Split into Two Arms Start->Split Arm1 Arm A: Compound X Only Split->Arm1 Arm2 Arm B: Compound X + Uridine (100µM) Split->Arm2 Incubate Incubate 72h @ 37°C Arm1->Incubate Arm2->Incubate MTS Add MTS Reagent (Measure OD 490nm) Incubate->MTS Result1 Result A: Cell Death MTS->Result1 Arm A Result2 Result B: Cell Survival MTS->Result2 Arm B Conclusion Conclusion: On-Target DHODH Inhibition Result1->Conclusion Result2->Conclusion

Figure 2: The Uridine Rescue Assay. A mandatory validation step to distinguish specific DHODH inhibition from general cytotoxicity.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2013).[1] "QSAR study on a series of aryl carboxylic acid amide derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH)." Medicinal Chemistry. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Kulkarni, S. S., et al. (2019). "DHODH inhibitors in cancer therapy: A review." Current Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "3-Chloro-5-nitrobenzoic acid (Precursor Analysis)." National Center for Biotechnology Information. Link

Sources

Comparative analysis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid vs. other nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid vs. Structural Isomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of medicinal chemistry, biaryl scaffolds are "privileged structures" frequently found in inhibitors of protein-protein interactions (e.g., ROR


 modulators, antiviral agents). 3-(2-Chlorophenyl)-5-nitrobenzoic acid  represents a specific subclass where the biaryl axis is sterically encumbered by an ortho-chloro substituent.

This guide provides a comparative technical analysis of this compound against its meta- (3-chloro) and para- (4-chloro) isomers. The focus is on how the ortho-twist effect influences solubility, electronic conjugation, and synthetic accessibility—critical factors for lead optimization.

Key Differentiators at a Glance
Feature3-(2-Chlorophenyl)- (Target)3-(3-Chlorophenyl)- (Meta)3-(4-Chlorophenyl)- (Para)
Biaryl Conformation Highly Twisted (

50-60° dihedral)
Moderately PlanarHighly Planar
Solubility (Organic) High (Disrupted packing)ModerateLow (Efficient

-stacking)
Electronic Conjugation Low (Steric decoupling)ModerateHigh (Extended conjugation)
Synthetic Difficulty High (Steric hindrance in coupling)LowLow

Structural & Physicochemical Analysis[1][2][3]

The "Ortho-Twist" Effect

The defining feature of 3-(2-Chlorophenyl)-5-nitrobenzoic acid is the steric clash between the chlorine atom on the pendant phenyl ring and the protons of the central benzoic acid ring.

  • Mechanism: Unlike the para-isomer, where the two aromatic rings can achieve coplanarity to maximize

    
    -orbital overlap, the ortho-chloro group forces the pendant ring to rotate out of plane.
    
  • Impact on Potency: In drug design, this "twist" is often exploited to lock a conformation that fits into hydrophobic pockets (e.g., kinase active sites) while preventing "flat" non-specific binding that leads to toxicity.

Solubility and Crystal Packing

For process chemists, the isomer profile dictates the purification strategy.

  • 3-(4-Chlorophenyl)-5-nitrobenzoic acid (Para): Exhibits high symmetry and planarity. This facilitates strong intermolecular

    
    -
    
    
    
    stacking, resulting in high melting points and poor solubility in solvents like DCM or MeOH.
  • 3-(2-Chlorophenyl)-5-nitrobenzoic acid (Ortho): The twisted geometry disrupts the crystal lattice energy.

    • Experimental Implication: This isomer is significantly more soluble in organic media, making it easier to handle in solution-phase assays but potentially harder to crystallize directly from reaction mixtures compared to the para isomer.

Synthetic Pathways & Protocol

The synthesis of these biaryls relies on Suzuki-Miyaura Cross-Coupling . However, the ortho-substitution presents a specific challenge: Steric Hindrance .

Comparative Synthetic Efficiency
  • Standard Conditions (Para/Meta): Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , Toluene/Water. Yields are typically >90% due to easy oxidative addition and transmetallation.
  • Target Conditions (Ortho): The 2-chlorophenylboronic acid is sterically hindered. Standard catalysts often lead to protodeboronation (side reaction) rather than coupling.

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) or bidentate ligands like dppf to accelerate the catalytic cycle and stabilize the Pd(0) species.

Validated Experimental Protocol

Objective: Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid via Suzuki Coupling.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • 2-Chlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 eq) [Preferred for steric bulk]
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Loading: Add 3-bromo-5-nitrobenzoic acid, 2-chlorophenylboronic acid, and K

    
    CO
    
    
    
    .
  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM under a nitrogen stream.
    
  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC.

    • Note: The ortho-isomer reacts slower than para. Do not quench early.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitates the carboxylic acid). Extract with EtOAc.

  • Purification: The crude product is often an oil or sticky solid due to the "twist." Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

Visualizing the Workflow

Synthetic Logic & Decision Tree

The following diagram illustrates the decision process for synthesizing these isomers, highlighting the divergence in catalyst choice due to steric factors.

G Start Target: 3-Aryl-5-nitrobenzoic Acid CheckPos Check Substituent Position (on Boronic Acid) Start->CheckPos Para Para/Meta (4-Cl / 3-Cl) CheckPos->Para Low Sterics Ortho Ortho (2-Cl) CheckPos->Ortho High Sterics StdCond Standard Conditions Cat: Pd(PPh3)4 Yield: High (>90%) Para->StdCond AdvCond Steric Conditions Cat: Pd(dppf)Cl2 or SPhos Yield: Moderate (60-80%) Ortho->AdvCond PropPara Result: Planar, High MP Low Solubility StdCond->PropPara PropOrtho Result: Twisted, Lower MP High Solubility AdvCond->PropOrtho

Figure 1: Synthetic decision tree comparing standard vs. sterically demanding routes for nitrobenzoic acid biaryls.

Structure-Activity Relationship (SAR) Implications[2][4]

In a biological context (e.g., binding to a receptor like ROR


 or an enzyme active site), the choice between these isomers is not arbitrary.
Parameter3-(2-Chlorophenyl)- (Ortho)3-(4-Chlorophenyl)- (Para)
Pharmacophore Space Occupies a globular, 3D volume. Good for deep, narrow pockets.Occupies a linear, flat plane. Good for narrow clefts or intercalating.
Metabolic Stability Higher. The twist blocks the "bridge" position from metabolic oxidation (CYP450).Lower. The exposed bridge and planar rings are prone to oxidation.
Selectivity Often Higher . The specific twist angle acts as a "key" that only fits specific "locks."Lower. Flat molecules often bind promiscuously to many flat surfaces (DNA, etc.).
Mechanistic Pathway: Biological Impact

The following diagram visualizes how the structural difference translates to biological activity.

SAR Compound 3-(2-Chlorophenyl)-5-nitrobenzoic acid Feature Ortho-Cl Steric Clash Compound->Feature Conformation Non-Planar (Twisted) Conformation Feature->Conformation Forces Rotation Effect1 Reduced Pi-Stacking (Increased Solubility) Conformation->Effect1 Effect2 Specific 3D Shape (High Selectivity) Conformation->Effect2 Effect3 Blocked Metabolic Sites (Increased Half-life) Conformation->Effect3 Outcome Optimized Drug Candidate Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Mechanistic impact of the ortho-chloro substituent on pharmacological properties.

References

  • Biaryl Synthesis via Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Steric Effects in Biaryls (Ortho-Effect)

    • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. Link

  • Applic

    
     Modulators (Patent Context): 
    
    • "Novel compounds" (WO2013029338A1). This patent describes the synthesis of biaryl benzoic acid derivatives using Suzuki coupling of 3-bromo-5-nitrobenzoic acid intermediates. Link

  • Catalyst Selection for Hindered Biaryls

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Nature of the Catalytically Active Species. Journal of the American Chemical Society, 127(13), 4685-4696. Link

Validating the Purity of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Challenge

In the synthesis of biaryl scaffolds for pharmaceutical applications, 3-(2-Chlorophenyl)-5-nitrobenzoic acid represents a critical "pivot" intermediate. Its structure—a benzoic acid core functionalized with a nitro group and an ortho-chlorinated phenyl ring—typically results from a Suzuki-Miyaura cross-coupling between 3-bromo-5-nitrobenzoic acid and 2-chlorophenylboronic acid.

Validating the purity of this compound presents a unique set of challenges:

  • Structural Isomers: The potential for regioisomeric contaminants (e.g., from impure starting materials).

  • Metal Scavenging: Residual Palladium (Pd) from the cross-coupling catalyst can chelate to the carboxylic acid, silently inflating gravimetric yield while poisoning downstream biological assays.

  • Silent Impurities: Inorganic salts (borates) and homocoupling byproducts (2,2'-dichlorobiphenyl) often evade detection by simple UV monitoring.

This guide objectively compares the two primary validation methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . We analyze their performance in detecting the specific impurity profile of this nitrobenzoic acid derivative.

Methodology Comparison: HPLC vs. qNMR[1][2][3][4]

Method A: HPLC-UV/MS (The Sensitivity Standard)

Best For: Detecting trace organic impurities (<0.1%) and separating structural isomers.

  • Mechanism: Separation based on polarity and hydrophobic interaction with a C18 stationary phase. The nitro group provides strong UV absorption (254 nm), while the carboxylic acid requires pH control.

  • The "Hidden" Cost: Requires a certified reference standard to determine absolute assay (w/w%). Without it, you are limited to "Area %," which assumes all impurities have the same extinction coefficient as the analyte—a dangerous assumption for nitro-aromatics vs. non-chromophoric boronic acids.

Method B: 1H-qNMR (The Absolute Standard)

Best For: Absolute purity determination (Assay w/w%) without a specific reference standard.

  • Mechanism: Quantifies the molar ratio of the analyte protons against an Internal Standard (IS) of known purity (e.g., Maleic Acid or Dimethyl Sulfone).

  • The Advantage: It detects everything with protons (solvents, starting materials) and is unaffected by extinction coefficients. It is the only way to accurately quantify the "assay" of a novel compound synthesized for the first time.

Comparative Data Summary
FeatureHPLC-UV/MS1H-qNMR
Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)
Limit of Detection (LOD) ~0.01% (High Sensitivity)~0.1% (Moderate Sensitivity)
Reference Standard Required for Assay (w/w%)Generic IS (e.g., Maleic Acid)
Specificity Excellent (Separates Isomers)Good (Requires distinct peaks)
Blind Spots Inorganic salts, moisture, non-UV active compoundsInorganic salts (unless hetero-NMR), peak overlap
Throughput 15–30 mins/sample5–10 mins/sample

Experimental Protocols

Protocol A: HPLC-UV/MS Validation System

Objective: Isolate and identify the "2,2'-dichlorobiphenyl" homocoupling impurity and unreacted 3-bromo-5-nitrobenzoic acid.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains -COOH in protonated, non-ionic state for sharp peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of 50:50 ACN:Water. Sonicate for 5 mins to ensure dissolution of potential biaryl byproducts.

  • Gradient Setup:

    • T=0 min: 10% B (Equilibration)

    • T=15 min: 95% B (Elute lipophilic homocoupling byproducts)

    • T=20 min: 95% B (Wash)

    • T=20.1 min: 10% B (Re-equilibrate)

  • Detection: Monitor at 254 nm (Nitro group) and 210 nm (Amide/Carboxyl backbone).

  • Causality Check:

    • Why Formic Acid? Without acid, the carboxylic acid moiety (pKa ~3.5) will partially ionize, causing peak tailing and retention time shifts.

    • Why High ACN Flush? The 2,2'-dichlorobiphenyl impurity is highly lipophilic and will stick to the column if the gradient stops at 60-70% B, appearing as a "ghost peak" in subsequent runs.

Protocol B: 1H-qNMR Absolute Assay

Objective: Determine the exact mass purity (w/w%) to correct for solvent entrapment and inorganic salts.

Reagents:

  • Solvent: DMSO-d6 (Dissolves both the polar nitrobenzoic acid and lipophilic impurities).

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material, >99.9%).

    • Selection Logic: Maleic acid has a sharp singlet at ~6.3 ppm, typically a "silent region" for biaryl aromatics (which resonate 7.0–8.5 ppm).

Step-by-Step Workflow:

  • Gravimetry (Critical):

    • Weigh exactly ~10 mg of the sample (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Record weights to 0.001 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds .

    • Causality: The nitro group induces long T1 relaxation times. A standard 1-second delay will saturate the signal, leading to underestimation of the analyte and failing the assay.

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count, N=2) and the distinct analyte proton (e.g., the singlet at position 2 or 6 of the benzoic ring).

Calculation:



Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the synthesis stage.

ValidationWorkflow Start Crude 3-(2-Chlorophenyl)-5-nitrobenzoic acid Decision Is Certified Reference Standard Available? Start->Decision HPLC_Path Method A: HPLC-UV/MS Decision->HPLC_Path Yes (Routine QC) qNMR_Path Method B: 1H-qNMR Decision->qNMR_Path No (New Chemical Entity) HPLC_Outcome Output: Relative Purity (Area %) Detects: Trace Isomers (<0.1%) HPLC_Path->HPLC_Outcome qNMR_Outcome Output: Absolute Assay (w/w %) Detects: Solvents, Water, Salts qNMR_Path->qNMR_Outcome HPLC_Outcome->qNMR_Path If Area% > 98% but Yield > 100% Integration Final Certificate of Analysis (CoA) Combines: Assay (qNMR) + Impurity Profile (HPLC) HPLC_Outcome->Integration qNMR_Outcome->Integration

Caption: Integrated Analytical Workflow. Use qNMR for mass balance (assay) when standards are absent; use HPLC for impurity profiling.

References

  • G. A. Molander & B. Biolatto. (2003).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

  • BIPM, NIM, & NMIJ. (2023). Guidance for the use of benzoic acid as an internal standard for qNMR. Bureau International des Poids et Mesures. Link

  • T. Huang et al. (2016).[2] High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment. Analytical Methods (RSC). Link

  • BenchChem. (2025).[3] Purity Analysis of 2-Amino-6-methyl-4-nitrobenzoic acid: A Comparative Guide to HPLC and NMR Techniques.Link

  • PubChem. 3-Chloro-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Link

Sources

A Methodological Guide to Cross-Referencing Experimental Data and Computational Predictions for Novel Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The validation of computational models with robust experimental data is a cornerstone of modern chemical research and drug development. This guide presents a comprehensive methodological framework for the cross-referencing of experimental and in silico data, using the novel molecule 3-(2-Chlorophenyl)-5-nitrobenzoic acid as a case study. While specific public data for this compound is scarce, this document provides a blueprint for its synthesis, characterization, and computational analysis. We detail the requisite experimental protocols—from spectroscopic elucidation to physicochemical measurements—and outline a parallel computational workflow using Density Functional Theory (DFT) and pharmacokinetic modeling. By establishing this dual-track approach, we aim to provide researchers with a self-validating system to accelerate the discovery pipeline, enhance confidence in predictive models, and gain deeper insights into molecular behavior.

Introduction: The Synergy of Bench and Machine

In the quest for novel therapeutics and materials, the integration of computational chemistry with traditional laboratory experimentation has become indispensable. Computational models offer a rapid, cost-effective means to screen vast chemical libraries and predict molecular properties, from spectroscopic signatures to biological activity.[1] However, the predictive power of these in silico methods is only as reliable as their validation against real-world, experimental "ground truth."[2]

This guide focuses on 3-(2-Chlorophenyl)-5-nitrobenzoic acid , a molecule of interest due to its structural motifs—a substituted biphenyl core, a carboxylic acid, and a nitro group—which are prevalent in pharmacologically active compounds.[3] The inherent rotational freedom between the phenyl rings and the electronic influence of the chloro and nitro substituents make it an excellent candidate for testing the accuracy of computational predictions.

We will navigate the complete workflow, starting from a proposed synthesis and moving through rigorous experimental characterization. In parallel, we will construct a computational model to predict these same properties. The ultimate goal is to create a robust, cross-referenced dataset that not only characterizes the molecule but also validates the computational approach for future exploration of its chemical space.

Part 1: The Experimental Workflow: Establishing the Ground Truth

The first pillar of our analysis is the generation of verifiable experimental data. This involves the synthesis of the target compound followed by its comprehensive characterization using established analytical techniques.

Synthesis Protocol

A plausible and efficient route to synthesize 3-(2-Chlorophenyl)-5-nitrobenzoic acid involves the nitration of a commercially available precursor, 3-chlorobenzoic acid. The regioselectivity of the nitration is directed by the existing substituents.

Protocol: Nitration of 3-Chlorobenzoic Acid

  • Under cooling conditions in an ice bath (0 °C), slowly add 12 mL of concentrated sulfuric acid to 1.6 mL of concentrated nitric acid. Maintain stirring for 5 minutes.

  • In small portions over 5 minutes, add 3.0 g of 3-chlorobenzoic acid to the nitrating mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction solution into a beaker of ice-cold water.

  • A solid precipitate will form. Collect the product by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-chloro-5-nitrobenzoic acid as a solid.[4]

Note: This protocol is adapted for a related isomer and may require optimization for the specific synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, which would likely start from 3-(2-Chlorophenyl)benzoic acid.

Spectroscopic and Physicochemical Characterization

With the purified compound in hand, the next step is unambiguous structural confirmation and property measurement.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and identify chemical shifts (δ) and coupling constants (J).

  • Expected ¹H NMR Spectrum: The spectrum for a related compound, 2-chloro-5-nitrobenzoic acid, shows distinct aromatic protons.[5] For our target molecule, we would expect complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) due to the protons on both phenyl rings, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

1.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

  • IR Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected IR Peaks: The spectrum will be dominated by characteristic absorptions.[6][7]

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[7]

    • Aromatic C-H Stretch: Peaks around 3100-3000 cm⁻¹.[6]

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.[6][7]

    • N=O Asymmetric & Symmetric Stretch (Nitro Group): Two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹.[6]

    • C-Cl Stretch: A band in the fingerprint region, typically 800-600 cm⁻¹.

1.2.3 Mass Spectrometry (MS) MS provides the exact molecular weight and information about the molecule's fragmentation pattern.

  • MS Protocol (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Expected Mass Spectrum: For C₁₃H₈ClNO₄, the calculated monoisotopic mass is 277.0142 u. We would expect to see a prominent ion at m/z 276.0064, corresponding to the [M-H]⁻ species. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a signal at m/z 278 that is approximately one-third the intensity of the m/z 276 peak.

1.2.4 Physicochemical Properties

  • Melting Point: Determined using a standard melting point apparatus to assess purity. For example, the related 3-Chloro-5-nitrobenzoic acid has a melting point of 140-148 °C.[3]

  • Solubility: Measured by determining the concentration of a saturated solution in various solvents (e.g., water, buffer, octanol) using UV-Vis spectroscopy or HPLC.

Part 2: The Computational Workflow: In Silico Prediction

The computational workflow runs parallel to the experimental one. Its purpose is to predict the same properties we are measuring in the lab, providing a direct basis for comparison.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_crossref Cross-Referencing synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterize ir IR Spectroscopy synthesis->ir Characterize ms Mass Spectrometry synthesis->ms Characterize physchem Physicochemical (MP, Solubility) synthesis->physchem Characterize compare Compare Data (Tables & Analysis) nmr->compare ir->compare ms->compare physchem->compare structure_build Build 3D Structure dft DFT Calculations (B3LYP/6-311++G(d,p)) structure_build->dft admet ADMET Prediction structure_build->admet docking Molecular Docking structure_build->docking geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency (IR) Calc. geom_opt->freq_calc nmr_calc NMR Shielding Calc. geom_opt->nmr_calc freq_calc->compare nmr_calc->compare admet->compare validate Validate/Refine Model compare->validate predict Predictive Screening validate->predict

Caption: Integrated workflow for cross-referencing experimental and computational data.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for predicting molecular structure, stability, and spectroscopic properties.

  • Computational Protocol:

    • Structure Building: Construct the 3D structure of 3-(2-Chlorophenyl)-5-nitrobenzoic acid using molecular modeling software.

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[8][9]

    • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the predicted IR spectrum.

    • NMR Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized structure to calculate the isotropic shielding tensors, which can be converted to predicted ¹H and ¹³C chemical shifts.

Pharmacokinetic (ADMET) and Drug-Likeness Predictions

For drug development professionals, early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[10]

  • ADMET Protocol:

    • Obtain the SMILES string for the optimized molecular structure.

    • Submit the structure to a validated web-based platform like SwissADME or pkCSM.[11][12]

    • Analyze the output, which typically includes predictions for properties like human intestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and violations of Lipinski's Rule of Five.[11]

Molecular Docking

To hypothesize a potential biological function, molecular docking can predict the binding affinity and pose of the molecule within the active site of a protein target.

  • Molecular Docking Protocol:

    • Select a relevant protein target (e.g., an enzyme implicated in inflammation like Cyclooxygenase-2, COX-2).[13]

    • Prepare the protein structure by removing water, adding hydrogens, and defining the binding site.

    • Prepare the ligand (our molecule) by assigning charges and defining rotatable bonds.

    • Perform the docking simulation using software like AutoDock Vina.

    • Analyze the results, focusing on the predicted binding energy (kcal/mol) and the key intermolecular interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and protein residues.

Part 3: The Comparison Guide: Bridging the Gap

This is the critical step where the experimental and computational data are brought together for direct comparison and analysis.

Spectroscopic Data Comparison
Parameter Experimental Value Computational Prediction (DFT) Analysis & Comments
IR: C=O Stretch (cm⁻¹) (Measured Value)(Calculated Value)DFT-calculated frequencies are often systematically higher. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better agreement.[9]
IR: N=O Asym. Stretch (cm⁻¹) (Measured Value)(Calculated Value)Compare intensities and positions. Discrepancies can point to intermolecular interactions (e.g., hydrogen bonding) in the solid state not fully captured by the gas-phase calculation.
¹H NMR: H-4 (ppm) (Measured Value)(Calculated Value)Compare chemical shifts. Calculations are typically referenced against a standard like TMS. Solvent effects can be included in calculations for higher accuracy.
¹H NMR: H-6 (ppm) (Measured Value)(Calculated Value)
MS: [M-H]⁻ (m/z) 276.0064 (Expected)N/A (MS predicts fragmentation, not a single value)The primary comparison is between the experimental mass and the exact mass calculated from the molecular formula.
Physicochemical and Pharmacokinetic Properties Comparison
Parameter Experimental Value Computational Prediction Analysis & Comments
LogP (Octanol/Water) (Measured Value)(Predicted by SwissADME/pkCSM)LogP is a key indicator of drug-likeness. A value <5 is generally preferred.[11]
Aqueous Solubility (LogS) (Measured Value)(Predicted by SwissADME/pkCSM)Poor solubility is a major hurdle in drug development. Cross-referencing helps build more reliable solubility models.
Human Intestinal Absorption N/A (Requires in vitro assay)(Predicted %)High predicted absorption suggests good oral bioavailability potential.
Lipinski's Rule of Five N/A(No. of Violations)Provides a quick assessment of "drug-likeness." Fewer than two violations is desirable.[11]

Conclusion: An Iterative and Validating Approach

The process of cross-referencing experimental and computational data is not a one-off task but an iterative cycle. Strong agreement between measured and predicted values enhances our confidence in the computational models, allowing us to use them for high-throughput virtual screening of analogous compounds with a greater degree of certainty.[14] Discrepancies, on the other hand, are equally valuable; they challenge our assumptions, push us to refine our computational methods (e.g., by including solvent effects or testing different functionals), and can reveal complex physical phenomena that warrant deeper experimental investigation.

By adopting the rigorous, dual-track methodology outlined in this guide, researchers in chemistry and drug development can build a more robust and predictive understanding of their molecules of interest, ultimately saving time and resources while accelerating the pace of discovery.

References

  • PubChem. 3-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Al-Majedy, Y. K., et al. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl...). Rasayan J. Chem. [Link]

  • Mary, Y. S., et al. (2023). Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent. Indian Journal of Biochemistry and Biophysics. [Link]

  • Guedes, F. F., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • Brainly. (2023). What IR peaks are present in 3-nitrobenzoic acid? [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates? [Link]

  • Rowan Newsletter - Substack. (2024). Predicting ADMET On Rowan. [Link]

  • Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. [Link]

  • Al-Ostath, A., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-Inflammatory Agents. Journal of Chemistry. [Link]

  • Vashi, P. I., et al. (2016). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application. RAIJMR. [Link]

  • ProtoQSAR. (2020). Computational methods for predicting properties. [Link]

  • Chegg.com. (2020). Solved What IR peaks are present in 3-nitrobenzoic acid? [Link]

  • Adhikari, B., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. [Link]

  • Nishinarizki, V. A., et al. (2023). Virtual screening campaigns and ADMET evaluation to unlock the potency of flavonoids from Erythrina as 3CLpro SARS-CoV-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]

  • Doc Brown's Advanced Organic Chemistry. Interpretation of the infrared spectrum of benzoic acid. [Link]

  • Al-Masoudi, N. A., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports. [Link]

  • Popova, I. G., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. MDPI. [Link]

  • Goud, P. S., et al. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole carboxylate. Journal of Molecular Structure. [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. ResearchGate. [Link]

  • NIST. 2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]

  • Syafitri, E., et al. (2025). Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy. Asian Pacific Journal of Cancer Prevention. [Link]

  • Iartsev, A. I., et al. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. [Link]

  • Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]... SciSpace. [Link]

  • PubChem. 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Vogt, M., & Bajorath, J. (2023). Explaining Multiclass Compound Activity Predictions Using Counterfactuals and Shapley Values. MDPI. [Link]

  • Kumar, M., et al. (2023). DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl)... Journal of the Indian Chemical Society. [Link]

  • Reddit. (2024). Help with assigment : r/massspectrometry. [Link]

Sources

Hirshfeld Surface Analysis: A Comparative Guide for Intermolecular Interactions

[1]

Executive Summary

Hirshfeld Surface Analysis (HSA) has evolved from a theoretical curiosity into a standard-bearer for solid-state analysis. Unlike traditional geometric analysis, which relies on discrete atom-atom distances (e.g.,

1


This guide compares HSA against traditional Geometric Analysis and rigorous Quantum Theory of Atoms in Molecules (QTAIM), providing a validated protocol for CrystalExplorer and demonstrating its utility in drug polymorphism.

Part 1: Foundational Concepts

To interpret HSA correctly, one must understand the physical basis of the surface construction.

The Promolecule vs. The Procrystal[1][2][3]
  • The Promolecule: A hypothetical molecule constructed by summing the spherical atomic electron densities of the atoms in their crystallographic positions.[1]

  • The Procrystal: The sum of spherical atomic densities for the entire crystal lattice.

  • The Surface: The Hirshfeld surface is defined as the isosurface where the weight function

    
    .
    
    
    
    [2][3]
    • Inside (

      
      ):  The electron density is dominated by the molecule of interest.
      
    • Outside (

      
      ):  The electron density is dominated by neighboring molecules.
      
Key Surface Properties[1][3][5]
  • 
     (distance internal):  Distance from the surface to the nearest nucleus inside the surface.
    
  • 
     (distance external):  Distance from the surface to the nearest nucleus outside the surface.[4]
    
  • 
     (Normalized Distance):  The critical metric for visualization. It normalizes 
    
    
    and
    
    
    by the van der Waals (vdW) radii of the atoms involved.[5]
    
    
    • Red:

      
       is negative (sum of radii > distance). Indicates close contacts (e.g., Hydrogen bonds).[2][5][6][7]
      
    • White:

      
       is zero. Contacts exactly at vdW separation.
      
    • Blue:

      
       is positive. No close contacts.
      

Part 2: Comparative Analysis

Comparison Matrix: HSA vs. Alternatives
FeatureGeometric AnalysisHirshfeld Surface Analysis (HSA)QTAIM / DFT
Primary Metric Bond Lengths (

) & Angles (

)
Surface Property (

) & Fingerprint Plots
Bond Critical Points (BCP) & Bond Paths
Scope Discrete, local interactions (e.g., H-bonds)Global, whole-molecule packing efficiencyElectronic topology & Bond Energy
Sensitivity Low. Misses diffuse interactions (

,

)
High. Captures 100% of intermolecular contactsVery High. Defines "bond" vs. "interaction"
Computational Cost Negligible (Instant)Low (Minutes on standard laptop)High (Hours/Days on cluster)
Quantification Binary (Bond exists/doesn't exist)Percentage contribution to total surface areaExact interaction energy (kJ/mol)
Best Use Case Initial screening of strong H-bondsPolymorph comparison, packing analysis, steric bulkDetailed electronic structure, bond strength
Deep Dive: Why HSA Outperforms Geometric Analysis

Geometric analysis is often biased. A researcher looks for specific donors and acceptors.[8] HSA is unbiased; it forces the researcher to acknowledge every contact.

  • Example: In many organic crystals,

    
     dispersion interactions cover 40-60% of the molecular surface. Geometric analysis ignores this completely. HSA quantifies it via the Fingerprint Plot, often revealing that "weak" dispersion forces are the primary driver of lattice stability, not the few "strong" H-bonds.
    

Part 3: Validated Experimental Protocol

Prerequisite Software: CrystalExplorer (Version 17 or 21 is standard). Input Data: High-quality CIF file (R-factor < 5% recommended). Note: H-atom positions must be normalized (X-H distances set to neutron diffraction standards) to avoid artifacts.

Workflow Diagram (DOT)

HSA_WorkflowCIFInput CIF File(Normalize H-atoms)GenSurfGenerate Surface(High Resolution)CIF->GenSurf ImportMapPropMap Properties(d_norm, Shape Index)GenSurf->MapProp VisualizeFingerprintGenerate 2DFingerprint PlotMapProp->Fingerprint QuantifyEnergyEnergy Frameworks(B3LYP/6-31G*)MapProp->Energy Optional: Calc EnergyDecompDecompose Fingerprint(e.g., O...H, H...H)Fingerprint->Decomp Filter

Caption: Step-by-step workflow for performing Hirshfeld Surface Analysis in CrystalExplorer.[8]

Step-by-Step Methodology
  • Preparation:

    • Load the .cif file into CrystalExplorer.[9]

    • Crucial Step: Run "Normalize Hydrogen Atoms". X-ray diffraction underestimates X-H bond lengths (electron density is pulled toward the heavy atom). Normalization extends the bond to neutron-diffraction values (e.g., C-H = 1.083

      
      ), ensuring 
      
      
      calculations are physically accurate.
  • Surface Generation:

    • Select the target molecule.[9][10]

    • Choose Surfaces -> Generate Hirshfeld Surface.

    • Setting: Set Quality to High or Very High. Low resolution creates jagged artifacts that distort the fingerprint plot.

  • Property Mapping (

    
    ): 
    
    • Map d_norm onto the surface.[4][5][7][8][11]

    • Interpretation: Rotate the molecule. Look for deep red circular spots (strong H-bonds) and faint red regions (weak C-H...O contacts).

    • Self-Validation: If you see a red spot but no obvious neighbor, check for solvent voids or disorder in the CIF.

  • Fingerprint Analysis:

    • Generate the 2D Fingerprint Plot (

      
       vs 
      
      
      ).[11]
    • The Spikes: Look for sharp spikes pointing to the bottom left.

      • Long/Sharp Spikes: Strong hydrogen bonds (short

        
        ).
        
      • Blunt/Thick Regions:

        
         stacking or vdW forces.
        
    • Decomposition: Use the "Select Atoms" tool to filter specific interactions (e.g., select internal 'O' and external 'H').[10] Record the "% Contribution" displayed in the corner. This is your quantitative data for comparison.

  • Advanced: Energy Frameworks (The "Gold Standard"):

    • Go to Energy -> Calculate Energy.

    • Select Model: CE-B3LYP/6-31G(d,p) (Standard for organic molecules).

    • This calculates the actual interaction energy (

      
      ) for the cluster.
      
    • Visualize this as "Energy Cylinders" connecting molecular centroids. The thickness of the cylinder represents the strength of the interaction.

Part 4: Case Study – Drug Polymorphism[14]

Context: A pharmaceutical compound (e.g., Paracetamol or Sulfathiazole) exists in Form I (Stable) and Form II (Meta-stable). Geometric analysis shows similar H-bond distances in both. Why is Form I more stable?

Application of HSA:
  • Fingerprint Overlay:

    • Form I: The fingerprint plot is compact with a high density of points near the diagonal (

      
      ), indicating efficient packing (high "Curvedness").
      
    • Form II: The plot is more diffuse.

  • Interaction Breakdown:

    • HSA reveals that while H-bonds are identical, Form I has 15% more Surface Area involved in

      
       interactions.
      
Decision Logic Tree

Decision_TreeStartGoal: Analyze Intermolecular InteractionsQ1Is the interaction strictlylocal (e.g., single H-bond)?Start->Q1GeoUse Geometric Analysis(Distance/Angle)Q1->GeoYesQ2Do you need packing efficiencyor polymorph comparison?Q1->Q2NoHSAUse Hirshfeld Surface Analysis(Fingerprint Plots)Q2->HSAYesQ3Do you need absolutebond dissociation energy?Q2->Q3NoQ3->HSANo (Qualitative trend is enough)QTAIMUse QTAIM / DFT(AIMAll / Gaussian)Q3->QTAIMYes

Caption: Decision matrix for selecting the appropriate analytical method.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[6][7][8][12] CrystEngComm, 11(1), 19-32. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B, 60(6), 627-668. Link

  • Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia.[13] Link

  • Mackenzie, C. F., et al. (2017). Crystal structure and Hirshfeld surface analysis of new polymorphs. Journal of Chemical Crystallography. Link

  • Spackman, M. A., & Edwards, A. J. (2021). Energy Frameworks: A new tool for the visualization of intermolecular interaction energies. CrystEngComm.[14] Link

Benchmarking the synthetic efficiency of different routes to 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Chlorophenyl)-5-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its trifunctionalized aromatic core, featuring a biphenyl linkage, a nitro group, and a carboxylic acid, offers multiple points for further chemical modification, making it a key intermediate in the synthesis of complex target molecules. The efficiency of any multi-step synthesis is critically dependent on the chosen synthetic route. This guide provides an in-depth comparison of three plausible synthetic pathways to 3-(2-Chlorophenyl)-5-nitrobenzoic acid, evaluating them based on synthetic efficiency, cost-effectiveness, safety, and scalability. The insights provided are aimed at researchers, scientists, and drug development professionals to aid in the selection of the most appropriate synthetic strategy for their specific needs.

Retrosynthetic Analysis and Proposed Routes

The central challenge in the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid lies in the formation of the C-C bond between the two phenyl rings. Our retrosynthetic analysis identifies three primary disconnection strategies, leading to three distinct forward synthetic routes:

  • Route 1: Suzuki-Miyaura Coupling - This modern and widely used cross-coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

  • Route 2: Ullmann Condensation - A classical copper-catalyzed coupling reaction, which can be employed for the formation of biaryl systems, particularly with electron-deficient aryl halides.

  • Route 3: Sandmeyer Reaction-Based Approach - This route utilizes the diazotization of an aromatic amine to introduce a halide, which then serves as a handle for a subsequent cross-coupling reaction.

This guide will now delve into the detailed experimental protocols and a comparative analysis of these three routes.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, known for its high functional group tolerance and generally good yields.[1] This route commences with the commercially available 3-bromo-5-nitrobenzoic acid.

Reaction Scheme
Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling route.
Causality Behind Experimental Choices
  • Esterification (Protection): The carboxylic acid group is protected as a methyl ester prior to the Suzuki coupling. This is crucial for two reasons: firstly, to prevent potential side reactions where the acidic proton of the carboxylic acid could interfere with the basic conditions of the coupling reaction, and secondly, to improve the solubility of the starting material in the organic solvents typically used for Suzuki reactions.

  • Suzuki-Miyaura Coupling: This is the key bond-forming step. A palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system involving a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos), is employed. The choice of ligand is critical, especially given the potential for steric hindrance from the ortho-chloro substituent on the boronic acid.[2] A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center.[3]

  • Hydrolysis (Deprotection): The final step is the saponification of the methyl ester to yield the target carboxylic acid. Lithium hydroxide in a mixture of tetrahydrofuran and water is a standard and effective method for this transformation, even for sterically hindered esters.[4][5]

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

  • To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude methyl 3-bromo-5-nitrobenzoate, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of Methyl 3-(2-chlorophenyl)-5-nitrobenzoate

  • In a Schlenk flask, combine methyl 3-bromo-5-nitrobenzoate (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

  • Dissolve methyl 3-(2-chlorophenyl)-5-nitrobenzoate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. The product can be further purified by recrystallization.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-C and C-heteroatom bonds.[6] While often requiring harsher conditions than modern palladium-catalyzed reactions, it can be effective for substrates with electron-withdrawing groups.[7]

Reaction Scheme
Figure 2: Synthetic workflow for the Ullmann condensation route.
Causality Behind Experimental Choices
  • Choice of Halide: An aryl iodide is typically more reactive than a bromide or chloride in Ullmann reactions, hence the proposed use of 3-iodo-5-nitrobenzoic acid.[8] The electron-withdrawing nitro group further activates the aryl halide towards the coupling reaction.

  • Protection and Deprotection: Similar to the Suzuki route, the carboxylic acid is protected as a methyl ester to prevent interference with the reaction conditions and improve solubility. The deprotection follows the same principle of basic hydrolysis.

  • Ullmann Condensation: This reaction traditionally requires high temperatures and stoichiometric amounts of copper powder or a copper salt.[9] The reaction is typically performed in a high-boiling polar solvent like DMF or nitrobenzene. Modern modifications may involve the use of ligands to facilitate the reaction at lower temperatures.[10]

Experimental Protocols

Step 1: Synthesis of Methyl 3-iodo-5-nitrobenzoate

  • Follow a similar esterification procedure as described in Route 1, starting from 3-iodo-5-nitrobenzoic acid.

Step 2: Synthesis of Methyl 3-(2-chlorophenyl)-5-nitrobenzoate

  • In a round-bottom flask, combine methyl 3-iodo-5-nitrobenzoate (1.0 eq), 2-chloro-iodobenzene (1.5 eq), and activated copper powder (2.0 eq).

  • Add a high-boiling solvent such as DMF or nitrobenzene.

  • Heat the mixture to 150-200 °C under an inert atmosphere and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture to remove the copper residues.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

  • Follow the hydrolysis procedure as described in Route 1.

Route 3: Sandmeyer Reaction-Based Approach

This route utilizes the versatile Sandmeyer reaction to convert a readily available amino-substituted starting material into a halide, which then serves as a precursor for a Suzuki-Miyaura coupling.[11] This approach is particularly useful when the corresponding halo-substituted starting material is not commercially available or is expensive.

Reaction Scheme
Figure 3: Synthetic workflow for the Sandmeyer reaction-based route.
Causality Behind Experimental Choices
  • Sandmeyer Reaction: This reaction provides an efficient means to convert the amino group of 3-amino-5-nitrobenzoic acid into a bromo group.[12] The diazotization is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[13] Copper(I) bromide is used to facilitate the substitution of the diazonium group with bromide.[14]

  • Subsequent Steps: Following the successful synthesis of 3-bromo-5-nitrobenzoic acid, this route converges with Route 1, employing the same esterification, Suzuki-Miyaura coupling, and hydrolysis steps.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitrobenzoic acid

  • Dissolve 3-amino-5-nitrobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain pure 3-bromo-5-nitrobenzoic acid.

Steps 2-4: Esterification, Suzuki-Miyaura Coupling, and Hydrolysis

  • Follow the procedures outlined in Route 1 for the esterification of 3-bromo-5-nitrobenzoic acid, the Suzuki-Miyaura coupling with 2-chlorophenylboronic acid, and the final hydrolysis to yield the target molecule.

Comparative Analysis

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Ullmann CondensationRoute 3: Sandmeyer-Based Suzuki
Starting Materials 3-Bromo-5-nitrobenzoic acid[15], 2-Chlorophenylboronic acid[16]3-Iodo-5-nitrobenzoic acid, 2-Chloro-iodobenzene3-Amino-5-nitrobenzoic acid[17], 2-Chlorophenylboronic acid[16]
Reagent Cost Moderate to High (Palladium catalyst can be expensive)[18]Moderate (Copper is inexpensive, but haloaromatics can be costly)Low to Moderate (Inexpensive starting amine)[19]
Overall Yield Potentially High (Suzuki reactions are generally high-yielding)Moderate to Low (Ullmann reactions can have variable yields)[14]Moderate (Dependent on the yields of both Sandmeyer and Suzuki steps)
Reaction Conditions Mild to Moderate (Typically < 120 °C)Harsh (Often requires high temperatures > 150 °C)[6]Mixed (Low temperature for diazotization, moderate for Suzuki)
Safety Considerations General handling of organic solvents and reagents.High temperatures pose a risk. Use of high-boiling, potentially toxic solvents.High Hazard : Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures.[13][20]
Scalability Generally good, with many established industrial applications.Can be challenging due to high temperatures and heterogeneous nature.The diazotization step requires careful temperature control, which can be challenging on a large scale.[2]
Environmental Impact Use of palladium, which is a precious metal. Solvents can be recycled.Use of copper, which is more abundant. High energy consumption.Use of copper salts and generation of nitrogen gas.

Conclusion and Recommendation

Based on the analysis, Route 1 (Suzuki-Miyaura Coupling) emerges as the most promising and efficient route for the synthesis of 3-(2-Chlorophenyl)-5-nitrobenzoic acid for typical laboratory-scale applications. Its reliance on well-established, high-yielding reactions under relatively mild conditions makes it a reliable choice. While the cost of the palladium catalyst can be a factor, the high efficiency and scalability often justify the expense.

Route 3 (Sandmeyer-Based Approach) is a strong alternative, particularly if 3-amino-5-nitrobenzoic acid is significantly more accessible or cost-effective than 3-bromo-5-nitrobenzoic acid. However, the inherent safety risks associated with the handling of diazonium salts necessitate stringent safety protocols and careful execution, especially at a larger scale.

Route 2 (Ullmann Condensation) is the least favorable of the three. The harsh reaction conditions, often leading to lower and more variable yields, and the challenges in scalability make it a less attractive option compared to the more modern and reliable palladium-catalyzed cross-coupling methods.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development team, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure in place.

References

  • Synthonix, Inc. 2-Chlorophenylboronic acid.

  • A. B. Enterprises. 3 Amino 5 Nitrobenzoicacid Cas No: 618-84-8. Tradeindia.

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Patai, S. (Ed.). (1992). Patai's 1992 Guide to the Chemistry of Functional Groups. Wiley.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling. Journal of the American Chemical Society, 127(13), 4685–4696.
  • IndiaMART. 3-Amino-5-Nitrobenzoicacid.

  • ChemicalBook. 3-Bromo-5-nitrobenzoic acid.

  • ChemicalBook. 3-BROMO-5-NITROBENZALDEHYDE synthesis.

  • BenchChem. Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

  • C&EN Global Enterprise. Making diazonium chemistry safer.

  • Chem-Impex. 2-Chlorophenylboronic acid.

  • Sigma-Aldrich. 3-AMINO-5-NITROBENZOIC ACID AldrichCPR.

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

  • ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.

  • Sigma-Aldrich. 2-Chlorophenylboronic acid ≥ 95.0.

  • Chemrio. 3-Bromo-5-nitrobenzoic acid.

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

  • Tokyo Chemical Industry Co., Ltd. 2-Chlorophenylboronic Acid.

  • Chem-Impex. 3-Bromo-5-nitrobenzoic acid.

  • Thermo Fisher Scientific. 3-Amino-5-nitrobenzoic acid, 98%.

  • MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.

  • GeeksforGeeks. Sandmeyer Reaction.

  • Google Patents. A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

  • Thermo Fisher Scientific. 2-Chlorophenylboronic acid, 97%.

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.

  • Fisher Scientific. 3-Bromo-5-nitrobenzoic Acid 98.0+%, TCI America.

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

  • Wikipedia. Ullmann condensation.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Protective Groups in Organic Synthesis.

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.

  • Wikipedia. Sandmeyer reaction.

  • Grokipedia. Ullmann condensation.

  • Oakwood Chemical. 3-Bromo-5-nitrobenzoic acid.

  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.

  • ResearchGate. Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings.

  • BYJU'S. Sandmeyer Reaction Mechanism.

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

  • .

  • Google Patents. Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

  • Organic Syntheses Procedure.

  • Sigma-Aldrich. 2-Chlorophenylboronic acid ≥ 95.0.

  • ResearchGate. (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

  • ChemicalBook. 4-Chlorophenylboronic acid synthesis.

Sources

Comparative Spectroscopic Analysis of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers Focus: Suzuki-Miyaura Coupling Monitoring & Structural Validation

Executive Summary

This guide provides a rigorous spectroscopic comparison between 3-(2-Chlorophenyl)-5-nitrobenzoic acid (Product) and its synthetic precursors: 3-Bromo-5-nitrobenzoic acid (Precursor A) and 2-Chlorophenylboronic acid (Precursor B).

The synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery. However, confirming the formation of the sterically hindered biaryl bond while ensuring the integrity of sensitive functional groups (nitro, carboxylic acid) requires a multi-modal spectroscopic approach. This guide outlines the specific spectral shifts—in FT-IR,


H NMR, and UV-Vis—that serve as definitive " go/no-go " quality gates for reaction completion.

Synthetic Context & Structural Logic

To understand the spectral data, we must first visualize the structural transformation. The reaction involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.[1]

Reaction Scheme

Precursor A: 3-Bromo-5-nitrobenzoic acid (Electrophile) Precursor B: 2-Chlorophenylboronic acid (Nucleophile) Product: 3-(2-Chlorophenyl)-5-nitrobenzoic acid

The critical analytical challenge is distinguishing the product from the starting bromide (Precursor A), as both contain nitro and carboxylic acid groups, leading to similar polarity and IR footprints.

SynthesisLogic PrecA Precursor A (3-Bromo-5-nitrobenzoic acid) Key: C-Br Bond Cat Pd Catalyst (e.g., Pd(PPh3)4) PrecA->Cat Oxidative Addition PrecB Precursor B (2-Chlorophenylboronic acid) Key: B-OH, C-Cl PrecB->Cat Transmetallation Prod PRODUCT (3-(2-Chlorophenyl)-5-nitrobenzoic acid) Key: Biaryl Bond, No B-OH Cat->Prod Reductive Elimination (C-C Bond Formation)

Figure 1: Synthetic pathway highlighting the structural features tracked during spectroscopic analysis.

Comparative Spectroscopic Analysis

FT-IR Spectroscopy: Functional Group Validation

FT-IR is the primary tool for monitoring the consumption of the aryl bromide and the retention of the nitro/carboxyl groups.

Critical Insight: The most diagnostic change is the disappearance of the C-Br stretch and the changes in the "fingerprint" region (600–900 cm⁻¹) due to the new substitution pattern.

Functional GroupPrecursor A (Bromide)Precursor B (Boronic Acid)Product (Biaryl)Diagnostic Shift
O-H Stretch (COOH) Broad, 2500–3300 cm⁻¹N/ABroad, 2500–3300 cm⁻¹Retained: Confirms COOH integrity.
O-H Stretch (B-OH) N/ASharp/Broad ~3200–3400 cm⁻¹Absent Disappearance: Confirms removal of boronic acid moiety.
C=O Stretch ~1690–1710 cm⁻¹N/A~1695–1715 cm⁻¹Slight shift due to biaryl conjugation.
NO₂ (Asym/Sym) ~1535 / 1350 cm⁻¹N/A~1530 / 1345 cm⁻¹Retained: Critical for confirming nitro group stability.
C-Br Stretch ~500–600 cm⁻¹ N/AAbsent Primary Indicator of conversion.
C-Cl Stretch N/A~740 cm⁻¹~740 cm⁻¹Retained from Precursor B.
H NMR Spectroscopy: Skeletal Confirmation

NMR provides the definitive structural proof. The key is the integration of aromatic protons and the disappearance of the boronic acid hydroxyl protons.

Solvent: DMSO-


 (Recommended due to solubility of nitro/carboxyl compounds).
  • Precursor A Signals: Shows 3 distinct aromatic protons (H2, H4, H6) in the deshielded region (8.0–9.0 ppm) due to the electron-withdrawing NO₂ and COOH groups.

  • Precursor B Signals: Shows 4 aromatic protons and, crucially, broad singlets for B(OH)₂ protons (often 8.0–8.5 ppm in DMSO, concentration dependent).

  • Product Signals:

    • Disappearance: The B(OH)₂ signal must be completely absent.

    • Integration: Total aromatic proton count = 7.

    • Shift: The protons on the nitro-benzoic ring will experience a slight upfield or downfield shift depending on the twist angle of the biaryl bond (shielding cone effects).

UV-Vis Spectroscopy: Conjugation Monitoring

UV-Vis is less structural but excellent for checking purity and conjugation extent.

  • Bathochromic Shift (Red Shift): The coupling of the two aromatic rings extends the

    
    -conjugation system.[2]
    
  • Precursor A

    
    :  Typically ~260–270 nm.
    
  • Product

    
    :  Expected shift to 280–300 nm  with increased molar absorptivity (
    
    
    
    ).
  • Note: The 2-chloro substituent introduces steric hindrance, forcing the rings to twist (non-planar). This reduces the extent of the red shift compared to a planar biaryl, but a shift relative to the precursors is still observable.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed to be self-validating; if a step fails the specific criteria, the operator knows immediately not to proceed.

AnalysisWorkflow Sample Crude Reaction Mixture TLC Step 1: TLC/HPLC Check (Disappearance of Bromide) Sample->TLC Workup Step 2: Acidic Workup (Remove Boronic Acid/Salts) TLC->Workup If Prec A < 1% IR_Check Step 3: FT-IR Analysis (Gate: No C-Br peak) Workup->IR_Check IR_Check->Workup Fail (Recrystallize) NMR_Check Step 4: 1H NMR (Gate: 7 Ar-H, No B-OH) IR_Check->NMR_Check Pass Final Release Product NMR_Check->Final Pass

Figure 2: Step-by-step analytical workflow with quality gates.

Detailed Methodology

1. Sample Preparation:

  • Dissolve 5 mg of the isolated solid in 0.6 mL DMSO-

    
     for NMR.
    
  • Prepare a KBr pellet (1% sample w/w) or use ATR (Diamond crystal) for FT-IR.

2. FT-IR Acquisition:

  • Instrument: FTIR Spectrometer (e.g., Bruker/PerkinElmer).

  • Parameters: 32 scans, 4 cm⁻¹ resolution.

  • Validation: Verify background is clean (no atmospheric CO₂/H₂O interference).

  • Pass Criteria: Distinct peaks at ~1700 cm⁻¹ (C=O) and ~1530 cm⁻¹ (NO₂). Absence of broad B-OH bands.

3. NMR Acquisition:

  • Instrument: 400 MHz or higher.

  • Parameters: Pulse angle 30°, relaxation delay 1.0 s, 16 scans.

  • Validation: Reference DMSO peak to 2.50 ppm.

  • Pass Criteria: Integration of aromatic region (7.2–8.8 ppm) must equal 7 protons relative to the acid proton (if visible/broad) or internal standard.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
NMR: Extra peaks at ~1.2 ppm & ~3.0 ppm Residual solvent (Ethanol/DMF) from workup.Dry sample under high vacuum (>4 hours at 50°C).
IR: Broad band at 3400 cm⁻¹ + Peak at 1340 cm⁻¹ Residual Boronic Acid (Precursor B).Wash solid with 10% NaHCO₃, then re-acidify and filter.
NMR: Aromatic integration is 3:4 but peaks overlap Biaryl twist causes incidental equivalence.Run NMR in a different solvent (e.g., Acetone-

or Methanol-

) to shift peaks.
Melting Point Depression Mixture of Product and Homocoupled byproduct.Check HPLC purity; Recrystallize from Ethanol/Water.

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Spectroscopic Data of Precursors (NIST/SDBS)

    • 3-Nitrobenzoic acid derivatives IR Spectra.[3][4][5] NIST Chemistry WebBook, SRD 69.

  • Boronic Acid Characterization

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (Refer to Chapter 1 for NMR characteristics of aryl boronic acids).

  • Reaction Monitoring

    • Leadbeater, N. E. (2005).

Sources

A Senior Application Scientist's Guide to Assessing the Target Specificity of 3-(2-Chlorophenyl)-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of novel small molecules, using the 3-(2-Chlorophenyl)-5-nitrobenzoic acid scaffold as a case study. We move beyond simple protocols to explain the underlying rationale, ensuring that the experimental design is self-validating and the resulting data is robust and interpretable.

The 3-(2-Chlorophenyl)-5-nitrobenzoic acid core structure and its derivatives represent a class of compounds with demonstrated biological activity, including potent antibacterial effects[1]. However, the therapeutic potential of any bioactive molecule is intrinsically linked to its target specificity. A highly specific compound that interacts primarily with its intended target is more likely to have a favorable therapeutic window and fewer off-target side effects. Conversely, promiscuous compounds can lead to unforeseen toxicity or complex polypharmacology.

This document outlines a multi-tiered, unbiased strategy to first identify potential protein targets and then validate those interactions with high confidence.

Chapter 1: A Strategic Framework for Target Identification

The fundamental goal of target identification is to understand the mechanism of action of a compound by discovering its direct molecular binding partners[2][3]. A successful strategy does not rely on a single method but integrates orthogonal approaches to build a compelling case for a specific target engagement. We will explore two powerful, unbiased, and complementary platforms: Affinity-Based Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA).

This workflow ensures that findings are cross-validated, moving from broad, discovery-phase identification to precise, quantitative validation.

G cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: Hit Consolidation & Hypothesis Generation cluster_2 Tier 3: Orthogonal Target Validation Affinity Affinity-Based Pull-Down (Chemical Proteomics) MS1 Mass Spectrometry (LC-MS/MS) Affinity->MS1 Identify 'Hits' CETSA Cellular Thermal Shift Assay (CETSA) (Label-Free Proteomics) MS2 Mass Spectrometry (LC-MS/MS) CETSA->MS2 Identify Stabilized Proteins Consolidate Consolidate & Prioritize Candidate Target List MS1->Consolidate MS2->Consolidate Biochem Biochemical Assays (e.g., Enzyme Kinetics, SPR) Consolidate->Biochem Cellular Cell-Based Assays (e.g., Reporter Gene, Western Blot) Consolidate->Cellular End Validated Target(s) & Specificity Profile Biochem->End Cellular->End Start Start: Bioactive Derivative Start->Affinity Start->CETSA

Caption: A multi-tiered workflow for target identification and validation.

Chapter 2: Tier 1 - Unbiased Discovery of Molecular Targets

Method 1: Affinity-Based Pull-Down

This classic and powerful technique utilizes a modified version of the bioactive compound to selectively isolate its binding partners from a complex protein mixture, such as a cell lysate[2].

Principle: The derivative of interest is synthesized with a linker arm attached to a high-affinity tag, most commonly biotin. This "bait" molecule is incubated with cell lysate, allowing it to bind to its protein targets. The bait-protein complexes are then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Experimental Protocol: Affinity-Based Pull-Down

  • Probe Synthesis:

    • Action: Synthesize a derivative of 3-(2-Chlorophenyl)-5-nitrobenzoic acid containing a linker (e.g., polyethylene glycol) at a position determined not to interfere with its biological activity. Covalently attach a biotin molecule to the end of the linker.

    • Rationale: The linker provides spatial separation between the compound and the bulky biotin tag, minimizing steric hindrance that could prevent protein binding. The choice of attachment point is critical and should be guided by Structure-Activity Relationship (SAR) data to preserve binding affinity[2].

  • Lysate Preparation:

    • Action: Culture relevant cells (e.g., S. aureus for antibacterial testing[1]) to a high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Rationale: A native (non-denaturing) buffer is essential to preserve protein folding and the integrity of potential binding sites. Inhibitors prevent protein degradation during the experiment.

  • Incubation and Capture:

    • Action: Incubate the cell lysate with the biotinylated probe. In a parallel control experiment, incubate lysate with an excess of the original, non-biotinylated "competitor" compound before adding the probe.

    • Rationale: The competition experiment is a self-validating control. A true binding partner will show significantly reduced pulldown in the presence of the competitor, distinguishing it from proteins that bind non-specifically to the probe or beads.

  • Elution and Mass Spectrometry:

    • Action: Elute the bound proteins from the streptavidin beads. Prepare the protein sample by reduction, alkylation, and trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: Trypsin digestion cleaves proteins into smaller peptides, which are more amenable to mass spectrometry analysis for confident identification.

G cluster_0 cluster_1 cluster_2 Probe Synthesize Biotinylated Probe Incubate_Test Incubate Lysate + Biotin-Probe Probe->Incubate_Test Incubate_Control Incubate Lysate + Free Compound (Competitor) + Biotin-Probe Probe->Incubate_Control Lysate Prepare Native Cell Lysate Lysate->Incubate_Test Lysate->Incubate_Control Capture_Test Capture on Streptavidin Beads Incubate_Test->Capture_Test Capture_Control Capture on Streptavidin Beads Incubate_Control->Capture_Control Wash_Test Wash Beads Capture_Test->Wash_Test Wash_Control Wash Beads Capture_Control->Wash_Control Elute_Test Elute Proteins Wash_Test->Elute_Test Elute_Control Elute Proteins Wash_Control->Elute_Control MS_Test LC-MS/MS Analysis Elute_Test->MS_Test MS_Control LC-MS/MS Analysis Elute_Control->MS_Control Compare Compare Protein Lists: Identify Competed Proteins (Potential Targets) MS_Test->Compare MS_Control->Compare

Caption: Workflow for an Affinity-Based Chemical Proteomics experiment.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement directly in live cells or cell lysates[2].

Principle: The binding of a small molecule (ligand) to its target protein typically increases the protein's thermal stability. In a CETSA experiment, cells or lysates are treated with the compound and then heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified, generating a "melting curve." A shift in this curve to a higher temperature indicates direct target engagement.

Experimental Protocol: Proteome-Wide CETSA

  • Cell Treatment:

    • Action: Treat intact cells with the 3-(2-Chlorophenyl)-5-nitrobenzoic acid derivative or a vehicle control (e.g., DMSO).

    • Rationale: Performing the initial binding step in living cells provides a more physiologically relevant context, ensuring the compound is cell-permeable and can engage its target within the complex cellular milieu[4].

  • Thermal Challenge:

    • Action: Harvest the cells, resuspend them in buffer, and divide the lysate into aliquots. Heat each aliquot to a specific temperature in a gradient (e.g., 40°C to 70°C).

    • Rationale: The temperature gradient is essential for defining the full melting curve of each protein, allowing for the precise detection of shifts.

  • Fractionation and Analysis:

    • Action: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

    • Rationale: This is the key separation step. The amount of protein remaining in the supernatant is inversely proportional to the amount that has denatured at a given temperature.

  • Proteomic Quantification:

    • Action: Analyze the soluble fraction from each temperature point using quantitative mass spectrometry (e.g., using TMT or DIA methods).

    • Rationale: Proteome-wide analysis allows for the simultaneous assessment of thousands of proteins, providing an unbiased view of on-target and potential off-target interactions[4]. Proteins whose melting curves shift to higher temperatures in the drug-treated samples are identified as direct binding partners.

Chapter 3: Tier 3 - Validating Targets and Profiling Specificity

Identification of a candidate target is a hypothesis. The next crucial phase involves orthogonal validation to confirm the interaction and assess its specificity[5][6].

Biochemical Validation

Biochemical assays use purified, recombinant proteins to directly measure the interaction with the compound in a controlled, cell-free environment[4].

  • Enzyme Inhibition Assays: If the identified target is an enzyme (e.g., a bacterial nitroreductase[1]), its activity can be measured in the presence of increasing concentrations of the derivative. This allows for the calculation of an IC50 (half-maximal inhibitory concentration), a key measure of potency.

  • Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics and affinity between the compound and the purified protein, yielding a dissociation constant (Kd ). A lower Kd value indicates a stronger binding interaction.

Cellular Target Engagement

It is vital to confirm that the biochemical interaction translates to a functional consequence in a cellular context[4][6].

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound, phenocopying a loss of the drug's effect.

  • Downstream Pathway Analysis: If the target is part of a known signaling pathway, its engagement by the compound should lead to predictable changes in downstream markers (e.g., phosphorylation status of a substrate), which can be measured by Western Blot or other immunoassays.

Chapter 4: Comparative Data Analysis

The ultimate goal is to compare different derivatives and benchmark them against existing standards. All quantitative data should be summarized in clear, structured tables for easy interpretation.

Table 1: Comparative Biochemical Potency of Nitrobenzoic Acid Derivatives

CompoundTarget ProteinAssay TypeIC50 (µM)Kd (µM)
Derivative A Target XEnzyme Inhibition0.150.09
Derivative B Target XEnzyme Inhibition1.200.85
Alternative C Target XEnzyme Inhibition0.050.02
Parent Acid Target XEnzyme Inhibition> 50> 50

Senior Application Scientist's Note: This table allows for a direct comparison of potency (IC50) and binding affinity (Kd). Here, Derivative A is significantly more potent than Derivative B. Alternative C, a known inhibitor, serves as a positive control and benchmark for the desired potency.

Table 2: Off-Target Selectivity Profile (Kinase Panel Screen)

CompoundNumber of Kinases ScreenedHits at 1 µM (>50% Inh.)Primary Target IC50 (µM)Off-Target 1 IC50 (µM)Off-Target 2 IC50 (µM)
Derivative A 40020.152.58.1
Derivative B 400151.201.53.4

Senior Application Scientist's Note: Selectivity is as important as potency. This data shows that while both derivatives bind the primary target, Derivative A is far more selective, inhibiting only one other kinase in the panel at a concentration >15-fold higher than its primary target IC50. Derivative B shows significant off-target activity, raising potential concerns for toxicity.

Conclusion

Assessing the target specificity of novel compounds like the 3-(2-Chlorophenyl)-5-nitrobenzoic acid derivatives is a rigorous, multi-step process. It requires an integrated strategy that begins with unbiased, proteome-wide discovery methods and funnels down to precise, quantitative validation assays. By combining chemical proteomics, CETSA, biochemical validation, and cellular engagement studies, researchers can build a high-confidence profile of a compound's on- and off-target interactions. This comprehensive understanding is not merely an academic exercise; it is a fundamental pillar of modern drug discovery, essential for progressing safe and effective therapeutic candidates from the bench to the clinic.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Al-Mubarak, A.I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. [Link]

  • Rojas-Vergara, C. A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules. [Link]

  • BindingDB. BDBM48832 (5Z)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxy-5-nitro-benzylidene)thiazolidine-2,4-quinone. [Link]

  • Geta, A. D., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. [Link]

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Orthogonal methods for validating the identity of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Orthogonal Validation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is the bedrock upon which all subsequent data rests. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous characterization of chemical entities to ensure safety, efficacy, and quality.[1][2][3][4][5] A single analytical technique, however powerful, provides only one perspective on a molecule's identity. True confidence is achieved through an orthogonal approach, which employs multiple, independent analytical methods that measure different properties of the molecule.[6][7][8] This guide provides a comprehensive framework for the identity validation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid, a complex small molecule, using a suite of orthogonal analytical techniques.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere protocols to explain the scientific rationale behind method selection, offering a self-validating system for structural confirmation that aligns with the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).

The Principle of Orthogonal Validation

Orthogonal methods are distinct analytical techniques that probe a molecule's identity based on different scientific principles.[6][7] For 3-(2-Chlorophenyl)-5-nitrobenzoic acid, a combination of techniques is essential to confirm its molecular weight, elemental composition, functional group makeup, and the specific arrangement of atoms within its structure. Relying solely on one method, such as mass spectrometry, could lead to the misidentification of an isomer. By combining it with techniques like NMR and IR spectroscopy, which provide detailed structural and functional group information, we create a layered assurance of the compound's identity.[6][9] This multi-faceted approach is a cornerstone of modern analytical validation, as outlined in guidelines like ICH Q2(R1).[10][11][12]

cluster_methods Orthogonal Analytical Methods cluster_confirmation Structural Confirmation MS Mass Spectrometry (Molecular Weight & Formula) Identity Confirmed Identity: 3-(2-Chlorophenyl)-5-nitrobenzoic acid MS->Identity Provides NMR NMR Spectroscopy (Connectivity & Structure) NMR->Identity Provides FTIR FTIR Spectroscopy (Functional Groups) FTIR->Identity Provides HPLC HPLC (Purity & Retention) HPLC->Identity Provides

Caption: Orthogonal validation workflow for structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality Behind Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is the definitive first step for determining the elemental composition of a novel compound. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the calculation of a unique molecular formula. For 3-(2-Chlorophenyl)-5-nitrobenzoic acid, this technique directly verifies the presence and number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Data Presentation: HRMS Data Summary

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₁₃H₈³⁵ClNO₄--
Exact Mass [M-H]⁻ 276.0068276.00711.09

Experimental Protocol: LC-MS (Q-TOF)

  • Instrumentation: An Agilent 1290 Infinity II HPLC coupled to a Bruker maXis II Q-TOF Mass Spectrometer.

  • Sample Preparation: Accurately weigh 1 mg of 3-(2-Chlorophenyl)-5-nitrobenzoic acid and dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. ESI is chosen for its soft ionization, which keeps the molecule intact.[13] The negative mode is selected to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3500 V.

    • Data Acquisition: Full scan mode.

Interpretation: The observed mass of 276.0071 for the deprotonated molecule is within a very small margin (1.09 ppm) of the theoretical mass calculated for the formula C₁₃H₈ClNO₄. This provides extremely strong evidence for the compound's elemental composition.[13][14][15]

¹H NMR Spectroscopy: The Structural Blueprint

Causality Behind Experimental Choice: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. ¹H NMR is particularly powerful for mapping the carbon-hydrogen framework of a molecule. It provides information on the chemical environment of each proton, their proximity to one another, and their relative numbers, which is indispensable for distinguishing between isomers. For substituted aromatic compounds like this one, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.[16][17][18][19][20]

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1HCarboxylic Acid (-COOH)
8.65d1HH-6 (ortho to NO₂)
8.50t1HH-4 (between COOH and NO₂)
8.30d1HH-2 (ortho to COOH)
7.60 - 7.40m4HChlorophenyl protons

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the polar carboxylic acid.

  • Data Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 16 ppm.

    • Reference: Internal TMS (δ 0.00) or residual solvent peak.

Interpretation: The highly deshielded broad singlet around 13.5 ppm is characteristic of a carboxylic acid proton. The distinct signals in the aromatic region (7.40-8.65 ppm) and their integration (totaling 7 protons) confirm the presence of the two substituted benzene rings. The specific splitting patterns (doublets 'd', triplets 't', multiplets 'm') allow for the precise assignment of each proton based on its neighboring protons, confirming the 3,5-disubstitution on the benzoic acid ring and the 2-substitution on the chlorophenyl ring.

FTIR Spectroscopy: Functional Group Fingerprinting

Causality Behind Experimental Choice: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[21] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint." For 3-(2-Chlorophenyl)-5-nitrobenzoic acid, FTIR is used to unequivocally confirm the presence of the carboxylic acid and the nitro group, which are key structural motifs.[22][23]

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch

Experimental Protocol: FTIR-ATR

  • Instrumentation: Thermo Fisher Nicolet iS5 FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: A background spectrum of the clean, empty ATR crystal is collected before the sample analysis.

Interpretation: The very broad absorption spanning 3300-2500 cm⁻¹ is classic for the hydrogen-bonded O-H stretch of a carboxylic acid dimer. This is complemented by the sharp, intense C=O stretch at ~1700 cm⁻¹. The two most prominent peaks in the fingerprint region, ~1530 cm⁻¹ and ~1350 cm⁻¹, are the characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[21][22][23] These bands together provide definitive evidence for the core functional groups.

start Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column) start->hplc separation Separation on C18 Column hplc->separation detection UV Detector (Purity & Retention Time) separation->detection ms Mass Spectrometer (Mass-to-Charge Ratio) separation->ms data Data Analysis (Purity & Mass Confirmation) detection->data ms->data

Caption: A typical LC-MS experimental workflow.

HPLC: Ensuring Purity

Causality Behind Experimental Choice: The identity of a compound is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical compounds.[24][25][26] By developing a stability-indicating method, we can separate the main compound from any potential impurities, degradation products, or synthetic byproducts.[1] The retention time also serves as a characteristic identifier when compared against a certified reference standard.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time 4.85 minutes
Purity (by Area %) 99.8%

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Sample and Standard Preparation: Prepare a sample solution of 0.5 mg/mL in a 50:50 acetonitrile:water diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Interpretation: A single major peak at a retention time of 4.85 minutes, accounting for 99.8% of the total peak area, demonstrates the high purity of the sample. This ensures that the data obtained from the other orthogonal methods (MS, NMR, FTIR) is representative of the target compound and not confounded by impurities.

Conclusion

The structural elucidation of 3-(2-Chlorophenyl)-5-nitrobenzoic acid is confidently achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental formula, ¹H NMR spectroscopy maps the atomic connectivity, FTIR spectroscopy identifies the key functional groups, and HPLC verifies the sample's purity. This orthogonal approach creates a robust, self-validating data package that meets the stringent requirements of the scientific and regulatory communities, providing an unshakeable foundation for further research and development.

References

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

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  • PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Compound

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3][4]

  • Other Potential Hazards: Structurally related nitroaromatic compounds are sometimes associated with long-term health effects, and it is prudent to handle this compound as potentially hazardous with respect to genotoxicity, carcinogenicity, or reproductive toxicity.

This assessment necessitates a stringent adherence to the personal protective equipment (PPE) protocols outlined below.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[5][6] The following table summarizes the required PPE for handling 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.[4][7][8] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9]Protects against dust particles and chemical splashes, preventing serious eye irritation or injury.[10]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[8] Long pants and closed-toe, closed-heel shoes are mandatory.[8]Provides a barrier against skin contact with the chemical. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.[8]
Hand Protection Chemical-resistant gloves. Butyl or nitrile gloves are recommended for handling aromatic nitro compounds.[11] Gloves should be inspected for any signs of degradation before use.[7]Prevents skin absorption and irritation.[10] The choice of glove material is critical for adequate protection against this specific chemical class.[12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when engineering controls are insufficient or when handling large quantities of the powder.[4][13]Protects against the inhalation of fine dust particles that can cause respiratory irritation.[10]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is paramount for ensuring safety. The following step-by-step protocol should be followed:

  • Preparation:

    • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

    • Ensure that an eyewash station and safety shower are readily accessible.[4][14]

    • Gather all necessary equipment and reagents before starting the experiment.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

    • Use a spatula to handle the solid; avoid creating dust clouds.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[9][15]

    • Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.

    • Remove and dispose of gloves properly by peeling them off from the cuff to avoid skin contact with the outer surface.[7]

    • Contaminated lab coats should be professionally laundered and not taken home.

Emergency and Disposal Protocols

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram illustrates the appropriate workflow for managing a spill of 3-(2-Chlorophenyl)-5-nitrobenzoic acid.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and potential for exposure Alert->Assess Minor Spill Don_PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Assess->Don_PPE Contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand) Don_PPE->Contain Collect Carefully sweep the absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area with an appropriate solvent and cleaning solution Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose Report Report the incident to the appropriate safety personnel Dispose->Report

Caption: Workflow for handling a chemical spill.

Waste Disposal

All waste containing 3-(2-Chlorophenyl)-5-nitrobenzoic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[2][3][13] Follow these steps:

  • Collect all waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arrange for pickup and disposal by a certified hazardous waste management company. Never dispose of this chemical down the drain.[7][9]

First Aid Measures

In case of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[7][15] If irritation persists, seek medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical advice.[7]

References

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  • Safety Data Sheet - 4-{[(2-chlorophenyl)methyl]amino}-3-nitrobenzoic acid. (2024, December 19). Fluorochem.
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS - 2,3,5-Triiodobenzoic acid. CDH Fine Chemical.
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  • Safety Data Sheet - 3,5-Bis(4-nitrophenoxy)benzoic Acid. (2025, September 17). Cayman Chemical.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.